H-DL-Abu-OH
Description
2-Aminobutyric acid has been reported in Euphorbia prostrata, Ascochyta medicaginicola, and other organisms with data available.
Alpha-Aminobutyric Acid is an alpha-amino acid that is a derivative of alanine with a side chain that is one carbon longer than the alanine side chain. It is synthesized through the transamination of oxobutyrate and is utilized in the biosynthesis of nonribosomal peptides.
RN given refers to cpd without isomeric designation
Structure
3D Structure
Properties
IUPAC Name |
2-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862679 | |
| Record name | Butanoic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Acros Organics MSDS] | |
| Record name | DL-alpha-Amino-n-butyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13949 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2835-81-6, 1492-24-6, 80-60-4 | |
| Record name | α-Aminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Butyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-2-Aminobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-AMINOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8306QPJ19P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to H-DL-Abu-OH (α-Aminobutyric Acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-DL-Abu-OH, chemically known as DL-2-Aminobutanoic acid or α-Aminobutyric acid (AABA), is a non-proteinogenic α-amino acid that has garnered increasing interest in biomedical research. As a derivative of alanine, it participates in various metabolic pathways and has demonstrated significant immunomodulatory and metabolic regulatory effects. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential therapeutic applications of this compound. Detailed experimental protocols for studying its effects on macrophage polarization and in a preclinical model of metabolic dysfunction-associated steatotic liver disease (MASLD) are presented. Furthermore, this document summarizes key quantitative data from recent studies and visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action. While this guide aims to be extensive, it is important to note that specific details from some of the most recent pre-clinical studies, particularly quantitative outcomes and detailed methodologies for its application in MASLD, are based on preliminary findings and publicly available abstracts, as full-text data is not yet available. Additionally, to date, specific molecular docking studies detailing the binding of this compound to key protein targets such as AMPK and SIRT1 have not been identified in the public domain.
Chemical Identity and Properties
This compound is a racemic mixture of the D and L isomers of 2-aminobutanoic acid. It is structurally similar to the proteinogenic amino acid alanine, with an additional ethyl side chain.[1][2]
| Property | Value | Reference |
| Systematic Name | DL-2-Aminobutanoic acid | [3][4] |
| Common Synonyms | DL-α-Aminobutyric acid, this compound, AABA, Butyrine, Homoalanine | [2][4][5] |
| CAS Number | 2835-81-6 | [1][3][6] |
| Molecular Formula | C4H9NO2 | [3][6][7] |
| Molecular Weight | 103.12 g/mol | [3][6][7] |
| Appearance | White solid | [8] |
| Purity | Typically ≥99% for research applications | [3][4] |
| Solubility | Soluble in water | [5] |
| Storage | Room temperature | [1][7] |
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological activities, positioning it as a molecule of interest for therapeutic development. Its primary roles appear to be in the regulation of inflammation and metabolic processes.
-
Immunomodulation: this compound has been shown to modulate the activity of macrophages, key cells of the innate immune system. Specifically, it can suppress the pro-inflammatory M1 macrophage polarization induced by lipopolysaccharide (LPS). This is achieved through a combination of metabolic reprogramming and epigenetic modifications.
-
Metabolic Regulation: Recent preclinical studies suggest that this compound can ameliorate metabolic dysfunction-associated steatotic liver disease (MASLD). The proposed mechanism involves the enhancement of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway, which are central regulators of cellular energy homeostasis and metabolism. Furthermore, it appears to modulate the gut-liver axis, influencing the gut microbiome composition.
-
Neurotransmission: There is some evidence to suggest a potential role for α-aminobutyric acid in neurotransmission, although this is less well-characterized than its metabolic and immunomodulatory functions.[5]
-
Ergogenic Supplement: Amino acid derivatives, including this compound, have been explored as ergogenic supplements for their potential to influence anabolic hormone secretion and supply fuel during exercise.[1]
Experimental Protocols
In Vitro Macrophage Polarization Assay
This protocol is based on the methodology described by Gong et al. (2023) to investigate the effect of this compound on M1 macrophage polarization.
Objective: To determine the effect of this compound on the polarization of bone marrow-derived macrophages (BMDMs) to a pro-inflammatory M1 phenotype upon stimulation with lipopolysaccharide (LPS).
Materials:
-
Bone marrow cells isolated from C57BL/6 mice
-
Macrophage colony-stimulating factor (M-CSF)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (α-Aminobutyric acid)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Nos2, Tnf, Il6, and a housekeeping gene (e.g., Actb)
-
ELISA kits for TNF-α and IL-6
-
Griess reagent for nitric oxide (NO) measurement
-
Protein lysis buffer and Western blot reagents
-
Antibodies for iNOS and a loading control (e.g., β-actin)
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in RPMI-1640 medium containing 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium every 2-3 days.
-
-
Macrophage Stimulation and Treatment:
-
Seed the differentiated BMDMs into appropriate culture plates.
-
Pre-treat the BMDMs with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Stimulate the cells with 100 ng/mL LPS for a further 24 hours to induce M1 polarization. Include a control group with LPS stimulation but without this compound pre-treatment.
-
-
Analysis of M1 Markers:
-
Gene Expression (qPCR): Harvest the cells, extract total RNA, and synthesize cDNA. Perform qPCR to measure the relative mRNA expression levels of M1 marker genes (Nos2, Tnf, Il6).
-
Cytokine Secretion (ELISA): Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.
-
Nitric Oxide Production: Measure the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatants using the Griess reagent.
-
Protein Expression (Western Blot): Lyse the cells and perform Western blotting to detect the protein levels of inducible nitric oxide synthase (iNOS).
-
In Vivo Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Model
The following is a generalized protocol based on the abstract by Felicianna et al. (2025). The full experimental details, including the precise dosage of this compound and the duration of the treatment, were not available in the public domain at the time of this writing.
Objective: To investigate the therapeutic effect of this compound on the progression of MASLD in a diet-induced mouse model.
Materials:
-
C57BL/6 mice
-
High-fat/high-cholesterol diet (HFD)
-
Standard chow diet
-
This compound (α-Aminobutyric acid)
-
Vehicle for oral gavage (e.g., water or saline)
-
Equipment for oral gavage
-
Materials for blood collection and serum analysis (e.g., for triglycerides, cholesterol, insulin)
-
Materials for liver tissue collection and processing (for histology, gene and protein expression analysis)
-
Materials for fecal sample collection for gut microbiome analysis
Procedure:
-
Animal Model Induction:
-
Acclimate C57BL/6 mice to the animal facility for at least one week.
-
Divide the mice into experimental groups: a control group on a standard chow diet, an HFD-fed group, and an HFD-fed group treated with this compound.
-
Feed the HFD groups the high-fat/high-cholesterol diet to induce MASLD. The duration of the diet will depend on the desired severity of the disease.
-
-
Treatment Administration:
-
Administer this compound or vehicle to the respective groups daily via oral gavage. The dosage and treatment duration should be based on preliminary studies or literature.
-
-
Outcome Measures:
-
Metabolic Parameters: Monitor body weight and food intake regularly. At the end of the study, collect blood samples to measure serum levels of triglycerides, cholesterol, and insulin (B600854) to assess insulin resistance.
-
Liver Histology: Euthanize the mice and collect liver tissues. Fix a portion of the liver in formalin for histological analysis (H&E staining) to assess hepatic steatosis.
-
Gene and Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of genes and proteins related to lipogenesis, fatty acid oxidation, and the AMPK/SIRT1 pathway (e.g., via qPCR and Western blotting).
-
Gut Microbiome Analysis: Collect fecal samples at baseline and at the end of the study for 16S rRNA gene sequencing to analyze changes in the gut microbiota composition.
-
Quantitative Data Summary
Effect of this compound on M1 Macrophage Polarization
The following table summarizes the key findings from Gong et al. (2023) on the effect of this compound (AABA) on LPS-induced M1 macrophage polarization.
| Parameter | Condition | Result | p-value |
| Gene Expression (mRNA) | |||
| Nos2 | LPS | Increased | <0.01 |
| LPS + AABA | Decreased vs. LPS | <0.01 | |
| Tnf | LPS | Increased | <0.01 |
| LPS + AABA | Decreased vs. LPS | <0.01 | |
| Il6 | LPS | Increased | <0.01 |
| LPS + AABA | Decreased vs. LPS | <0.01 | |
| Cytokine Secretion | |||
| TNF-α | LPS | Increased | <0.001 |
| LPS + AABA | Decreased vs. LPS | <0.001 | |
| IL-6 | LPS | Increased | <0.001 |
| LPS + AABA | Decreased vs. LPS | <0.001 | |
| Nitric Oxide (NO) Production | LPS | Increased | <0.001 |
| LPS + AABA | Decreased vs. LPS | <0.001 |
Signaling Pathways
This compound in Macrophage Polarization
This compound inhibits M1 macrophage polarization through a dual mechanism involving metabolic reprogramming and epigenetic modification. It enhances the expression of EZH2, a histone methyltransferase, which in turn increases the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) at the promoter regions of pro-inflammatory genes, leading to their transcriptional repression.
Proposed Mechanism of this compound in MASLD
Based on the findings of Felicianna et al. (2025), this compound is proposed to ameliorate MASLD by enhancing the AMPK/SIRT1 signaling pathway. Activation of this pathway leads to the suppression of lipogenesis and the promotion of fatty acid oxidation.
Conclusion and Future Directions
This compound (α-Aminobutyric acid) is an intriguing non-proteinogenic amino acid with demonstrated potential in modulating key inflammatory and metabolic pathways. The available evidence strongly suggests its therapeutic utility in inflammatory diseases and metabolic disorders such as MASLD. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate its mechanisms of action and explore its clinical relevance.
Future research should focus on several key areas. Firstly, the complete elucidation of the experimental details and quantitative outcomes from the preclinical MASLD studies is essential. Secondly, a critical next step is to perform molecular docking and binding affinity studies to identify the direct molecular targets of this compound, particularly its interaction with key regulatory proteins like AMPK and SIRT1. Understanding these direct interactions will be pivotal for its development as a targeted therapeutic agent. Finally, further in vivo studies are warranted to explore its efficacy and safety in a broader range of disease models, paving the way for potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Sirtuin 1 for therapeutic potential: Drug repurposing approach integrating docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharides accelerate hepatic steatosis in the development of nonalcoholic fatty liver disease in Zucker rats [jstage.jst.go.jp]
- 4. A magnetic affinity approach to identify plant GABA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uefconnect.uef.fi [uefconnect.uef.fi]
- 6. Frontiers | Elucidating the gut microbiota-driven crosstalk: mechanistic interplay of lobetyolin in coordinating cholesterol homeostasis and anti-inflammatory pathways in hyperlipidemic mice models [frontiersin.org]
- 7. Targeting Sirtuin 1 for therapeutic potential: Drug repurposing approach integrating docking and molecular dynamics simulations | PLOS One [journals.plos.org]
- 8. Identification of potential AMPK activator by pharmacophore modeling, molecular docking and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to H-DL-Abu-OH (DL-2-Aminobutanoic Acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-DL-Abu-OH, chemically known as DL-2-aminobutanoic acid or DL-α-aminobutyric acid, is a non-proteinogenic α-amino acid. As a racemic mixture of its D- and L-enantiomers, it serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide and medicinal chemistry. Its incorporation into peptide chains can impart unique conformational properties and enhanced stability against enzymatic degradation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.
Chemical Structure and Identification
This compound is an amino acid in which the amino group is attached to the alpha-carbon (the carbon atom adjacent to the carboxyl group). The side chain is an ethyl group. Being a DL-mixture, it contains equal amounts of the (S)-2-aminobutanoic acid and (R)-2-aminobutanoic acid enantiomers.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-Aminobutanoic acid |
| Systematic Name | (RS)-2-Aminobutanoic acid |
| Common Synonyms | DL-α-Aminobutyric acid, DL-alpha-Aminobutyric acid, this compound, DL-2-Aminobutyric acid |
| CAS Number | 2835-81-6[1] |
| Molecular Formula | C4H9NO2[2] |
| Molecular Weight | 103.12 g/mol [1][2] |
| SMILES | CCC(C(=O)O)N |
| InChI | InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical syntheses.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 291 °C (decomposes) | [1] |
| Solubility | Soluble in water. | --INVALID-LINK-- |
| pKa (Acidic) | ~2.3 | --INVALID-LINK-- |
| pKa (Basic) | ~9.7 | --INVALID-LINK-- |
Synthesis of this compound
The most common and direct laboratory-scale synthesis of DL-2-aminobutanoic acid is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis.
Strecker Synthesis
The Strecker synthesis provides a straightforward method for the preparation of α-amino acids.[3][4][5][6][7] For this compound, the synthesis starts with propanal.
The overall reaction can be summarized in two main steps:
-
Formation of α-aminonitrile: Propanal reacts with ammonia and a cyanide source (e.g., potassium cyanide) to form 2-aminobutanenitrile (B1582908).[3][4]
-
Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield DL-2-aminobutanoic acid.[3][4]
The following is a representative experimental protocol for the Strecker synthesis of this compound, based on established chemical principles.
Materials:
-
Propanal
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Ethanol
-
Water (deionized)
Procedure:
-
Step 1: Formation of 2-Aminobutanenitrile.
-
In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.
-
The solution is cooled in an ice bath, and propanal is added dropwise with stirring.
-
A solution of potassium cyanide in water is then added slowly to the reaction mixture, maintaining the low temperature.
-
The mixture is stirred for several hours at room temperature to allow for the formation of the α-aminonitrile.
-
The organic layer containing the 2-aminobutanenitrile is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.
-
-
Step 2: Hydrolysis of 2-Aminobutanenitrile.
-
The dried ether extract from the previous step is carefully evaporated to yield the crude 2-aminobutanenitrile.
-
Concentrated hydrochloric acid is added to the crude nitrile, and the mixture is refluxed for several hours. This process hydrolyzes the nitrile group to a carboxylic acid and the amino group is protonated.
-
After hydrolysis, the excess hydrochloric acid and water are removed under reduced pressure.
-
-
Step 3: Isolation and Purification of this compound.
-
The residue is dissolved in a minimum amount of water and the pH is adjusted to the isoelectric point of 2-aminobutanoic acid (around pH 6) using a solution of sodium hydroxide.
-
At the isoelectric point, the amino acid has its lowest solubility and will precipitate out of the solution.
-
The solution is cooled to facilitate crystallization.
-
The precipitated this compound is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The product is dried under vacuum to yield pure DL-2-aminobutanoic acid.
-
Characterization:
The final product should be characterized by:
-
Melting Point: Comparison with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid).
-
Mass Spectrometry: To determine the molecular weight.
Bucherer-Bergs Synthesis
An alternative method for the synthesis of α-amino acids is the Bucherer-Bergs reaction.[8][9][10] This method involves the reaction of an aldehyde or ketone with ammonium carbonate and a cyanide source to form a hydantoin, which is then hydrolyzed to the amino acid. For this compound, the starting material would again be propanal.
Applications in Research and Drug Development
This compound is primarily used as a building block in the synthesis of peptides and other complex organic molecules.
-
Peptide Synthesis: The incorporation of non-proteinogenic amino acids like 2-aminobutanoic acid into peptide sequences can significantly alter their secondary structure and biological activity. It can be used to introduce conformational constraints and increase resistance to proteolytic degradation.
-
Pharmaceutical Intermediates: The separated enantiomers of 2-aminobutanoic acid are valuable chiral intermediates in the synthesis of various pharmaceuticals.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound via the Strecker synthesis.
Conclusion
This compound is a fundamental building block in synthetic chemistry with significant applications in peptide and medicinal chemistry. A thorough understanding of its properties and synthetic methodologies, such as the Strecker synthesis, is crucial for its effective utilization in research and development. This guide provides a consolidated resource of technical data and experimental insights to aid scientists in their work with this versatile amino acid.
References
- 1. youtube.com [youtube.com]
- 2. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ck12.org [ck12.org]
- 5. Strecker amino acid synthesis [dl1.en-us.nina.az]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker_amino_acid_synthesis [chemeurope.com]
- 9. CN102060721A - Method for preparing L-2-aminobutyric acid by asymmetric conversion method - Google Patents [patents.google.com]
- 10. (2S)-2-Aminobutanoic acid - Amerigo Scientific [amerigoscientific.com]
An In-depth Technical Guide to the Core Properties of DL-2-Aminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-2-aminobutanoic acid, a non-proteinogenic α-amino acid, is a molecule of significant interest in various scientific domains, including synthetic chemistry, metabolomics, and pharmaceutical development. Its utility as a chiral building block and its involvement in crucial biological pathways, such as glutathione (B108866) homeostasis, underscore the need for a comprehensive understanding of its properties. This technical guide provides an in-depth overview of the physicochemical characteristics, synthesis, and biological role of DL-2-aminobutanoic acid, with a focus on experimental methodologies and relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.
Chemical and Physical Properties
DL-2-aminobutanoic acid, also known as DL-α-aminobutyric acid, is a racemic mixture of the D- and L-enantiomers of 2-aminobutanoic acid. It presents as a white crystalline powder.[1] A summary of its key chemical and physical properties is provided in Table 1.
| Property | Value | References |
| Molecular Formula | C4H9NO2 | [1][2][3] |
| Molecular Weight | 103.12 g/mol | [1][2][3] |
| CAS Number | 2835-81-6 | [4][5] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 291 °C (decomposes) | [1][2][4] |
| Boiling Point | 215.2 ± 23.0 °C (Predicted) | [1][2] |
| Density | 1.230 g/cm³ | [1][2] |
| pKa | 2.29 (at 25°C) | [2][6] |
| Water Solubility | 210 g/L | [2][6] |
| logP (Octanol/Water) | -2.5 (Calculated) | [7] |
| Canonical SMILES | CCC(C(=O)O)N | [1] |
| InChI Key | QWCKQJZIFLGMSD-UHFFFAOYSA-N | [1] |
Synthesis and Chiral Resolution
The synthesis of DL-2-aminobutanoic acid can be achieved through various established methods in organic chemistry. Two common approaches are the Strecker synthesis and the Bucherer-Bergs reaction. Subsequently, the resolution of the racemic mixture is often necessary to obtain the individual enantiomers, which may exhibit distinct biological activities.
Synthesis of DL-2-Aminobutanoic Acid
The Strecker synthesis is a three-step process that begins with an aldehyde, ammonia (B1221849), and cyanide.
-
Experimental Protocol:
-
Imine Formation: Propanal is reacted with ammonia in the presence of a weak acid (e.g., ammonium (B1175870) chloride) to form an imine.
-
α-Aminonitrile Formation: A cyanide salt (e.g., potassium cyanide) is added to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed using a strong acid or base to yield DL-2-aminobutanoic acid.
-
Caption: Strecker synthesis of DL-2-aminobutanoic acid.
The Bucherer-Bergs reaction provides an alternative route to α-amino acids through a hydantoin (B18101) intermediate.
-
Experimental Protocol:
-
Hydantoin Formation: Propanal is reacted with ammonium carbonate and potassium cyanide in a suitable solvent (e.g., aqueous ethanol). This multicomponent reaction forms a 5-ethylhydantoin.
-
Hydrolysis: The hydantoin intermediate is then hydrolyzed with a strong acid or base to open the ring and produce DL-2-aminobutanoic acid.
-
Caption: Bucherer-Bergs reaction for DL-2-aminobutanoic acid synthesis.
Chiral Resolution
The separation of the racemic mixture of DL-2-aminobutanoic acid into its constituent enantiomers is crucial for many applications, particularly in drug development where stereochemistry plays a critical role.[8] One effective method is through diastereomeric salt formation and fractional crystallization.
-
Experimental Protocol for Resolution via Replacing Crystallization:
-
Salt Formation: DL-2-aminobutanoic acid is reacted with a chiral resolving agent, such as (R)- or (S)-methionine p-toluenesulfonate, in a suitable solvent like 1-propanol (B7761284) to form diastereomeric salts.[1]
-
Supersaturation: The solution is heated to dissolve the salts and then cooled to create a supersaturated solution.
-
Preferential Crystallization: By stirring the supersaturated solution at a controlled temperature, one diastereomer will preferentially crystallize out of the solution due to its lower solubility.[1]
-
Isolation and Purification: The crystallized diastereomer is isolated by filtration. The process can be repeated with the other enantiomer of the resolving agent to crystallize the other diastereomer from the mother liquor.
-
Liberation of the Free Amino Acid: The resolved diastereomeric salts are treated with a base (e.g., triethylamine) to neutralize the p-toluenesulfonic acid and liberate the optically pure (R)- or (S)-2-aminobutanoic acid.[1]
-
Analytical Methodologies
A variety of analytical techniques are employed for the characterization and quantification of DL-2-aminobutanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of DL-2-aminobutanoic acid.
-
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), at a concentration of approximately 100 mM. A reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be used. The pH of the solution should be adjusted to a neutral value (e.g., 7.4) using a buffer like sodium phosphate.
-
Data Acquisition: Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer at a constant temperature (e.g., 298 K).
-
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
-
Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.
-
Data Acquisition: ¹³C NMR spectra are acquired on a suitable NMR spectrometer, often requiring a larger number of scans for adequate signal-to-noise due to the low natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in DL-2-aminobutanoic acid.
-
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of DL-2-aminobutanoic acid, aiding in its identification and quantification.
-
Experimental Protocol (LC-MS/MS for Quantification in Biological Samples):
-
Sample Preparation: Biological samples (e.g., plasma, urine) are first deproteinized, often by adding a cold organic solvent like acetonitrile. An internal standard (e.g., an isotopically labeled version of the analyte) is added for accurate quantification.
-
Derivatization (Optional but common for chiral separation): The amino acid enantiomers are often derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard reversed-phase HPLC column.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Separation is achieved on a suitable column (e.g., C18).
-
Mass Spectrometric Detection: The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM), to selectively detect and quantify the target analyte and its internal standard.
-
Biological Role and Signaling Pathways
DL-2-aminobutanoic acid is not one of the 20 common proteinogenic amino acids but plays a significant role in metabolism, particularly in the context of oxidative stress and glutathione homeostasis.
Metabolism and Link to Glutathione Synthesis
2-Aminobutanoic acid is metabolically linked to the cysteine and methionine metabolic pathways. It is generated from 2-oxobutyrate, which is a byproduct of cysteine biosynthesis from cystathionine. Cysteine is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.
Under conditions of oxidative stress, the consumption of GSH increases, which in turn can activate the GSH synthetic pathway. This process is often accompanied by an increased production of ophthalmic acid, a glutathione analog, from 2-aminobutanoic acid. Therefore, the levels of 2-aminobutanoic acid can serve as a biomarker for the status of glutathione homeostasis and oxidative stress.[7]
Caption: Metabolic link of 2-aminobutanoic acid to glutathione synthesis.
Activation of AMP-Activated Protein Kinase (AMPK)
Intriguingly, 2-aminobutanoic acid has been shown to increase intracellular glutathione levels by activating AMP-activated protein kinase (AMPK).[7] AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.
The activation of AMPK by 2-aminobutanoic acid appears to be a protective mechanism against oxidative stress. By boosting glutathione levels, it enhances the cell's antioxidant capacity. This has been demonstrated to have cardioprotective effects in preclinical models.[7]
Caption: 2-Aminobutanoic acid activates AMPK, leading to increased glutathione synthesis and cellular protection.
Applications in Drug Development
The unique properties of 2-aminobutanoic acid and its enantiomers make them valuable in pharmaceutical research and development.
-
Chiral Building Block: The L-enantiomer, L-2-aminobutanoic acid, is a key intermediate in the synthesis of several important drugs, including the anti-epileptic medication levetiracetam (B1674943) and the anti-tuberculosis drug ethambutol.[8]
-
Research Chemical: As a non-proteinogenic amino acid, it is used in peptide synthesis to create peptides with modified structures and properties.[4][9]
-
Therapeutic Potential: The discovery of its role in activating AMPK and modulating glutathione homeostasis suggests that 2-aminobutanoic acid or its derivatives could have therapeutic potential in conditions associated with oxidative stress, such as cardiovascular diseases.[7]
Conclusion
DL-2-aminobutanoic acid is a multifaceted molecule with well-defined physicochemical properties and diverse applications. Its synthesis and chiral resolution are achievable through established chemical protocols, and a range of analytical techniques are available for its characterization and quantification. The emerging understanding of its biological role in modulating glutathione homeostasis through AMPK activation highlights its potential as a therapeutic agent and a valuable tool in biomedical research. This guide provides a foundational resource for scientists and professionals working with this important amino acid.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Bucherer-Bergs Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. AMP-activated protein kinase signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to H-DL-Abu-OH (DL-2-Aminobutanoic Acid)
CAS Number: 2835-81-6
This technical guide provides a comprehensive overview of H-DL-Abu-OH, also known as DL-2-Aminobutanoic acid. The information is intended for researchers, scientists, and drug development professionals, presenting a detailed summary of its chemical properties, synthesis, analytical methods, and known biological context. While this document strives to be exhaustive, it is important to note that publicly available information on the specific biological activity and mechanism of action of DL-2-Aminobutanoic acid is limited.
Chemical and Physical Properties
This compound is a non-proteinogenic α-amino acid, meaning the amino group is attached to the carbon atom adjacent to the carboxyl group.[1][2] It is a racemic mixture of its two enantiomers, D-2-Aminobutanoic acid and L-2-Aminobutanoic acid. It is also referred to as homoalanine, as its side chain is one carbon longer than that of alanine.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | 2-Aminobutanoic acid | [] |
| Synonyms | DL-2-Aminobutyric acid, this compound, (±)-2-Aminobutanoic acid, DL-alpha-aminobutyric acid, Butyrine | [5][6][7][8][9][10] |
| CAS Number | 2835-81-6 | [5][6][7][8] |
| Molecular Formula | C₄H₉NO₂ | [][5][6][8][9] |
| Molecular Weight | 103.12 g/mol | [][6][7][8] |
| Appearance | White to off-white crystalline powder/solid | [] |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Soluble in water. | [2] |
| SMILES | CCC(C(=O)O)N | [7] |
| InChI Key | QWCKQJZIFLGMSD-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing
The synthesis of DL-2-Aminobutanoic acid can be achieved through various chemical methods. One common laboratory-scale synthesis involves the Strecker amino acid synthesis.
Experimental Protocol: Strecker Synthesis of DL-2-Aminobutanoic Acid
This protocol is a generalized representation of the Strecker synthesis, which can be adapted for the preparation of DL-2-Aminobutanoic acid.
-
Step 1: Aldehyde Formation. Propionaldehyde is used as the starting aldehyde.
-
Step 2: Imine Formation. Propionaldehyde is reacted with ammonia (B1221849) in the presence of a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile intermediate. The reaction is typically carried out in an aqueous solution.
-
Step 3: Nitrile Hydrolysis. The resulting α-aminonitrile is then hydrolyzed, usually under acidic or basic conditions, to yield the racemic mixture of DL-2-Aminobutanoic acid.
-
Step 4: Purification. The final product is purified by crystallization or chromatography.
Analytical Methods
The analysis of this compound, particularly the separation of its enantiomers, is crucial for its use in pharmaceutical synthesis. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for this purpose.
Experimental Protocol: Chiral HPLC Separation of DL-2-Aminobutanoic Acid
This protocol outlines a general approach for the enantioselective analysis of 2-aminobutanoic acid.
-
Instrumentation: A standard HPLC system equipped with a UV or mass spectrometric detector.
-
Chiral Stationary Phase: A chiral column, such as one based on a cyclodextrin (B1172386) or a derivatized polysaccharide, is used.
-
Mobile Phase: The mobile phase composition is optimized for the specific chiral column and can be a mixture of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers.
-
Sample Preparation: The DL-2-Aminobutanoic acid sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
-
Detection: The separated D- and L-enantiomers are detected as they elute from the column. Quantification is achieved by comparing the peak areas to those of known standards.
Biological Role and Activity
The biological role of DL-2-Aminobutanoic acid is not as well-defined as its gamma-isomer, γ-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the central nervous system.[11][12] It is crucial to distinguish between these isomers as their biological functions are distinct.
This compound is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[3] It is known to be a human metabolite and has been identified in various biological fluids.[13]
4.1. Biosynthesis and Metabolism
In biological systems, α-aminobutyric acid is biosynthesized from the transamination of oxobutyrate, which is an intermediate in the metabolic pathway of isoleucine.[3][13] It can also be derived from the catabolism of methionine, threonine, and serine.[13]
4.2. Pharmacological and Biological Context
While specific signaling pathways involving DL-2-Aminobutanoic acid are not well-documented, its enantiomers are utilized as chiral building blocks in the synthesis of pharmaceuticals.
-
(S)-2-Aminobutanoic acid is a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam .[14]
-
It is also used in the synthesis of the anti-tuberculosis drug Ethambutol .[14]
Derivatives of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids (AABA) have been investigated as inhibitors of amino acid transporters like ASCT2, SNAT2, and LAT1, which are often upregulated in cancer cells.[15] However, this research focuses on structurally modified versions of AABA and not the parent compound itself.
There is a notable lack of studies detailing specific receptor binding affinities, enzyme inhibition kinetics, or direct effects on cellular signaling pathways for this compound. Therefore, no specific signaling pathway diagrams or detailed experimental protocols for biological assays can be provided at this time based on the available literature.
Safety and Handling
This compound is generally considered a stable compound. Standard laboratory safety precautions should be observed when handling.
Table 2: Safety and Handling Information
| Aspect | Recommendation |
| Personal Protective Equipment | Safety glasses, gloves, and a lab coat should be worn. |
| Storage | Store in a cool, dry place away from incompatible materials. |
| In case of contact | In case of eye or skin contact, flush with copious amounts of water. |
| In case of inhalation | Move to fresh air. |
| In case of ingestion | Rinse mouth with water. |
Conclusion
This compound (DL-2-Aminobutanoic acid) is a well-characterized non-proteinogenic amino acid with established physicochemical properties, synthesis routes, and analytical methods. Its primary and most significant application in the fields of drug discovery and development is as a chiral building block for the synthesis of important pharmaceutical compounds.
While it is known to be a human metabolite, there is a conspicuous absence of in-depth research into its direct biological activities, mechanism of action, and involvement in cellular signaling pathways in the public domain. Future research may yet uncover specific biological roles for this molecule, but at present, its significance lies predominantly in its utility as a synthetic intermediate. Researchers and drug development professionals should be mindful of the distinction between this alpha-amino acid and the neurotransmitter GABA to avoid confusion regarding their respective biological functions.
References
- 1. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound L-2-Aminobutanoic acid (FDB012537) - FooDB [foodb.ca]
- 3. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]
- 5. dl-2-Aminobutyric acid [webbook.nist.gov]
- 6. DL-2-Aminobutyric acid, 99% | Fisher Scientific [fishersci.ca]
- 7. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. goldbio.com [goldbio.com]
- 9. bmse000390 DL-2-Aminobutyric at BMRB [bmrb.io]
- 10. Exposome-Explorer - 2-Aminobutyric acid (Compound) [exposome-explorer.iarc.fr]
- 11. Frontiers | Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway [frontiersin.org]
- 12. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for L-alpha-Aminobutyric acid (HMDB0000452) [hmdb.ca]
- 14. Buy DL-2-Aminobutyric acid | 2835-81-6 [smolecule.com]
- 15. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
A Technical Guide to DL-Alpha-Aminobutyric Acid and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DL-alpha-aminobutyric acid, its synonyms, and its roles in various biological processes. This document details quantitative data, experimental protocols, and key signaling pathways, offering valuable insights for researchers in drug development and related scientific fields.
Chemical Identity and Synonyms
DL-alpha-aminobutyric acid is a non-proteinogenic α-amino acid. It is crucial to recognize its various synonyms and chemical identifiers to navigate the existing body of research effectively.
| Identifier Type | Identifier |
| IUPAC Name | 2-Aminobutanoic acid |
| Synonyms | DL-2-Aminobutyric acid, DL-2-Aminobutanoic acid, DL-α-Amino-n-butyric acid, (±)-2-aminobutyric acid, AABA, Homoalanine, Butyrine |
| CAS Number | 2835-81-6 |
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| InChI Key | QWCKQJZIFLGMSD-UHFFFAOYSA-N |
Biological Significance and Therapeutic Potential
DL-alpha-aminobutyric acid (AABA) is a metabolite derived from the catabolism of methionine, threonine, and serine. It plays a significant role in various physiological and pathological conditions, including metabolic disorders and inflammatory diseases.
Role in Inflammatory Diseases
Recent studies have highlighted the immunomodulatory function of AABA, particularly in the context of macrophage polarization. AABA has been shown to inhibit the polarization and function of pro-inflammatory M1 macrophages. This has significant implications for the treatment of inflammatory diseases. For instance, in murine models of sepsis and colitis, administration of AABA led to prolonged survival and reduced disease severity, respectively[1].
Metabolic Regulation
AABA has been found to ameliorate metabolic dysfunction-associated steatotic liver disease (MASLD) in mice fed a high-fat/high-cholesterol diet. It achieves this by modulating lipid metabolism in the liver, suppressing de novo lipogenesis, and upregulating fatty acid oxidation and autophagy. This is partly mediated by the enhancement of the AMPK/SIRT1 pathway. Furthermore, AABA remodels the gut microbiome and inhibits ileal FXR-Fgf15 signaling, which increases the expression of hepatic Cyp7a1 to eliminate cholesterol buildup[2].
Precursor to Ophthalmic Acid
AABA is a precursor in the biosynthesis of ophthalmic acid, a tripeptide analog of glutathione (B108866) where cysteine is replaced by α-aminobutyric acid[3]. The synthesis is catalyzed by the same enzymes involved in glutathione synthesis[3]. Ophthalmic acid levels have been observed to increase under conditions of amino acid catabolism, such as fasting[4].
Quantitative Data
The following tables summarize key quantitative findings from experimental studies involving AABA.
Effect of AABA on Cytokine Secretion in LPS-Stimulated Macrophages
| Cytokine | Treatment | Concentration (pg/mL) | Fold Change vs. LPS |
| IL-6 | Control | Not Detected | - |
| LPS | ~2500 | - | |
| LPS + AABA | ~1000 | ↓ ~2.5x | |
| TNF-α | Control | Not Detected | - |
| LPS | ~3000 | - | |
| LPS + AABA | ~1500 | ↓ ~2x |
Data extracted from graphical representations in Li et al., 2023. The values are approximate.[1]
AABA Levels in Human Plasma
| Condition | Analyte | Concentration (µM) |
| Healthy Controls | alpha-aminobutyric acid | Varies |
| Functional Gut Disorders | alpha-aminobutyric acid | Significant differences in pairwise comparisons for branched-chain amino acids, ornithine, and alpha-aminobutyric acid[5] |
Quantification of GABA and L-AABA in Human Serum
| Analyte | Mean Concentration (µM) | Standard Deviation (µM) |
| GABA | 0.146 | 0.035 |
| L-AABA | 20.6 | 7.3 |
Data from a cohort of 120 healthy non-Hispanic human subjects (aged 20-85 years).[6]
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of DL-alpha-aminobutyric acid.
Quantification of Aminobutyric Acids by LC-MS/MS
A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of six underivatized aminobutyric acid isomers, including D,L-AABA, in biological fluids.
Sample Preparation:
-
10 µL of biological fluid (e.g., serum) is used for analysis.
-
Proteins are precipitated, and the supernatant is directly analyzed.
LC-MS/MS Analysis:
-
The method enables baseline separation of the isomers.
-
Analysis time is approximately 27 minutes.
-
Limits of detection (LODs) are in the low micromolar range (e.g., 0.16 µM for L-AABA and D-AABA)[7].
In Vivo Synthesis of Ophthalmic Acid
This protocol describes the in vivo study of ophthalmic acid synthesis in mice following the administration of L-alpha-aminobutyrate.
Procedure:
-
Administer L-alpha-aminobutyrate to mice.
-
At specified time points, collect liver and kidney tissues.
-
Homogenize the tissues and perform biochemical analysis to quantify the levels of ophthalmic acid and precursor molecules.
-
Radiolabeled precursors, such as L-gamma-[G-¹⁴C]glutamyl-L-alpha-aminobutyrate, can be used to trace the metabolic fate of the administered compounds[8].
Analysis of Macrophage Polarization
Cell Culture and Stimulation:
-
Bone-marrow-derived macrophages (BMDMs) are stimulated with lipopolysaccharide (LPS) to induce M1 polarization.
-
Cells are treated with AABA to investigate its effects on macrophage activation and function[1].
Analysis Techniques:
-
ELISA: To measure the secretion of cytokines such as IL-6 and TNF-α in the cell culture supernatant[1].
-
Real-time PCR: To quantify the mRNA expression of M1 marker genes (e.g., Nos2, Tnfa, Il6)[1].
-
Western Blotting: To determine the protein expression levels of key signaling molecules (e.g., iNOS, EZH2)[1].
-
Flow Cytometry: To analyze the expression of cell surface markers associated with macrophage activation (e.g., CD80, CD86)[1].
-
Chromatin Immunoprecipitation (ChIP)-qPCR: To investigate epigenetic modifications, such as H3K27me3 enrichment at the promoter regions of inflammatory genes[1].
Signaling Pathways and Logical Relationships
AABA-Mediated Regulation of Macrophage Polarization
AABA has been shown to suppress M1 macrophage polarization through an epigenetic mechanism involving the histone methyltransferase EZH2.
Caption: AABA signaling pathway in macrophages.
Biosynthesis of Ophthalmic Acid
Ophthalmic acid is synthesized from its precursors, including AABA, through the same enzymatic pathway as glutathione.
Caption: Ophthalmic acid biosynthesis pathway.
Non-Ribosomal Peptide Synthesis (NRPS) Workflow
Homoalanine (AABA) is incorporated into non-ribosomal peptides through a modular enzymatic assembly line.
Caption: Non-ribosomal peptide synthesis workflow.
References
- 1. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-aminobutyric acid ameliorates diet-induced metabolic dysfunction-associated steatotic liver disease (MASLD) progression in mice via enhancing AMPK/SIRT1 pathway and modulating the gut-liver axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ophthalmic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Concentrations of Plasma Amino Acids and Neurotransmitters in Participants with Functional Gut Disorders and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Aminobutyric acids (GABA) and serum GABA/AABA (G/A) ratio as potential biomarkers of physical performance and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of ophthalmic acid in liver and kidney in vivo - PMC [pmc.ncbi.nlm.nih.gov]
H-DL-Abu-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Non-Proteinogenic Amino Acid DL-2-Aminobutyric Acid
Abstract
H-DL-Abu-OH, chemically known as DL-2-aminobutyric acid, is a non-proteinogenic α-amino acid that is gaining increasing attention in the scientific community. As a derivative of alanine, this small molecule serves as a versatile building block in peptide synthesis and holds significant potential in pharmaceutical development.[1][2][3] Its applications range from being a critical chiral intermediate in the synthesis of antiepileptic and anti-tuberculosis medications to demonstrating immunomodulatory effects by influencing macrophage polarization.[4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methodologies, and biological significance, with a focus on its role in inflammatory pathways. Detailed experimental protocols and data are presented to facilitate further research and application in drug discovery and development.
Chemical and Physical Properties
This compound, with the chemical formula C4H9NO2 and a molecular weight of 103.12 g/mol , is a white to off-white solid.[1][3] It is the racemic mixture of the D- and L-enantiomers of 2-aminobutyric acid. This compound is soluble in water and exhibits a high melting point, characteristic of amino acids. A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| CAS Number | 2835-81-6 | [1] |
| Appearance | White to off-white solid | [1][3] |
| Melting Point | 291 °C (decomposes) | [6][7] |
| Water Solubility | 210 g/L | [8] |
| pKa | 2.29 (at 25°C) | [9] |
| logP | -2.69 (estimated) | ChemSpider |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The laboratory and industrial synthesis of DL-2-aminobutyric acid is most commonly achieved through the Strecker synthesis.[5][10][11][12] This method provides a straightforward approach to producing racemic α-amino acids from aldehydes.
Strecker Synthesis Workflow
The Strecker synthesis is a three-step process that begins with the reaction of an aldehyde with ammonia (B1221849) in the presence of cyanide. This is followed by the hydrolysis of the resulting α-aminonitrile to yield the desired amino acid.
Caption: Strecker synthesis workflow for this compound.
Experimental Protocol: Strecker Synthesis of DL-2-Aminobutyric Acid
Materials:
-
Propanal
-
Ammonium (B1175870) chloride (NH4Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Water
Procedure:
-
Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride in water. Add propanal to this solution and stir at room temperature.
-
Aminonitrile Formation: Slowly add an aqueous solution of sodium cyanide to the reaction mixture. Continue stirring at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Extraction: Once the reaction is complete, extract the α-aminonitrile with diethyl ether. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Hydrolysis: Add concentrated hydrochloric acid to the crude α-aminonitrile and reflux the mixture.
-
Isolation: After hydrolysis, cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the DL-2-aminobutyric acid.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water/ethanol mixture) to obtain pure this compound.
Analytical Methods for Quantification and Characterization
Accurate quantification and characterization of this compound are crucial for its application in research and drug development. Various analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the analysis of amino acids.[13] For this compound, reversed-phase HPLC with pre-column derivatization is a common approach.
Experimental Protocol: HPLC Analysis of this compound
Sample Preparation and Derivatization:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., water or a buffer).
-
To an aliquot of the sample or standard, add a derivatizing agent such as 2,4-dinitrofluorobenzene (DNFB) in the presence of a weak base (e.g., sodium bicarbonate).[14]
-
Incubate the mixture to allow the derivatization reaction to complete.
-
Dilute the derivatized sample with the mobile phase before injection.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Acetonitrile/Water (1:1, v/v) |
| Mobile Phase B | 0.05 M KH2PO4 (pH 3.3-3.7) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 350 nm |
| Injection Volume | 20 µL |
Table 2: Typical HPLC Conditions for this compound Analysis.[14]
Spectroscopic Characterization
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the structural elucidation and confirmation of this compound.
1H NMR Spectroscopy: The 1H NMR spectrum of DL-2-aminobutyric acid in D2O typically shows a triplet corresponding to the methyl protons, a multiplet for the methylene (B1212753) protons, and a triplet for the α-proton.[15]
FTIR Spectroscopy: The FTIR spectrum of DL-2-aminobutyric acid exhibits characteristic absorption bands for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and alkyl groups (C-H stretching and bending).[16][17]
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching (amine) | 3000-3500 |
| C-H | Stretching (alkyl) | 2878-3065 |
| C=O | Stretching (carboxyl) | ~1700 |
| N-H | Bending (amine) | ~1600 |
| C-N | Stretching | 1300-1365 |
Table 3: Characteristic FTIR Absorption Bands for this compound.[16][17]
Biological Significance and Applications
This compound and its enantiomers are of significant interest due to their diverse biological activities and applications in drug development.
Role in Drug Synthesis
DL-2-aminobutyric acid serves as a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[4] It is a key intermediate in the production of the anti-epileptic drug Levetiracetam and the anti-tuberculosis drug Ethambutol.[18][19]
Immunomodulatory Effects: Macrophage Polarization
Recent studies have highlighted the immunomodulatory potential of α-aminobutyric acid (AABA). It has been shown to constrain inflammatory diseases by modulating macrophage polarization.[5][20] AABA inhibits the polarization of pro-inflammatory M1 macrophages and promotes a shift towards an anti-inflammatory M2 phenotype.[5]
Signaling Pathway of AABA in Macrophage Polarization
Caption: AABA's role in macrophage polarization.
Experimental Workflow: Investigating the Effect of AABA on Macrophage Polarization
Caption: Workflow for macrophage polarization study.
Safety and Handling
This compound is generally considered to be of low toxicity. However, as with any chemical reagent, appropriate safety precautions should be taken. It may cause eye and skin irritation.[9][21] It is recommended to handle this compound in a well-ventilated area and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a non-proteinogenic amino acid with significant potential in both synthetic chemistry and pharmacology. Its utility as a chiral building block is well-established, and emerging research on its immunomodulatory properties opens up new avenues for therapeutic development. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and biological roles to support and encourage further investigation into this promising molecule. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alpha-Aminobutyric acid (AABA) | Instalab [instalab.com]
- 4. Frontiers | Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway [frontiersin.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. D-2-Aminobutyric acid(2623-91-8) 13C NMR [m.chemicalbook.com]
- 7. DL-2-アミノ酪酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. DL-2-Aminobutyric acid | 2835-81-6 [chemicalbook.com]
- 9. DL-2-AMINOBUTYRIC ACID | 80-60-4 [amp.chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 12. medschoolcoach.com [medschoolcoach.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography - Google Patents [patents.google.com]
- 15. DL-2-Aminobutyric acid(2835-81-6) 1H NMR [m.chemicalbook.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. nbinno.com [nbinno.com]
- 19. dl-2-Aminobutyric acid [webbook.nist.gov]
- 20. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to H-DL-Abu-OH (DL-α-Aminobutyric Acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-DL-Abu-OH, also known as DL-α-Aminobutyric acid, a non-proteinogenic amino acid of significant interest in various scientific fields. This document details its physicochemical properties, relevant experimental protocols, and biological significance, including its metabolic origins and role in cellular signaling.
Physicochemical and Quantitative Data
This compound is a racemic mixture of the D and L enantiomers of α-aminobutyric acid. Its fundamental properties are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Weight | 103.12 g/mol | [1][2] |
| Chemical Formula | C₄H₉NO₂ | [1] |
| CAS Number | 2835-81-6 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 291 °C (decomposes) | [3] |
| Water Solubility | 143,800 mg/L at 25 °C (estimated) | [3] |
| IUPAC Name | (RS)-2-aminobutanoic acid | [4] |
| Synonyms | DL-2-Aminobutyric acid, DL-alpha-Aminobutyric acid, DL-Butyrine, DL-Homoalanine | [4] |
Biological Significance and Signaling Pathways
This compound, as the alpha-isomer of aminobutyric acid, is distinct from the well-known neurotransmitter γ-aminobutyric acid (GABA).[5][6] While not a direct component of the canonical GABAergic signaling pathway, α-aminobutyric acid (AABA) plays important roles in metabolism and has emerging significance in cellular signaling and as a biomarker.
AABA is primarily a byproduct of the metabolic pathways of methionine and threonine.[7] Its levels in biological fluids can reflect underlying metabolic shifts and have been associated with physical performance, aging, and liver health.[7] The ratio of GABA to AABA has been proposed as a potential marker of aging, linking brain and muscle function.[7]
Recent research has illuminated a role for AABA in regulating inflammatory responses. Specifically, AABA has been shown to constrain M1 macrophage polarization and function.[8] This immunomodulatory effect is achieved through metabolic reprogramming—promoting oxidative phosphorylation (OXPHOS) and the metabolism of glutamine and arginine while inhibiting glycolysis.[8] Furthermore, AABA can induce epigenetic modifications by increasing the trimethylation of histone H3K27 at the promoter regions of inflammatory genes associated with M1 macrophages, thereby inhibiting their expression.[8]
Below is a diagram illustrating the metabolic origins of α-aminobutyric acid.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This compound is a valuable building block in the synthesis of novel peptides, where its incorporation can influence peptide structure and function. The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing an this compound residue using Fmoc chemistry.
Materials and Equipment:
-
Fmoc-protected amino acids (including Fmoc-DL-Abu-OH)
-
Appropriate resin (e.g., Wang or Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Activation base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., TFA-based)
-
Peptide synthesis vessel
-
Shaker or automated peptide synthesizer
-
HPLC for purification
-
Mass spectrometer for characterization
Workflow Diagram:
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid (e.g., Fmoc-DL-Abu-OH) with a coupling reagent and an activation base in DMF. Add this solution to the resin and allow it to react to form a new peptide bond.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether and collect it by centrifugation.
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Analytical Quantification by HPLC
The quantification of this compound in biological samples or as a component of a mixture can be achieved using HPLC, often with pre-column derivatization to enhance detection.
Principle:
Amino acids are derivatized with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, to form highly fluorescent isoindole derivatives. These derivatives are then separated by reverse-phase HPLC and quantified using a fluorescence detector.
Materials and Equipment:
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column
-
OPA derivatizing reagent
-
Mobile phases (e.g., sodium acetate (B1210297) buffer and methanol/acetonitrile)
-
This compound standard
-
Internal standard (e.g., norvaline)
General Procedure:
-
Sample Preparation: Deproteinize plasma or other biological samples using an acid (e.g., trichloroacetic acid) followed by centrifugation and filtration.
-
Derivatization: Mix the sample or standard with the OPA reagent. The reaction is typically rapid at room temperature.
-
HPLC Analysis: Inject the derivatized sample onto the C18 column. Elute the components using a gradient of increasing organic mobile phase.
-
Detection: Monitor the elution of the derivatized amino acids using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).
-
Quantification: Determine the concentration of this compound by comparing its peak area to that of a known standard, using an internal standard to correct for variations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dl-2-Aminobutyric acid [webbook.nist.gov]
- 3. Human Metabolome Database: Showing metabocard for L-alpha-Aminobutyric acid (HMDB0000452) [hmdb.ca]
- 4. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aminobutyric acid - Wikipedia [en.wikipedia.org]
- 6. Metabolite of the month - Aminobutyric acids - biocrates life sciences gmbh [biocrates.com]
- 7. Alpha-Aminobutyric acid (AABA) | Instalab [instalab.com]
- 8. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
H-DL-Abu-OH: A Technical Guide to a Non-Proteinogenic Amino Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Abu-OH, chemically known as DL-2-aminobutanoic acid, is a racemic mixture of the D and L enantiomers of 2-aminobutanoic acid. While not one of the 20 proteinogenic amino acids incorporated into proteins via ribosomal synthesis, its constituent enantiomers are found in nature.[1][2] L-2-Aminobutanoic acid, also referred to as L-α-amino-n-butyric acid or H-Abu-OH, is a naturally occurring non-proteinogenic amino acid in all eukaryotes and has been identified in human biofluids and tissues.[1] The D-enantiomer, D-2-aminobutanoic acid, has also been found in various plants and in humans.[2] this compound serves as a valuable building block in synthetic chemistry, particularly in the development of peptidomimetics and other pharmaceuticals where the incorporation of unnatural amino acids can confer desirable properties such as increased stability and altered biological activity. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis and analysis protocols, and its biological significance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its individual enantiomers is presented in the table below. This data is essential for its application in chemical synthesis and biochemical studies.
| Property | This compound (Racemic) | L-2-Aminobutanoic Acid | D-2-Aminobutanoic Acid |
| Synonyms | DL-2-Aminobutanoic acid, DL-alpha-Aminobutyric acid, (±)-Homoalanine | H-Abu-OH, (S)-2-Aminobutanoic acid, L-alpha-Aminobutyric acid | (R)-2-Aminobutanoic acid |
| CAS Number | 2835-81-6[3] | 1492-24-6 | 2623-91-8 |
| Molecular Formula | C₄H₉NO₂[3] | C₄H₉NO₂ | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol [3] | 103.12 g/mol | 103.12 g/mol |
| Appearance | White to off-white solid[3] | Solid | Solid |
| Solubility | Soluble in water (50 mg/mL with sonication).[3] Generally, amino acid solubility is highest in water and decreases in organic solvents like alcohols.[4] | Soluble in water. | Soluble in water. |
| pKa (carboxyl) | ~2.3 | ~2.3 | ~2.3 |
| pKa (amino) | ~9.7 | ~9.7 | ~9.7 |
| Isoelectric Point (pI) | ~6.0 | ~6.0 | ~6.0 |
Experimental Protocols
Synthesis of this compound via Strecker Synthesis
The Strecker synthesis is a classic method for producing racemic α-amino acids from aldehydes. The synthesis of this compound starts from propanal.
Materials:
-
Propanal
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
Procedure:
-
Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride in water and add propanal. Stir the mixture at room temperature. The ammonium chloride serves as a source of ammonia, which reacts with propanal to form the corresponding imine.[5][6]
-
Aminonitrile Formation: To the imine-containing solution, add a solution of potassium cyanide in water. The cyanide ion acts as a nucleophile, attacking the imine carbon to form 2-aminobutanenitrile.[5][6] The reaction is typically stirred for several hours at room temperature.
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed to the carboxylic acid by heating with a strong acid, such as hydrochloric acid.[5][6] This step converts the nitrile group into a carboxylic acid group, yielding DL-2-aminobutanoic acid hydrochloride.
-
Isolation and Purification: The reaction mixture is cooled, and the product is precipitated by adjusting the pH to its isoelectric point (around 6.0) with a base like sodium hydroxide. The crude this compound is then collected by filtration, washed with cold water and ethanol, and can be further purified by recrystallization from a water/ethanol mixture.
Chiral Separation of DL-2-Aminobutanoic Acid by HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for separating enantiomers.
Materials and Equipment:
-
This compound sample
-
HPLC grade methanol (B129727), ethanol, or isopropanol
-
HPLC grade water
-
Acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine)
-
Chiral HPLC column (e.g., a Pirkle-type or polysaccharide-based column)
-
HPLC system with a UV or mass spectrometer detector
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation: A typical mobile phase for chiral separations in normal phase mode consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol or isopropanol. For reversed-phase chiral chromatography, a mixture of water and methanol or acetonitrile (B52724) is used, often with an acidic modifier. The exact composition should be optimized for the specific chiral column used.[7]
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., Chirex 3126 (D)-penicillamine)
-
Mobile Phase: e.g., 2 mM copper(II) sulfate (B86663) in water/methanol (95:5 v/v)[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (if derivatized) or Mass Spectrometry
-
Injection Volume: 10 µL
-
-
Data Analysis: The two enantiomers will elute at different retention times. The peak areas can be used to determine the enantiomeric purity of the sample.
Biological Role and Significance
Metabolic Pathways
L-2-Aminobutanoic acid is involved in the metabolism of several proteinogenic amino acids, including methionine, threonine, and serine.[1] It is biosynthesized from L-threonine via a two-step enzymatic process. First, L-threonine is converted to 2-ketobutyrate by threonine deaminase. Subsequently, 2-ketobutyrate is transaminated by an amino acid dehydrogenase to yield L-2-aminobutanoic acid.[9][10]
Role in Non-Ribosomal Peptide Synthesis
Non-proteinogenic amino acids like 2-aminobutanoic acid are frequently incorporated into non-ribosomal peptides (NRPs) by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs).[11] These NRPs often exhibit a wide range of biological activities, including antibiotic, immunosuppressive, and antitumor properties. The incorporation of 2-aminobutanoic acid can influence the conformation and biological activity of the resulting peptide. The general mechanism of NRPS involves the activation of an amino acid by an adenylation (A) domain, its tethering to a peptidyl carrier protein (PCP) domain, and subsequent condensation with the growing peptide chain, catalyzed by a condensation (C) domain.
Conclusion
This compound, as a racemic mixture of the naturally occurring D- and L-2-aminobutanoic acids, represents an important non-proteinogenic amino acid for research and development. Its unique properties make it a valuable tool for modifying peptides and synthesizing novel bioactive molecules. The experimental protocols provided in this guide for its synthesis and analysis, along with an understanding of its biological roles, offer a solid foundation for its application in chemical and biomedical research. The continued exploration of non-proteinogenic amino acids like this compound is expected to open new avenues in drug discovery and biotechnology.
References
- 1. hmdb.ca [hmdb.ca]
- 2. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. ck12.org [ck12.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101818178A - Method for preparing L-2-aminobutyric acid by enzyme method - Google Patents [patents.google.com]
- 10. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Safety of DL-2-Aminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety profile of DL-2-aminobutanoic acid (CAS No. 2835-81-6), also known as DL-alpha-aminobutyric acid. The information is compiled from various safety data sheets and scientific literature to support its safe handling and use in research and development.
Chemical and Physical Properties
DL-2-aminobutanoic acid is a non-proteinogenic α-amino acid. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Appearance | White solid/powder/crystal | [1][2] |
| Melting Point | 291 °C (decomposes) | [3][4] |
| Boiling Point | Data not available | [5] |
| Water Solubility | Soluble | [5] |
| logP (octanol/water) | -2.5 (calculated) | [6] |
| Stability | Stable under recommended storage conditions. | [5][7] |
| Incompatibilities | Strong oxidizing agents. | [5][7] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx) under fire conditions. | [5][7] |
Toxicological Information
Based on available safety data sheets, DL-2-aminobutanoic acid is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5][6] The toxicological properties have not been fully investigated, and specific quantitative data such as LD50 values are not available.[1][7]
| Toxicological Endpoint | GHS Classification | Notes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not classified as acutely toxic.[6] | Toxicological properties not fully investigated.[1][7] |
| Skin Corrosion/Irritation | Not classified as a skin irritant.[6] | May cause skin irritation.[1][7] |
| Serious Eye Damage/Irritation | Not classified as an eye irritant.[6] | May cause eye irritation.[1][7] |
| Respiratory or Skin Sensitization | Not classified as a sensitizer.[6] | |
| Germ Cell Mutagenicity | Not classified as mutagenic.[6] | |
| Carcinogenicity | Not classified as carcinogenic.[6] | No component is identified as a carcinogen by IARC.[5] |
| Reproductive Toxicity | Not classified as a reproductive toxicant.[6] | |
| Specific Target Organ Toxicity (Single Exposure) | Not classified.[6] | May cause respiratory tract irritation.[1][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Not classified.[6] | |
| Aspiration Hazard | Not classified as an aspiration hazard.[6] |
Experimental Protocols for Safety Assessment
While specific experimental data for DL-2-aminobutanoic acid is limited, the following are detailed methodologies for key toxicological endpoints based on internationally recognized OECD guidelines. These protocols are standard for assessing the safety of chemical substances.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is an alternative to the classical LD50 test and aims to determine the oral toxicity of a substance without causing mortality as a primary endpoint.[8][9]
Principle: The test involves administering the substance at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight) to a group of animals of a single sex (typically female rats).[8][9] The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than death.[8][9]
Methodology:
-
Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study. Doses are administered sequentially to single animals.[9]
-
Main Study: Based on the sighting study, a group of animals (typically 5) is dosed at the selected starting level.[9]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns), and body weight changes for at least 14 days.[9]
-
Endpoint: The substance is classified according to the GHS based on the dose level at which evident toxicity is observed.[8]
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)
This in vitro method assesses the potential of a substance to cause skin irritation using a three-dimensional reconstructed human epidermis (RhE) model, which mimics the properties of the human epidermis.[5][10][11]
Principle: The test substance is applied topically to the RhE tissue. Skin irritation is determined by the reduction in cell viability compared to negative controls.[5][11]
Methodology:
-
Tissue Culture: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are used.[10][11]
-
Application of Test Substance: A small amount of the test substance (solid or liquid) is applied uniformly to the surface of the RhE tissue.[5]
-
Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes).[5]
-
Viability Assessment: After incubation and rinsing, cell viability is measured using the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells reduces the yellow MTT tetrazolium salt to a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.[5][10]
-
Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[5][11]
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)
This in vitro test identifies substances that do not require classification for eye irritation or serious eye damage. It utilizes a reconstructed human cornea-like epithelium (RhCE) model.[3][7][12]
Principle: The test substance is applied to the surface of the RhCE tissue. The potential for eye irritation is assessed by measuring the reduction in cell viability.[7][12]
Methodology:
-
Tissue Culture: Commercially available RhCE models (e.g., EpiOcular™) are used.[3][12]
-
Application of Test Substance: The test substance is applied to the RhE tissue for a defined exposure time.[7]
-
Viability Measurement: Following exposure and a post-exposure incubation period, tissue viability is determined using the MTT assay, similar to the skin irritation test.[7]
-
Classification: A substance is identified as not requiring classification for eye irritation (UN GHS No Category) if the mean tissue viability is greater than 60%.[12] Further testing may be required to differentiate between GHS Category 1 (serious eye damage) and Category 2 (eye irritation) if viability is ≤ 60%.[7][12]
Biosynthetic Pathway of (S)-2-Aminobutyric Acid
DL-2-aminobutanoic acid is a racemic mixture of D- and L- (or S-) enantiomers. The S-enantiomer, (S)-2-aminobutyric acid, can be biosynthesized from the common amino acid L-threonine. This pathway is of interest for the biotechnological production of this non-natural amino acid.
Caption: Biosynthesis of (S)-2-Aminobutyric Acid from L-Threonine.
Handling and Storage Recommendations
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[5][6]
-
Skin Protection: Handle with gloves. Use proper glove removal technique to avoid skin contact.[5][6]
-
Respiratory Protection: In case of dust formation, use a particulate filter respirator.[6]
Handling:
-
Avoid dust formation.[5]
-
Avoid breathing vapors, mist, or gas.[5]
-
Provide appropriate exhaust ventilation at places where dust is formed.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a dry, well-ventilated place.[7]
-
Keep container tightly closed.[7]
-
Keep away from strong oxidizing agents.[5]
First Aid Measures
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.[5]
-
Skin Contact: Wash off with soap and plenty of water.[5]
-
Eye Contact: Flush eyes with water as a precaution.[5]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]
In all cases of exposure, seek medical attention if symptoms persist or develop.
Conclusion
DL-2-aminobutanoic acid is a compound with a low hazard profile based on the available data. It is not classified as hazardous under GHS. However, as with any chemical substance, appropriate personal protective equipment should be used, and safe laboratory practices should be followed. The lack of comprehensive quantitative toxicological data suggests that exposure should be minimized. The provided experimental protocols outline the standard methods for generating such data to further characterize the safety profile of this and other chemical substances.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 3. scantox.com [scantox.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. iivs.org [iivs.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. iivs.org [iivs.org]
- 12. tecolab-global.com [tecolab-global.com]
The Biochemical Role of H-DL-Abu-OH: A Technical Guide for Researchers
An In-depth Whitepaper on the Non-Proteinogenic Amino Acid DL-2-Aminobutyric Acid
Introduction
H-DL-Abu-OH, chemically known as DL-2-aminobutyric acid, is a non-proteinogenic α-amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genome for protein synthesis[1]. As an alanine (B10760859) derivative, it plays several notable roles in biochemistry, primarily as a substrate for the enzyme D-amino acid oxidase (DAAO), a metabolite of the antituberculosis drug ethambutol (B1671381), and a building block in the synthesis of certain pharmaceuticals[2][3][4]. This technical guide provides a comprehensive overview of the core biochemical functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways to support researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white to off-white solid with the chemical formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol . It is soluble in water[5].
Core Biochemical Roles
Substrate for D-Amino Acid Oxidase (DAAO)
The D-enantiomer of DL-2-aminobutyric acid is a substrate for the flavoenzyme D-amino acid oxidase (DAAO, EC 1.4.3.3). DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide and ammonia (B1221849) in the process[6]. This enzymatic reaction is significant in various biological contexts, from microbial metabolism to neuromodulation in mammals[3][7].
The enzyme from the yeast Rhodotorula gracilis (RgDAAO) exhibits broad substrate specificity, with nonpolar and aromatic D-amino acids being the most effective substrates[2]. The kinetic mechanism for D-alanine has been described as a Ping Pong Bi Bi mechanism, which is also consistent with the kinetics observed for D-α-aminobutyrate at concentrations below 0.5 mM[2][8].
dot
Figure 1: Enzymatic reaction of D-2-aminobutyric acid catalyzed by D-Amino Acid Oxidase (DAAO).
Quantitative Data:
| Substrate | kcat (min⁻¹) | Reference |
| D-Alanine | 43,250 | [2] |
| D-Valine | 31,370 | [2] |
Metabolite of Ethambutol
This compound has been identified as a novel metabolite of ethambutol, a first-line antituberculosis drug[4]. The metabolic pathway involves the conversion of ethambutol to 2,2'-(ethylenediimino)dibutyric acid (EDBA), which is then further metabolized to 2-aminobutyric acid (AABA)[4]. This metabolic conversion is significant for understanding the pharmacokinetics and potential side effects of ethambutol.
dot
Figure 2: Metabolic pathway of Ethambutol to 2-Aminobutyric Acid.
Role in Neurotransmission (Contextual)
While direct evidence for this compound as a primary neurotransmitter is limited, its structural similarity to gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system, suggests a potential for interaction with neuronal signaling pathways[9]. Research indicates the involvement of 2-aminobutyric acid in neurotransmission and metabolic pathways related to energy production[10]. Molecular docking studies have explored the interaction of DL-2-aminobutyric acid with various proteins, revealing a lowest binding energy of -4.9 kcal/mol, suggesting potential biological activity[7].
GABAergic neurotransmission involves the synthesis of GABA from glutamate (B1630785) by glutamate decarboxylase (GAD), its release into the synaptic cleft, and its binding to postsynaptic GABA receptors, leading to an inhibitory postsynaptic potential[9][11][12]. The action of GABA is terminated by its reuptake into neurons and glial cells by GABA transporters (GATs)[9]. Given the structural similarity, it is plausible that this compound could interact with components of this system, though further research is needed to elucidate specific mechanisms and affinities.
dot
Figure 3: Conceptual overview of a GABAergic synapse.
Application in Pharmaceutical Synthesis
The enantiomers of 2-aminobutyric acid are valuable chiral building blocks in the synthesis of several pharmaceuticals. For instance, (S)-2-aminobutyric acid is a precursor for the antiepileptic drug levetiracetam (B1674943) and the antituberculosis drug ethambutol[13][14].
Experimental Protocols
D-Amino Acid Oxidase (DAAO) Activity Assay
This protocol is adapted from methods described for assaying DAAO activity[3][6].
Principle: The activity of DAAO is determined by measuring the production of α-keto acids, hydrogen peroxide, or the consumption of oxygen. A common method is a coupled enzyme assay where the produced hydrogen peroxide is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Materials:
-
Purified D-amino acid oxidase
-
D-2-aminobutyric acid (substrate)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., o-dianisidine)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the chromogenic substrate, and HRP.
-
Add D-2-aminobutyric acid to the reaction mixture.
-
Initiate the reaction by adding a known amount of DAAO.
-
Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Synthesis of N-Benzoyl-DL-2-aminobutyric Acid
This protocol is a general method for the N-protection of amino acids, relevant to the synthesis of derivatives for further applications[13].
Principle: The amino group of DL-2-aminobutyric acid is acylated using benzoyl chloride in an alkaline solution.
Materials:
-
DL-2-aminobutyric acid
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Benzoyl chloride
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., diethyl ether)
-
Water
Procedure:
-
Dissolve DL-2-aminobutyric acid in an aqueous NaOH solution and cool the mixture in an ice bath.
-
Slowly add benzoyl chloride to the stirred solution while maintaining the alkaline pH by adding more NaOH solution as needed.
-
After the addition is complete, continue stirring for a specified time to allow the reaction to go to completion.
-
Acidify the reaction mixture with HCl to precipitate the N-benzoyl-DL-2-aminobutyric acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from an appropriate solvent.
Conclusion
This compound, or DL-2-aminobutyric acid, is a multifaceted non-proteinogenic amino acid with defined roles in enzymology and metabolism, and important applications in synthetic chemistry. Its function as a substrate for D-amino acid oxidase is well-established, and its position as a metabolite of ethambutol provides a key insight into the drug's biotransformation. While its direct role in neurotransmission requires further investigation, its structural relationship to GABA suggests potential interactions with the nervous system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this intriguing molecule. Further studies are warranted to fully elucidate its biochemical and pharmacological profile, which may open new avenues for therapeutic development.
References
- 1. Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity and kinetics of Rhodotorula gracilis D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. The kinetic mechanism of D-amino acid oxidase with D-alpha-aminobutyrate as substrate. Effect of enzyme concentration on the kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Two Forms of the γ-Aminobutyric Acid Synthetic Enzyme Glutamate Decarboxylase Have Distinct Intraneuronal Distributions and Cofactor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two forms of the gamma-aminobutyric acid synthetic enzyme glutamate decarboxylase have distinct intraneuronal distributions and cofactor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 13. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
H-DL-Abu-OH vs alpha-aminobutyric acid
An In-depth Technical Guide on H-DL-Abu-OH vs. α-Aminobutyric Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular research and pharmaceutical development, precision in chemical nomenclature is paramount. The compound this compound refers to DL-α-aminobutyric acid, a racemic mixture of the two enantiomers: D-α-aminobutyric acid and L-α-aminobutyric acid. This non-proteinogenic amino acid, also known as homoalanine, is an isomer of the critical inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] For researchers and drug development professionals, understanding the distinctions between the racemic mixture (DL-α-aminobutyric acid) and its constituent enantiomers is crucial, as chirality often dictates pharmacological activity, metabolic pathways, and toxicity profiles.
This technical guide provides a comprehensive comparison of DL-α-aminobutyric acid and its individual stereoisomers. It delves into their physicochemical properties, biological significance, and the experimental protocols necessary for their synthesis, separation, and evaluation. Furthermore, this document explores the well-established signaling pathways of its isomer, GABA, to provide a contextual framework for potential research into the neuroactivity of α-aminobutyric acid enantiomers.
Physicochemical Properties
The enantiomers of a chiral molecule share identical physical and chemical properties in an achiral environment, but their interactions with other chiral molecules, such as biological receptors and enzymes, can differ significantly.[2] The racemic mixture, DL-α-aminobutyric acid, is an equimolar combination of the D- and L-enantiomers.
Table 1: Physicochemical Properties of α-Aminobutyric Acid Isomers
| Property | DL-α-Aminobutyric Acid | D-α-Aminobutyric Acid | L-α-Aminobutyric Acid |
| Synonyms | This compound, DL-2-Aminobutanoic acid, Butyrine, Homoalanine[3][4] | H-D-Abu-OH, (R)-2-Aminobutanoic acid[5] | (S)-2-Aminobutanoic acid, L-Homoalanine[6][7] |
| Molecular Formula | C₄H₉NO₂[1][3][5] | C₄H₉NO₂[5] | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol [3][5] | 103.12 g/mol [5] | 103.12 g/mol |
| CAS Number | 2835-81-6[1][3] | 2623-91-8[5] | 1492-24-6 |
| Appearance | White solid[1] | Solid[5] | - |
| pKa (carboxyl) | 2.55[1] | - | - |
| pKa (amino) | 9.60[1] | - | - |
| Solubility (in water) | Soluble[4] | 278 mg/mL[5] | Soluble[7] |
Biological Significance and Mechanisms of Action
While structurally similar, the isomers of aminobutyric acid have distinct biological roles. The chirality of α-aminobutyric acid is a critical determinant of its biological activity.
L-α-Aminobutyric Acid (L-AABA): L-AABA is a non-proteinogenic amino acid found in humans and is involved in various metabolic processes.[8] It is primarily derived from the catabolism of methionine and threonine.[9] L-AABA is utilized in the biosynthesis of nonribosomal peptides, such as ophthalmic acid, which was first identified in the calf lens.[1][9] In healthy adults, higher levels of L-AABA have been linked to better physical performance.[8] It is also considered a potential biomarker for certain diseases, including liver cirrhosis.[8] Only the L-form of AABA is typically found in human serum.[8]
D-α-Aminobutyric Acid (D-AABA): D-amino acids are less common in mammals but play significant roles in bacteria and as neuromodulators.[10] The specific biological role of D-AABA in humans is not as well-characterized as its L-enantiomer. However, the presence of D-amino acid oxidases in mammals suggests that D-amino acids are metabolized and may have undiscovered biological functions.[2] In drug development, substituting an L-amino acid with its D-enantiomer in a peptide therapeutic can increase its stability against proteolytic degradation.
γ-Aminobutyric Acid (GABA): GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[11] It is synthesized from glutamate (B1630785) by the enzyme glutamic acid decarboxylase (GAD).[11][12] Imbalances in the GABA system are implicated in a wide range of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and sleep disturbances.[13][14][15]
Signaling Pathways
The primary mechanism of GABA's action is through its binding to two main types of receptors: GABA-A and GABA-B.
-
GABA-A Receptors: These are ligand-gated ion channels that, upon GABA binding, open to allow the influx of chloride ions (Cl⁻).[16] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a rapid inhibitory effect.[12]
-
GABA-B Receptors: These are G-protein-coupled receptors.[13] Their activation leads to a slower, more prolonged inhibitory response by modulating second messenger systems, which can lead to the opening of potassium channels (K⁺ efflux) and the inhibition of adenylyl cyclase, reducing cAMP levels.[13]
Given the structural similarity of α-aminobutyric acid to GABA, a key area of investigation for drug developers is its potential interaction with GABA receptors. The stereochemistry of such an interaction would be critical, with the D- and L-enantiomers likely exhibiting different binding affinities and efficacies.
Caption: GABAergic signaling pathway.
Experimental Protocols
For researchers studying DL-α-aminobutyric acid and its enantiomers, three fundamental experimental procedures are the synthesis of the racemic mixture, the chiral separation of the enantiomers, and the biological evaluation of their activity.
Protocol 1: Synthesis of DL-α-Aminobutyric Acid (Strecker Synthesis)
The Strecker synthesis is a classic method for producing α-amino acids.[17] This protocol is a generalized procedure.
-
Reactant Preparation: In a well-ventilated fume hood, combine propanal (the aldehyde precursor), ammonium (B1175870) chloride, and sodium cyanide in an aqueous solution. The reaction vessel should be cooled in an ice bath.
-
Aminonitrile Formation: Stir the mixture. The aldehyde reacts with ammonia (B1221849) (from ammonium chloride) and cyanide to form α-aminopropionitrile. This reaction is typically carried out overnight.
-
Hydrolysis: Acidify the reaction mixture with a strong acid (e.g., HCl) and heat under reflux. This step hydrolyzes the nitrile group to a carboxylic acid, and the imine to an amine, yielding the hydrochloride salt of DL-α-aminobutyric acid.
-
Isolation and Purification: Cool the solution to allow the amino acid salt to crystallize. The product can be collected by filtration. Further purification can be achieved by recrystallization from an ethanol-water mixture. The free amino acid can be obtained by neutralization, for example, with pyridine (B92270) or an ion-exchange resin.[17]
Protocol 2: Chiral Separation by HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard method for separating enantiomers.[18]
-
Column Selection: Utilize a chiral column, such as one with a macrocyclic glycopeptide (e.g., teicoplanin or ristocetin (B1679390) A) as the chiral selector.[18][19] These are effective for separating underivatized amino acids.
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the selected column and analyte. A common mobile phase for this type of separation consists of a mixture of water, methanol, and an acid modifier like formic acid or ammonium acetate.[18][20] The exact ratio should be optimized to achieve the best resolution.
-
Sample Preparation: Dissolve a small amount of the synthesized DL-α-aminobutyric acid in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detection wavelength (e.g., 210 nm for UV detection if derivatized, or use an Evaporative Light Scattering Detector (ELSD) for underivatized samples).[20]
-
-
Data Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, resulting in two separate peaks in the chromatogram.
Caption: Experimental workflow for AABA.
Protocol 3: GABA-A Receptor Binding Assay (Generalized)
This protocol describes a competitive radioligand binding assay to determine if the AABA enantiomers interact with the GABA-A receptor.
-
Membrane Preparation: Prepare cell membranes from a source rich in GABA-A receptors (e.g., rat brain cortex or a cell line expressing recombinant receptors). This involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl) at physiological pH.
-
Reaction Mixture: In a microtiter plate, combine the prepared membranes, a known concentration of a radioligand that binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam), and varying concentrations of the test compounds (D-AABA and L-AABA).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters corresponds to the amount of bound radioligand. The ability of D-AABA and L-AABA to inhibit the binding of the radioligand is used to calculate their binding affinities (Ki values).
Conclusion
While this compound and α-aminobutyric acid are often used interchangeably to refer to the same chemical entity, a deeper analysis reveals the critical importance of stereochemistry. The racemic mixture, DL-α-aminobutyric acid, is a composite of its D- and L-enantiomers, which likely possess distinct biological activities. For researchers in drug development, treating the racemic mixture as a single entity can obscure the true therapeutic potential or toxicity of the individual stereoisomers.
The L-enantiomer is a known human metabolite, whereas the role of the D-enantiomer is less understood but holds potential for creating more stable peptide-based drugs. The structural analogy to the neurotransmitter GABA suggests that these compounds are prime candidates for investigation as modulators of the GABAergic system, a target for numerous CNS disorders. The provided experimental protocols for synthesis, chiral separation, and biological assays offer a foundational framework for such investigations. A thorough characterization of the individual D- and L-enantiomers of α-aminobutyric acid is an essential step in unlocking their full potential as research tools or therapeutic agents.
References
- 1. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound DL-Aminobutyric acid (FDB004023) - FooDB [foodb.ca]
- 5. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MiMeDB: Showing metabocard for L-alpha-Aminobutyric acid (MMDBc0000103) [mimedb.org]
- 8. Alpha-Aminobutyric acid (AABA) | Instalab [instalab.com]
- 9. Human Metabolome Database: Showing metabocard for L-alpha-Aminobutyric acid (HMDB0000452) [hmdb.ca]
- 10. Amino acid - Wikipedia [en.wikipedia.org]
- 11. GABA - Wikipedia [en.wikipedia.org]
- 12. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Metabolite of the month - Aminobutyric acids - biocrates life sciences gmbh [biocrates.com]
- 15. ajnr.org [ajnr.org]
- 16. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 20. zodiaclifesciences.com [zodiaclifesciences.com]
An In-depth Technical Guide to Homoalanine in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Homoalanine: A Non-Canonical Amino Acid with Significant Potential
Homoalanine (also known as α-aminobutyric acid) is a non-proteinogenic α-amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code.[1] It is structurally similar to alanine (B10760859) but with an ethyl side chain instead of a methyl group.[1] This seemingly minor difference provides homoalanine with unique properties that are increasingly being exploited in peptide chemistry and drug discovery. The incorporation of non-canonical amino acids (ncAAs) like homoalanine into peptides is a powerful strategy for modulating their structure, stability, and biological activity.[2][3] This guide provides a comprehensive technical overview of homoalanine, including its properties, synthesis, incorporation into peptides, and its impact on peptide structure and function, with a focus on applications in drug development.
Physicochemical Properties of Homoalanine
Understanding the fundamental properties of homoalanine is crucial for its effective application. As a homolog of alanine, it shares some characteristics but also possesses distinct features due to its longer alkyl side chain.
General Properties
Homoalanine is a colorless, crystalline solid soluble in water.[4][5] Like other amino acids, it exists as a zwitterion at physiological pH.[1]
Quantitative Physicochemical Data
The following table summarizes key physicochemical properties of L-homoalanine and, for comparison, the canonical amino acid L-alanine.
| Property | L-Homoalanine (α-aminobutyric acid) | L-Alanine | Reference(s) |
| Molecular Formula | C₄H₉NO₂ | C₃H₇NO₂ | [1][6] |
| Molecular Weight | 103.12 g/mol | 89.09 g/mol | [1][6] |
| Melting Point | 305 °C | 314.5 °C | [1][7] |
| pKa (α-COOH) | 2.55 | 2.34 | [1][6] |
| pKa (α-NH₃⁺) | 9.60 | 9.87 | [1][6] |
| Isoelectric Point (pI) | 6.08 (calculated) | 6.01 | [8][9] |
| logP | -2.85 | -2.85 | [2][10] |
| Water Solubility | High | 166.5 g/L (25 °C) | [1][7] |
| Absolute Reduction Potential (Canonical) | 1.45 V | >1.43 V | [1] |
| Absolute Reduction Potential (Zwitterionic) | 0.52 - 1.11 V | Not specified | [1] |
Synthesis of Homoalanine
Both chemical and biological methods have been developed for the synthesis of enantiomerically pure homoalanine, a critical precursor for its use in peptide chemistry and as a chiral building block for pharmaceuticals.
Biosynthesis of L-Homoalanine
A robust biosynthetic pathway for L-homoalanine has been engineered in Escherichia coli.[11][12] This pathway leverages the bacterium's natural metabolism, diverting intermediates towards the production of this non-canonical amino acid. The process begins with glucose and proceeds through the overproduction of threonine.[11] Threonine is then converted to 2-ketobutyrate, which is subsequently aminated to yield L-homoalanine.[11][12]
Caption: Engineered metabolic pathway for L-homoalanine production from glucose in E. coli.
Enzymatic Synthesis
Chemoenzymatic and multi-enzyme cascade reactions provide an alternative route to L-homoalanine. A notable example is a two-step enzymatic process starting from the readily available amino acid L-methionine.
Experimental Protocol: Enzymatic Synthesis of L-Homoalanine from L-Methionine
This protocol is based on the bienzymatic cascade using L-methionine γ-lyase (METase) and an aminotransferase.
-
Step 1: γ-Elimination of L-Methionine
-
Enzyme: L-methionine γ-lyase (METase) from Fusobacterium nucleatum.
-
Substrate: L-methionine.
-
Reaction: METase catalyzes the conversion of L-methionine to 2-ketobutyrate, ammonia, and methanethiol.
-
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0) containing pyridoxal-5'-phosphate (PLP) as a cofactor.
-
Dissolve L-methionine in the buffer.
-
Add METase to the solution to initiate the reaction.
-
Incubate at an optimal temperature (e.g., 37 °C) with gentle agitation.
-
-
-
Step 2: Asymmetric Transamination of 2-Ketobutyrate
-
Enzyme: L-branched-chain amino acid aminotransferase (eBCAT) from Escherichia coli for L-homoalanine, or a D-amino acid aminotransferase (DATA) for D-homoalanine.
-
Substrate: 2-ketobutyrate (produced in situ).
-
Amino Donor: L-glutamate (for eBCAT) or D-alanine (for DATA).
-
Procedure:
-
To the reaction mixture from Step 1, add the chosen aminotransferase and the corresponding amino donor.
-
Continue incubation under the same conditions. The aminotransferase will convert 2-ketobutyrate to the desired enantiomer of homoalanine.
-
Monitor the reaction progress using HPLC.
-
Upon completion, the product can be purified using standard chromatographic techniques.
-
-
Caption: Enzymatic cascade for the synthesis of L- or D-homoalanine from L-methionine.
Chemical Synthesis of Fmoc-L-Homoalanine
The preparation of Fmoc-protected homoalanine is essential for its use in solid-phase peptide synthesis (SPPS). A common method involves the Fmoc protection of the amino acid.
Experimental Protocol: Synthesis of Fmoc-L-Homoalanine
This protocol is a general procedure for the Fmoc protection of an amino acid.
-
Dissolution: Dissolve L-homoalanine (1 equivalent) in a 10% aqueous sodium carbonate solution. Cool the solution to 0 °C in an ice bath.
-
Fmoc-OSu Preparation: In a separate flask, dissolve Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) (1.1 equivalents) in a suitable organic solvent like dioxane or acetone.[13]
-
Fmocylation: Add the Fmoc-OSu solution dropwise to the L-homoalanine solution while maintaining the temperature at 0 °C and stirring vigorously.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Workup:
-
Extract the reaction mixture with a nonpolar solvent like diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to approximately pH 2 with 1 M HCl. This will precipitate the Fmoc-L-homoalanine.
-
Extract the product into an organic solvent such as ethyl acetate.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Incorporation of Homoalanine into Peptides via SPPS
Fmoc-protected homoalanine can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[14][15]
Experimental Protocol: Manual Fmoc-SPPS for Homoalanine Incorporation
This protocol outlines a single coupling cycle for adding an Fmoc-L-homoalanine residue to a growing peptide chain on a resin support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel with gentle agitation.[16]
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.[15]
-
Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide-resin.[15][16]
-
Thoroughly wash the resin with DMF (e.g., 5 times) and dichloromethane (B109758) (DCM) (e.g., 3 times) to remove residual piperidine.[16]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-homoalanine (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU/HATU (3-4 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) (6-8 equivalents).[16]
-
Pre-activate the mixture by allowing it to stand for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a qualitative ninhydrin (B49086) test.
-
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).[16]
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
Caption: General workflow for incorporating an Fmoc-protected amino acid, such as homoalanine, using solid-phase peptide synthesis.
Impact of Homoalanine on Peptide Structure and Function
The incorporation of homoalanine can significantly influence the structural and functional properties of peptides.
Conformational Effects
Experimental Protocol: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the purified peptide (with and without homoalanine) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 0.1-0.2 mg/mL.
-
CD Measurement:
-
Record CD spectra using a spectropolarimeter in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25 °C).
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Acquire multiple scans for each sample to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the spectrum of the buffer from the sample spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the spectra for characteristic features of secondary structures: α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 195 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm.
-
Deconvolute the spectra using software algorithms to estimate the percentage of each secondary structure element.
-
Enhanced Stability and Bioactivity
The introduction of non-canonical amino acids like homoalanine can enhance the proteolytic stability of peptides by altering the recognition sites for proteases.[18] This increased stability can lead to a longer in vivo half-life, a desirable characteristic for therapeutic peptides. Furthermore, the modified conformational properties can lead to improved binding affinity for biological targets or novel biological activities.[18]
Applications in Drug Discovery and Development
Homoalanine is a valuable building block in the pharmaceutical industry, both as a component of peptide drugs and as a chiral intermediate for the synthesis of small molecule drugs.
Chiral Precursor for Small Molecule Drugs
L-homoalanine is a key chiral intermediate in the synthesis of several important drugs, including:
The optical purity of these drugs is critical for their therapeutic efficacy and safety.[11]
Homoalanine in Peptide-Based Therapeutics
The incorporation of homoalanine into therapeutic peptides can be used to:
-
Improve Pharmacokinetic Properties: By increasing resistance to enzymatic degradation, the in vivo half-life of the peptide can be extended.[18]
-
Enhance Target Affinity and Specificity: The conformational changes induced by homoalanine can optimize the interaction of the peptide with its biological target.
-
Create Novel Bioactivities: The unique structural properties of homoalanine can be used to design peptides with entirely new functions.
Metabolic Considerations
While homoalanine is not a standard proteinogenic amino acid, its structural similarity to other amino acids suggests a likely metabolic fate involving pathways of amino acid catabolism.
Potential Metabolic Pathways
Given its structure, homoalanine can be deaminated to its corresponding α-keto acid, 2-ketobutyrate.[11] This intermediate is also a product of threonine and methionine metabolism.[11] From 2-ketobutyrate, the carbon skeleton can enter the tricarboxylic acid (TCA) cycle for energy production.
The amino group removed from homoalanine would likely be transferred to α-ketoglutarate to form glutamate, a central molecule in nitrogen metabolism.[6] The nitrogen could then be transported to the liver (potentially via the glucose-alanine cycle mechanism) and enter the urea (B33335) cycle for excretion.[5][6][20] There is currently no evidence to suggest that homoalanine itself acts as a direct signaling molecule in biological pathways.
Caption: A logical diagram illustrating the likely metabolic pathways for the catabolism of homoalanine.
Conclusion
Homoalanine represents a versatile and valuable tool in the field of peptide chemistry. Its unique physicochemical properties, coupled with the development of robust synthetic methods, have enabled its use in a wide range of applications. For researchers and drug developers, the incorporation of homoalanine into peptides offers a powerful strategy to enhance stability, modulate conformation, and improve biological activity. As our understanding of the structure-function relationships of peptides continues to grow, the strategic use of non-canonical amino acids like homoalanine will undoubtedly play an increasingly important role in the design of next-generation peptide-based therapeutics and research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. AMINO ACID METABOLISM : UREA CYCLE [education.med.nyu.edu]
- 6. Alanine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. bu.edu [bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 14. Fmoc Solid-Phase Peptide Synthesis [pubmed.ncbi.nlm.nih.gov]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. dovepress.com [dovepress.com]
- 19. pnas.org [pnas.org]
- 20. bio.libretexts.org [bio.libretexts.org]
The Discovery and History of 2-Aminobutanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Aminobutanoic acid, a non-proteinogenic α-amino acid, has journeyed from a curiosity of early organic synthesis to a molecule of significant interest in contemporary pharmaceutical and biotechnological research. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with 2-aminobutanoic acid. It details its initial synthesis in the context of the groundbreaking work of Adolph Strecker, its natural occurrence, and its metabolic biosynthesis. Furthermore, this guide presents detailed experimental protocols for its chemical synthesis and optical resolution, summarizes its physicochemical properties, and visually represents its metabolic pathways and logical relationships within neurobiology. This document serves as a critical resource for researchers and professionals engaged in the study and application of this versatile amino acid.
Discovery and History
The history of 2-aminobutanoic acid, also known as α-aminobutyric acid, is intrinsically linked to the dawn of amino acid chemistry. While a specific individual and date for the initial isolation or synthesis of 2-aminobutanoic acid are not prominently documented, its conceptual and practical synthesis emerged from the pioneering work of the German chemist Adolph Strecker in 1850.[1][2][3][4]
In his seminal work, Strecker reported the synthesis of alanine (B10760859) from acetaldehyde, ammonia (B1221849), and hydrogen cyanide.[4] This reaction, now famously known as the Strecker synthesis, provided a general and elegant method for the laboratory preparation of α-amino acids from aldehydes.[2][4] The synthesis of 2-aminobutanoic acid would have been a direct application of this method, using propionaldehyde (B47417) as the starting material.[5]
The Strecker synthesis is believed to be a potential pathway for the formation of amino acids on prebiotic Earth, given the likely abundance of its starting materials: aldehydes, ammonia, and hydrogen cyanide.[3] This places the conceptual origin of 2-aminobutanoic acid's synthesis at a foundational moment in both organic chemistry and theories on the origin of life.
While not one of the 20 common proteinogenic amino acids, 2-aminobutanoic acid is found in nature. It has been identified as a constituent of various seedlings after hydrolysis, including soybean, peanut, and pea.[6] It also exists in all eukaryotes, from yeast to humans.[7] The L-enantiomer, L-2-aminobutanoic acid, is found in its highest concentrations in cow's milk.[7] Furthermore, this amino acid has been detected in meteorites, suggesting its extraterrestrial origins.[8]
In biological systems, 2-aminobutanoic acid is primarily derived from the catabolism of L-threonine, methionine, and serine.[9] Its biosynthesis involves the transamination of 2-oxobutanoate (B1229078), an intermediate in isoleucine metabolism.[8][9]
Physicochemical Properties
The physicochemical properties of 2-aminobutanoic acid are crucial for its application in various research and industrial settings. The following table summarizes key quantitative data for the racemic mixture and its individual enantiomers.
| Property | Racemic (DL) | L-(+)-2-Aminobutanoic Acid | D-(-)-2-Aminobutanoic Acid | References |
| Molecular Formula | C₄H₉NO₂ | C₄H₉NO₂ | C₄H₉NO₂ | [10][11] |
| Molecular Weight | 103.12 g/mol | 103.12 g/mol | 103.12 g/mol | [10][11] |
| Melting Point | 291-293 °C (dec.) | 305 °C | >300 °C | [10][11] |
| Boiling Point | 215.2 ± 23.0 °C at 760 mmHg | 215.2 ± 23.0 °C (Predicted) | 215.2 ± 23.0 °C (Predicted) | [11] |
| Density | 1.1 ± 0.1 g/cm³ | 1.2300 (estimate) | - | [11][12] |
| Water Solubility | - | Very soluble (22.7 g/100 mL at 22 °C) | 358 g/L (Predicted) | [6][10][12] |
| pKa (carboxyl) | 2.55 | 2.34 | 2.62 (Predicted) | [6][10] |
| pKa (amino) | 9.60 | - | 9.53 (Predicted) | [6] |
| logP | -0.15 | -2.6 | -2.6 (Predicted) | [6][7][11] |
| Optical Rotation [α]20/D | - | - | -21 to -19° (c=4 in H₂O) |
Experimental Protocols
Chemical Synthesis: The Strecker Synthesis
The Strecker synthesis remains a fundamental method for the preparation of racemic 2-aminobutanoic acid.[2][4][5]
Methodology:
-
Imine Formation: Propionaldehyde is reacted with ammonia (often generated in situ from an ammonium (B1175870) salt like ammonium chloride) to form an imine intermediate. The reaction is typically carried out in an aqueous or alcoholic solution.
-
α-Aminonitrile Formation: A cyanide source, such as potassium cyanide or hydrogen cyanide, is added to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the imine carbon to form 2-aminobutyronitrile.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions. Acidic hydrolysis, for example with hydrochloric acid, protonates the nitrile nitrogen, making the carbon susceptible to nucleophilic attack by water. Subsequent tautomerization and elimination of ammonia yield the carboxylic acid group, resulting in the formation of racemic 2-aminobutanoic acid.
Optical Resolution of Racemic 2-Aminobutanoic Acid
The separation of the racemic mixture into its constituent enantiomers is crucial for many applications, particularly in pharmaceuticals. One effective method is through the formation of diastereomeric salts.[13]
Methodology:
-
Salt Formation: The racemic 2-aminobutanoic acid is reacted with a chiral resolving agent, such as an optically pure amine (e.g., brucine (B1667951) or ephedrine) or a chiral acid, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, such as solubility, the diastereomeric salts can be separated by fractional crystallization. One diastereomer will preferentially crystallize from the solution under controlled conditions of temperature and concentration.
-
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid or base to liberate the optically pure enantiomer of 2-aminobutanoic acid from the resolving agent.
-
Recovery of the Other Enantiomer: The other enantiomer can often be recovered from the mother liquor by a similar process.
Enzymatic Synthesis
Biocatalytic methods offer a green and highly stereoselective route to enantiomerically pure 2-aminobutanoic acid.[14][15]
Methodology (Example using L-Threonine as a precursor):
-
Deamination of L-Threonine: The enzyme L-threonine deaminase is used to catalyze the conversion of L-threonine to 2-oxobutanoate and ammonia.
-
Reductive Amination: A dehydrogenase, such as glutamate (B1630785) dehydrogenase or leucine (B10760876) dehydrogenase, then catalyzes the reductive amination of 2-oxobutanoate using the ammonia generated in the first step and a reducing equivalent (e.g., NADH or NADPH) to produce L-2-aminobutanoic acid. This can be performed in whole-cell systems, such as engineered E. coli or Saccharomyces cerevisiae.[14][15][16]
Biological Significance and Pathways
Metabolic Pathway
2-Aminobutanoic acid is a non-proteinogenic amino acid that is part of the cellular metabolic network. Its biosynthesis is closely linked to the metabolism of essential amino acids.
As illustrated, 2-aminobutanoic acid is synthesized from 2-oxobutanoate, a key intermediate that is also a precursor for the biosynthesis of isoleucine.[8][9] The primary source for 2-oxobutanoate is the deamination of L-threonine, although it can also be derived from the catabolism of methionine and serine.[9]
Neurological Context
While 2-aminobutanoic acid is an α-amino acid and not a direct neurotransmitter like γ-aminobutyric acid (GABA), there is growing interest in the roles of various amino acids in neurotransmission.[17][18] Glutamate is the primary excitatory neurotransmitter, while GABA is the main inhibitory neurotransmitter in the central nervous system.[18][19] The balance between excitatory and inhibitory signals is crucial for proper brain function. Although direct signaling pathways for 2-aminobutanoic acid have not been fully elucidated, its structural similarity to other neuroactive amino acids suggests potential interactions with neurotransmitter systems. For instance, some amino acids can modulate the activity of receptors for major neurotransmitters. Further research is needed to clarify the specific roles, if any, of 2-aminobutanoic acid in modulating neuronal excitability and its potential interactions with receptors like GABA or glutamate receptors.
Conclusion
2-Aminobutanoic acid, since its conceptual inception through the Strecker synthesis, has evolved into a molecule of considerable scientific and commercial importance. Its unique properties as a non-proteinogenic amino acid and a chiral building block have positioned it as a key intermediate in the synthesis of various pharmaceuticals. The methodologies for its synthesis and resolution, from classic organic chemistry techniques to modern biocatalytic processes, offer a diverse toolkit for researchers. A thorough understanding of its discovery, history, physicochemical properties, and biological context is essential for leveraging its full potential in drug development and other scientific endeavors. This guide provides a foundational resource to support these efforts, consolidating key technical information for the scientific community.
References
- 1. Strecker Amino Acid Synthesis [drugfuture.com]
- 2. news-medical.net [news-medical.net]
- 3. youtube.com [youtube.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. ck12.org [ck12.org]
- 6. Showing Compound D-2-Aminobutanoic acid (FDB012680) - FooDB [foodb.ca]
- 7. Showing Compound L-2-Aminobutanoic acid (FDB012537) - FooDB [foodb.ca]
- 8. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]
- 9. Human Metabolome Database: Showing metabocard for L-alpha-Aminobutyric acid (HMDB0000452) [hmdb.ca]
- 10. L-2-Aminobutanoic acid(1492-24-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. 2-Aminobutanoic acid | CAS#:2835-81-6 | Chemsrc [chemsrc.com]
- 12. chembk.com [chembk.com]
- 13. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fermentative production of the unnatural amino acid l-2-aminobutyric acid based on metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amino acid neurotransmission: dynamics of vesicular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amino Acid Neurotransmitters (Section 1, Chapter 13) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 19. Glutamic acid - Wikipedia [en.wikipedia.org]
H-DL-Abu-OH: A Comprehensive Technical Overview of Theoretical and Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
H-DL-Abu-OH, chemically known as DL-2-aminobutyric acid, is a non-proteinogenic α-amino acid. As a derivative of alanine, it has garnered interest in various scientific fields for its potential applications.[1][2][3][4] This technical guide provides an in-depth analysis of the theoretical and experimental studies conducted on this compound, presenting key data, methodologies, and workflows to support further research and development.
Molecular Properties and Characterization
This compound is a racemic mixture of the D and L enantiomers of 2-aminobutanoic acid. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| CAS Number | 2835-81-6 | [1] |
| Appearance | White to off-white solid | [1] |
Theoretical Studies: A DFT-Based Approach
Recent research has extensively employed Density Functional Theory (DFT) to investigate the molecular properties of DL-2-aminobutyric acid.[5][6][7] These computational studies provide a foundational understanding of its structure, reactivity, and spectroscopic characteristics.
Computational Methodology
The primary theoretical framework utilized in these studies is DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[5][6][7] This level of theory has been shown to provide a good balance between accuracy and computational cost for molecules of this size. Key aspects of the methodology include:
-
Geometry Optimization: Determination of the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Calculation of infrared (IR) and Raman spectra to identify vibrational modes.[5][6][7]
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess chemical reactivity and stability.[5][6]
-
Natural Bond Orbital (NBO) Analysis: Investigation of donor-acceptor interactions and charge delocalization within the molecule.[5][6]
-
Molecular Electrostatic Potential (MEP) Analysis: Identification of electrophilic and nucleophilic sites.[6]
-
Time-Dependent DFT (TD-DFT): Used to simulate electronic transitions and UV-Vis spectra in different solvents.[6][7]
Key Theoretical Findings
The computational studies have yielded significant insights into the intrinsic properties of this compound.
| Parameter | Calculated Value | Significance | Reference |
| HOMO-LUMO Energy Gap | 4.16 eV | Indicates good chemical stability. | [5] |
| Dipole Moment | 5.82 D | Suggests a polar molecule. | [5] |
| First-Order Hyperpolarizability | 1.149 × 10⁻³⁰ esu | Indicates potential for non-linear optical activity. | [5] |
| NBO Stabilization Energy | Up to 22.07 kcal/mol | Highlights strong donor-acceptor interactions. | [5] |
| Lowest Binding Energy (Molecular Docking) | -4.9 kcal/mol | Suggests potential for interaction with protein targets. | [6][7] |
| Average Free Binding Energy (MM/PBSA) | -23.48 ± 1.72 kcal/mol | Further indicates favorable binding interactions in a simulated biological environment. | [6][7] |
Experimental Studies and Spectroscopic Characterization
Experimental investigations have been conducted to validate the theoretical findings and to characterize the physical and chemical properties of this compound.
Spectroscopic Analysis
Spectroscopic techniques are crucial for confirming the structure and vibrational modes of the molecule.
-
Fourier Transform Infrared (FT-IR) Spectroscopy: Experimental FT-IR spectra have been recorded and show good agreement with the theoretically calculated vibrational frequencies.[6][7] For instance, the experimental C-H bond vibrations appear at 3065 cm⁻¹, 2986 cm⁻¹, and 2878 cm⁻¹, which are in close agreement with the scaled theoretical values.[7]
-
UV-Vis Spectroscopy: Experimental UV spectra have been obtained in solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) (MeOH) to study electronic transitions.[6][7] These experimental results align well with the predictions from TD-DFT calculations.[6][7]
Bond Length Comparison
A comparison of theoretical and experimental bond lengths provides a direct validation of the computational model.
| Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) | Reference |
| N14–H16 | 1.01 | 0.9 | [6][7] |
| N14–H15 | 1.01 | 0.9 | [6][7] |
| C–H | 1.09 | - | [6][7] |
| C–C | 1.52–1.53 | 1.50–1.56 | [6][7] |
The deviations observed are attributed to factors such as lone pair repulsions and differences in the molecular environment between the calculated gas phase and the experimental solid state.[6][7]
Experimental Protocols
While detailed, step-by-step synthesis protocols for this compound are not extensively detailed in the recent research literature, general methods for the synthesis of α-amino acids are well-established.
General Synthesis of α-Amino Acids (Strecker Synthesis)
A common method for the synthesis of racemic α-amino acids is the Strecker synthesis. While a specific protocol for this compound is not provided in the search results, a general procedure would involve:
-
Aldehyde Formation: The synthesis typically starts with an aldehyde, in this case, propanal.
-
Reaction with Ammonia (B1221849) and Cyanide: The aldehyde is reacted with ammonia and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile.
-
Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the racemic α-amino acid, this compound.
Reductive Amination of α-Keto Acids
Another synthetic route involves the reductive amination of the corresponding α-keto acid, 2-oxobutanoic acid. A published method for a similar compound involved the following steps:
-
Reaction Mixture Preparation: 0.16 mmol of the α-keto acid and 3.2 mmol of ammonium (B1175870) formate (B1220265) are dissolved in 3 mL of water, with the pH adjusted to 4.5.[8]
-
Catalyst Addition: A rhodium complex catalyst (0.2 µmol) is added to the aqueous solution.[8]
-
Reaction: The mixture is reacted at 80°C under an argon atmosphere for one hour.[8]
-
Purification: The product is isolated by condensing the reaction solution, redissolving the residue in water, and passing it through a cation exchange resin column.[8]
Logical Workflow for Theoretical and Experimental Investigation
The following diagram illustrates a typical workflow for the comprehensive study of a small molecule like this compound, integrating both theoretical and experimental approaches as described in the literature.
Caption: Integrated workflow for the characterization of this compound.
Potential Applications
This compound and its derivatives are recognized for their potential as ergogenic supplements.[1] They may influence the secretion of anabolic hormones, provide a fuel source during exercise, and aid in preventing exercise-induced muscle damage.[1] Furthermore, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of α-aminobutyric acid and its derivatives suggest their potential utility in drug development.[6][7] The molecular docking studies indicating a low binding energy with certain proteins further support the potential for this molecule to be a subject of interest in drug discovery.[6][7]
Conclusion
The combined theoretical and experimental studies on this compound have provided a robust understanding of its molecular structure, electronic properties, and spectroscopic signatures. The strong correlation between DFT calculations and experimental data validates the computational models used and provides a solid foundation for future in-silico studies. The preliminary findings from molecular docking and ADME predictions suggest that this compound is a molecule with potential for further investigation in the fields of medicinal chemistry and drug development. This guide serves as a comprehensive resource for researchers looking to build upon the existing knowledge of this intriguing amino acid derivative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. DL-2-Aminobutyric acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for H-DL-Abu-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Abu-OH, also known as DL-2-aminobutyric acid, is a non-proteinogenic amino acid that has garnered interest in peptide science and drug development. As a racemic mixture, it contains both the D- and L-enantiomers of α-aminobutyric acid. The incorporation of such unnatural amino acids into peptide sequences is a key strategy for modulating their pharmacological properties. The inclusion of the D-enantiomer can significantly enhance peptide stability against enzymatic degradation, a critical factor in drug design. This document provides detailed application notes and protocols for the successful incorporation of this compound into synthetic peptides using solid-phase peptide synthesis (SPPS).
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| Chemical Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 291 °C (decomposes) | [1] |
| Solubility | Soluble in water | General Knowledge |
| CAS Number | 2835-81-6 | [1] |
Applications in Solid-Phase Peptide Synthesis
The use of this compound in SPPS allows for the introduction of structural diversity into peptide libraries, which can be screened for a variety of biological activities. The presence of both D- and L-isomers can lead to the generation of diastereomeric peptides, each with potentially unique biological activities and resistance to proteolysis. This can be particularly advantageous in the development of therapeutic peptides with improved pharmacokinetic profiles.
For instance, the incorporation of D-amino acids is a well-established strategy to increase resistance to enzymatic degradation, thereby prolonging the half-life of peptide drugs in vivo. Peptides containing D-amino acids have shown promise in various therapeutic areas, including as antimicrobial agents and in the development of enzyme inhibitors.
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of peptides containing this compound using Fmoc/tBu chemistry. These protocols can be adapted for automated peptide synthesizers.
Materials and Equipment
-
Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acids).
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-DL-Abu-OH.
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Additive: HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation/Washing Solvent: Cold diethyl ether.
-
Equipment: Peptide synthesis vessel, shaker, filtration apparatus, analytical and preparative HPLC system, mass spectrometer.
Protocol 1: Manual SPPS of a Peptide Containing DL-Abu
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes.
-
Drain the solvent.
-
-
First Amino Acid Loading (for 2-Chlorotrityl Chloride Resin):
-
Dissolve Fmoc-DL-Abu-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
"Cap" any unreacted sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Peptide Elongation Cycle:
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), the chosen coupling reagent (e.g., HATU, 3 equivalents), and DIPEA (6 equivalents) in DMF. For DIC coupling, add HOBt (3 equivalents).
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
Wash the resin with DMF.
-
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
-
Final Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described above.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using preparative reverse-phase HPLC.
-
Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.
-
Quantitative Data Presentation
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization, especially for non-standard amino acids. While specific data for this compound is limited, the following tables provide a general comparison of common coupling reagents used in SPPS.
Table 1: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Notes |
| HATU | Uronium Salt | Very High | Low | Generally considered one of the most efficient reagents, especially for hindered couplings.[2] |
| HBTU | Uronium Salt | High | Moderate | A widely used and effective reagent, though may show slightly higher racemization than HATU.[2] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low | A cost-effective and reliable combination that effectively suppresses racemization.[3] |
Table 2: Typical SPPS Cycle Times
| Step | Duration |
| Resin Swelling | 30-60 minutes |
| Fmoc Deprotection | 20-30 minutes |
| Amino Acid Coupling | 1-2 hours |
| Washing Steps | 5-10 minutes |
Visualizations
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Logic Diagram for Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent.
Potential Signaling Pathway Modulation
While specific signaling pathways for peptides containing this compound are not extensively documented, the incorporation of non-proteinogenic amino acids is a common strategy to enhance the interaction of peptides with G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in numerous physiological processes and are major drug targets. The altered conformation and increased stability of peptides containing DL-Abu could lead to enhanced or prolonged activation or inhibition of GPCR signaling.
For example, a hypothetical peptide agonist designed to target a specific GPCR could have its efficacy improved by the inclusion of DL-Abu. The D-isomer could protect the peptide from degradation, allowing it to remain in the vicinity of the receptor for a longer period, leading to sustained downstream signaling through G-protein activation and subsequent second messenger cascades.
Caption: Hypothetical GPCR signaling pathway modulated by a peptide containing DL-Abu.
Conclusion
The incorporation of this compound into peptides via SPPS is a valuable technique for creating novel peptide analogs with potentially enhanced therapeutic properties. The protocols and data presented here provide a foundation for researchers to effectively utilize this non-proteinogenic amino acid in their peptide synthesis endeavors. Careful selection of coupling reagents and adherence to optimized protocols are crucial for achieving high yields and purity of the final peptide products. Further research into the specific biological activities of peptides containing this compound will undoubtedly uncover new opportunities for drug discovery and development.
References
Application Notes and Protocols for the Use of DL-2-Aminobutanoic Acid in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-aminobutanoic acid (Abu) is a non-proteinogenic amino acid that serves as a valuable building block in modern peptide design. As an analog of alanine (B10760859) and valine, its incorporation into peptide sequences can significantly modify their physicochemical properties, leading to enhanced therapeutic potential. The ethyl side chain of 2-aminobutanoic acid can influence peptide folding, stability, and interaction with biological targets. This document provides detailed application notes and experimental protocols for the rational use of DL-2-aminobutanoic acid in the design and evaluation of novel therapeutic peptides.
The incorporation of non-natural amino acids like DL-2-aminobutanoic acid is a key strategy in peptidomimetic design to overcome the limitations of natural peptides, such as poor metabolic stability and suboptimal activity.[1]
Applications in Peptide Design
The introduction of DL-2-aminobutanoic acid into a peptide sequence can confer a range of desirable properties:
-
Enhanced Proteolytic Stability: The presence of non-natural amino acids can hinder recognition by proteases, thereby increasing the peptide's half-life in biological fluids.
-
Modulation of Bioactivity: Substitution of natural amino acids with Abu can either enhance or decrease the biological activity of a peptide, depending on the specific interactions with its target. This allows for fine-tuning of potency and selectivity. For instance, analogs of human growth hormone-releasing hormone (hGH-RH) with L-α-aminobutyric acid (Abu) at position 15 have shown increased potency.[2]
-
Conformational Constraint: The ethyl side chain of Abu can introduce steric hindrance that influences the peptide's secondary structure, potentially favoring a specific conformation required for receptor binding.
-
Development of Antimicrobial Peptides (AMPs): The incorporation of Abu has been explored in the design of novel AMPs. One such peptide containing 2-aminobutyric acid residues demonstrated potent activity against multidrug-resistant Pseudomonas aeruginosa (MDRP) while exhibiting low hemolytic activity.[3][4] Conversely, in some cases, the substitution of a functional residue like cysteine with 2-aminobutanoic acid can lead to a loss of activity.
-
Taste Modulation: In the field of food science, certain γ-glutamyl dipeptides containing Abu, such as γ-Glu-Abu, have been shown to exhibit "kokumi" taste, a sense of richness and mouthfulness.[5]
Data Presentation
The following tables summarize quantitative data on the effects of incorporating 2-aminobutanoic acid (Abu) into various peptide scaffolds.
| Table 1: Relative Potency of hGH-RH Analogs Containing L-α-Aminobutyric Acid (Abu) | | :--- | :--- | | Analog | Relative Potency (in vivo, s.c. at 30 min) vs. hGH-RH-(1-29)-NH₂ | | JI-22: [Dat¹, Orn¹²,²¹, Abu¹⁵, Nle²⁷, Agm²⁹]hGH-RH-(1-29) | 217.1 | | JI-34: [Dat¹, Orn¹²,²¹, Abu¹⁵, Nle²⁷, Asp²⁸, Agm²⁹]hGH-RH-(1-29) | 89.7 | | JI-36: [Dat¹, Thr⁸, Orn¹²,²¹, Abu¹⁵, Nle²⁷, Asp²⁸, Agm²⁹]hGH-RH-(1-29) | 87.9 | | JI-38: [Dat¹, Gln⁸, Orn¹²,²¹, Abu¹⁵, Nle²⁷, Asp²⁸, Agm²⁹]hGH-RH-(1-29) | 116.8 | | Data extracted from a study on superactive agonists of growth hormone-releasing hormone.[2] |
| Table 2: Antimicrobial Activity of a Peptide Containing 2-Aminobutanoic Acid (Abu) | | :--- | :--- | :--- | | Peptide | Target Organism | MIC (μM) | | Peptide 1 (containing Abu) | Multidrug-resistant P. aeruginosa (MDRP) | Potent activity reported | | Qualitative data extracted from a study on the structure-activity relationship of antimicrobial peptides.[3][4] Specific MIC values were not provided in the abstract. |
| Table 3: Effect of Abu on the Activity of Kokumi Peptides | | :--- | :--- | | Peptide | CaSR Activity | | γ-Glu-Val | Active | | γ-Glu-Abu | Similar activity to γ-Glu-Val | | γ-Glu-D-Val | Inactive | | Data extracted from a study on the structure–CaSR–activity relation of kokumi γ-glutamyl peptides.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing DL-2-Aminobutanoic Acid
This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating DL-2-aminobutanoic acid.
Materials:
-
Rink Amide MBHA resin or pre-loaded Wang resin
-
Fmoc-protected amino acids (including Fmoc-DL-2-aminobutanoic acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for 30 minutes with gentle agitation.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the amino acid solution and vortex briefly. c. Immediately add the activated amino acid solution to the resin. d. Agitate for 1-2 hours at room temperature. e. To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, including Fmoc-DL-2-aminobutanoic acid.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under a stream of nitrogen. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. f. Dry the peptide pellet under vacuum.
-
Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: Proteolytic Stability Assay
This protocol assesses the stability of a peptide in the presence of a protease (e.g., trypsin, chymotrypsin) or in serum.
Materials:
-
Synthesized peptide
-
Protease solution (e.g., trypsin in PBS) or human/rat serum
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or PBS) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: a. In a microcentrifuge tube, mix the peptide solution with the protease solution or serum to a final peptide concentration of 0.1 mg/mL. b. Prepare a control sample with the peptide in the reaction buffer without the protease/serum. c. Incubate all samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately add the quenching solution (e.g., an equal volume of 10% TFA) to the aliquot to stop the enzymatic degradation.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: a. Analyze the supernatant by RP-HPLC. Monitor the decrease in the peak area of the intact peptide over time. b. The half-life (t₁/₂) of the peptide is the time at which 50% of the initial peptide has been degraded. c. Optionally, analyze the samples by LC-MS to identify degradation products.
Protocol 3: Antimicrobial Activity Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide against a bacterial strain using the broth microdilution method.
Materials:
-
Synthesized peptide
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate until it reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL.
-
Peptide Dilution Series: Prepare a serial two-fold dilution of the peptide in MHB in the 96-well plate.
-
Inoculation: Add an equal volume of the bacterial suspension to each well, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of a peptide on a cancer cell line.
Materials:
-
Synthesized peptide
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare a serial dilution of the peptide in a complete medium and add it to the cells. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.
Protocol 5: GPCR Signaling Assays
The following are general protocols to investigate if a novel peptide containing DL-2-aminobutanoic acid acts on a G-protein coupled receptor (GPCR).
A. Calcium Mobilization Assay (for Gq-coupled GPCRs)
This assay measures the increase in intracellular calcium ([Ca²⁺]i) upon receptor activation.
Materials:
-
Cells expressing the target GPCR (e.g., HEK293 cells)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Seeding: Seed cells into the 96-well plate and grow overnight.
-
Dye Loading: Load the cells with the Fluo-4 AM dye in assay buffer for 30-60 minutes at 37°C.
-
Baseline Reading: Place the plate in the reader and measure baseline fluorescence.
-
Agonist Injection: Inject the peptide at various concentrations into the wells.
-
Signal Detection: Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the EC₅₀ value from the dose-response curve.
B. cAMP Assay (for Gs- or Gi-coupled GPCRs)
This assay measures the change in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the target GPCR
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Stimulation buffer
-
Lysis buffer
Procedure:
-
Cell Seeding and Starvation: Seed cells and, if necessary, starve them of serum before the assay.
-
Peptide Stimulation: Treat the cells with various concentrations of the peptide for a defined period (e.g., 15-30 minutes) at 37°C. For Gi-coupled receptors, co-stimulate with forskolin (B1673556) to induce a measurable baseline of cAMP.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection according to the kit manufacturer's instructions.
-
Data Analysis: Determine the EC₅₀ (for Gs) or IC₅₀ (for Gi) from the dose-response curve.
Conclusion
DL-2-aminobutanoic acid is a versatile tool for peptide chemists and drug developers. Its incorporation can lead to peptides with improved stability and fine-tuned biological activity. The protocols provided herein offer a framework for the synthesis, characterization, and biological evaluation of peptides containing this non-natural amino acid. While specific quantitative data on the effects of DL-2-aminobutanoic acid are still emerging, the available evidence suggests its significant potential in the development of novel peptide-based therapeutics. Further systematic studies are warranted to fully elucidate the structure-activity relationships of Abu-containing peptides and to exploit their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of superactive agonists of growth hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for Fmoc-DL-Abu-OH Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and protocols for the efficient incorporation of Fmoc-DL-2-aminobutyric acid (Fmoc-DL-Abu-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). Fmoc-DL-Abu-OH is a non-canonical amino acid that can be utilized in peptide-based drug discovery to introduce unique structural and functional characteristics.
Introduction
The incorporation of unnatural amino acids like DL-2-aminobutyric acid (DL-Abu) into peptide chains is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. The "DL" designation indicates a racemic mixture of both D and L stereoisomers. The inclusion of the D-isomer, in particular, can significantly increase resistance to proteolytic degradation, thereby improving the peptide's in vivo stability and bioavailability.[1] Fmoc-DL-Abu-OH is a critical building block in this process, utilized within the framework of Fmoc-based solid-phase peptide synthesis (SPPS).[1]
The ethyl side chain of Abu presents a moderate degree of steric hindrance, comparable to other β-branched amino acids like valine and isoleucine. This can sometimes lead to challenges in achieving high coupling efficiencies.[2] Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are crucial for the successful synthesis of peptides containing this residue.[2] This document outlines protocols using two common and effective coupling strategies: aminium/uronium salt-based activation with HBTU and carbodiimide-based activation with DIC in conjunction with an additive like HOBt.
Quantitative Data Summary
The selection of coupling reagents and their stoichiometry is critical for achieving high yields and purity. The following tables provide a summary of typical quantitative parameters for the coupling of Fmoc-amino acids, which can be adapted for Fmoc-DL-Abu-OH. Optimization may be required, especially for sterically hindered couplings.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids [2]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >95 | Low to Moderate |
Table 2: Typical Reagent Equivalents for HBTU and DIC/HOBt Coupling [3]
| Reagent | Equivalents (relative to resin loading) | Purpose |
| HBTU Coupling | ||
| Fmoc-DL-Abu-OH | 2.0 - 3.0 | Excess amino acid drives the reaction |
| HBTU | 1.9 - 2.9 | Activates the carboxylic acid |
| DIPEA | 4.0 - 6.0 | Base to facilitate activation and coupling |
| DIC/HOBt Coupling | ||
| Fmoc-DL-Abu-OH | 3.0 | Excess amino acid drives the reaction |
| DIC | 3.0 | Carbodiimide activating agent |
| HOBt | 3.0 | Reduces side reactions and racemization |
Experimental Protocols
The following are detailed protocols for a single coupling cycle of Fmoc-DL-Abu-OH in a manual solid-phase peptide synthesizer. These protocols assume a starting resin with a free amino group.
General Preparatory Steps
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[3] This step is crucial to ensure that the reactive sites within the resin are accessible.
-
Fmoc Deprotection: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide, treat the resin with a 20% solution of piperidine (B6355638) in DMF.[3][4] A common procedure is a 5-minute treatment, followed by draining and a second 15-minute treatment to ensure complete removal.[3]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.[3] A final wash with Dichloromethane (DCM) and then DMF can also be performed.
Protocol 1: HBTU Coupling
This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the activating agent, which is known for its high efficiency and rapid reaction times.[3][5][6]
Materials:
-
Fmoc-DL-Abu-OH
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis grade DMF
-
Kaiser test kit (for monitoring)
Procedure:
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-DL-Abu-OH (3 equivalents) and HBTU (2.9 equivalents) in a minimal amount of DMF.[3]
-
Add DIPEA (6 equivalents) to the solution and mix briefly to initiate the activation of the amino acid.[3]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected and washed resin.
-
Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered couplings, the reaction time can be extended.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates that all free amines have reacted. If the test is positive (blue beads), a second coupling may be necessary.[2]
-
Washing: Once the coupling is complete, drain the reaction vessel and thoroughly wash the resin with DMF (3 times), DCM (3 times), and finally DMF again (3 times) to remove excess reagents and byproducts.[3] The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: DIC/HOBt Coupling
This protocol uses N,N'-Diisopropylcarbodiimide (DIC), a cost-effective carbodiimide, in conjunction with 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[3][7]
Materials:
-
Fmoc-DL-Abu-OH
-
DIC
-
HOBt
-
Peptide synthesis grade DMF
-
Kaiser test kit
Procedure:
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-DL-Abu-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.[3]
-
Coupling Reaction: Add the Fmoc-DL-Abu-OH/HOBt solution to the deprotected and washed resin.
-
Add DIC (3 equivalents) to the reaction vessel.[3]
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.[3]
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, consider extending the reaction time or performing a double coupling.
-
Washing: After a complete coupling, drain the reaction vessel and wash the resin as described in step 8 of Protocol 1. The resin is now ready for the next cycle.
Troubleshooting Low Coupling Efficiency
A positive Kaiser test after the initial coupling of Fmoc-DL-Abu-OH is not uncommon due to steric hindrance.[2] Here are some steps to address this:
-
Double Coupling: The most straightforward approach is to perform a second coupling. After the first coupling and washing, repeat the entire coupling procedure with a fresh solution of activated Fmoc-DL-Abu-OH before proceeding to the next Fmoc deprotection step.[2]
-
Change Coupling Reagent: If double coupling is insufficient, switching to a more potent activating reagent like HATU or HCTU, which are known to be effective for hindered couplings, can be beneficial.[2]
-
Increase Reaction Time and Temperature: Extending the coupling time to 2-4 hours can help drive the reaction to completion. Cautiously increasing the temperature to 40-50°C can also enhance the reaction rate, but this should be done with care to avoid potential racemization.[2]
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Activation pathway of Fmoc-DL-Abu-OH with HBTU.
Caption: Activation pathway of Fmoc-DL-Abu-OH with DIC/HOBt.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Boc-DL-Abu-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, the incorporation of non-proteinogenic amino acids is a key strategy for the development of novel therapeutics with enhanced stability, conformational constraint, and biological activity. Boc-DL-α-aminobutyric acid (Boc-DL-Abu-OH) is a valuable building block in this regard. As a racemic mixture, its incorporation into a peptide sequence introduces diastereomers, which can be a strategic approach for creating peptide libraries for screening purposes or for investigating the stereochemical requirements of a peptide's function.
This document provides detailed application notes and protocols for the use of Boc-DL-Abu-OH in Boc-strategy Solid-Phase Peptide Synthesis (SPPS). It covers the principles of Boc-SPPS, detailed experimental procedures for coupling and deprotection, and a discussion of potential side reactions and analytical considerations.
Core Principles of Boc-SPPS
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical and robust method for SPPS.[1] The core principle relies on the differential acid lability of the temporary Nα-Boc protecting group and the more permanent side-chain protecting groups (typically benzyl-based). The Nα-Boc group is cleaved at each cycle using a moderate acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the linkage to the resin are removed at the end of the synthesis with a strong acid, like hydrofluoric acid (HF).[1][2]
A typical Boc-SPPS cycle involves the following steps:
-
Deprotection: Removal of the Nα-Boc group from the N-terminal amino acid of the growing peptide chain.[2]
-
Neutralization: Neutralization of the resulting trifluoroacetate (B77799) salt to the free amine.[2]
-
Coupling: Activation of the incoming Boc-amino acid's carboxyl group and its subsequent coupling to the N-terminal amine of the peptide chain.[3]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.[2]
Data Presentation
While specific quantitative data for the coupling efficiency of Boc-DL-Abu-OH is not extensively published, the following table summarizes the expected performance based on well-established principles of Boc-chemistry SPPS for similar amino acids.[4]
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | >99% per step (qualitative) | Monitored by a negative Kaiser test. Incomplete coupling may require a second coupling step. |
| Typical Coupling Time | 60 - 120 minutes | Sequence-dependent and can be influenced by steric hindrance. |
| Crude Peptide Purity | 60 - 85% | Highly dependent on the peptide sequence, length, and efficiency of each step. |
| Final Yield | Good | Dependent on the number of cycles and potential side reactions. |
| Racemization | Low | The use of activating agents like HOBt helps to suppress racemization.[3] |
| Diastereomer Formation | 1:1 mixture of diastereomers | Expected due to the use of a racemic mixture. Separation is typically achieved by RP-HPLC. |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific peptide sequence, resin, and synthesizer used.
Protocol 1: Manual Boc-SPPS Cycle for Incorporation of Boc-DL-Abu-OH
Materials:
-
Peptide-resin with a free amino group
-
Boc-DL-Abu-OH
-
Coupling reagents (e.g., DIC/HOBt or HBTU/DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isopropanol (IPA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.[4]
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIPEA in DCM (3 x 2 minutes).[4]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling of Boc-DL-Abu-OH (using DIC/HOBt):
-
Monitoring:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[3]
-
If the Kaiser test is positive, repeat the coupling step.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).[3]
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Cleavage and Deprotection
Materials:
-
Fully assembled peptide-resin
-
Hydrofluoric acid (HF) or a suitable cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol)[4]
-
Scavengers (e.g., anisole, cresol)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.[4]
-
Cleavage:
-
HF Cleavage: Perform the cleavage in a specialized HF cleavage apparatus following established safety protocols.
-
Cocktail Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[4]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]
-
-
Peptide Isolation:
-
Collect the peptide by centrifugation and wash it with cold diethyl ether.[4]
-
Dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). The use of Boc-DL-Abu-OH will result in two diastereomeric peptides, which will likely have different retention times during RP-HPLC, allowing for their separation.[6]
Mandatory Visualizations
Caption: General workflow for the incorporation of Boc-DL-Abu-OH in SPPS.
Caption: Mechanism of Boc deprotection and the role of scavengers.
Potential Side Reactions and Troubleshooting
-
Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, a second coupling step should be performed. Aggregation of the peptide chain can sometimes hinder coupling efficiency.[7]
-
Racemization: While generally low with carbodiimide/HOBt activation, prolonged activation times or the use of excessive base can increase the risk of racemization.[3]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, particularly if Proline or Glycine is one of the first two residues. In Boc-SPPS, in situ neutralization protocols can help suppress this side reaction.[7]
-
Alkylation: During the final cleavage, the generated tert-butyl cations can alkylate sensitive residues like Trp or Met. The use of scavengers in the cleavage cocktail is crucial to prevent this.[2]
-
Diastereomer Separation: The resulting peptide will be a mixture of two diastereomers. Their separation by RP-HPLC may require optimization of the gradient and mobile phase. In some cases, the diastereomers may co-elute. Alternative techniques like capillary electrophoresis could be considered for separation.[6]
Conclusion
The use of Boc-DL-Abu-OH in SPPS is a straightforward method for introducing non-proteinogenic amino acids into a peptide sequence. While the use of a racemic mixture necessitates a robust purification strategy to separate the resulting diastereomers, it offers a valuable tool for creating peptide diversity. By following the detailed protocols and considering the potential side reactions outlined in these application notes, researchers can successfully incorporate Boc-DL-Abu-OH into their synthetic peptides for a wide range of applications in drug discovery and development.
References
- 1. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of H-DL-Abu-OH into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide chains is a powerful strategy in modern drug discovery and chemical biology. H-DL-2-Aminobutyric acid (H-DL-Abu-OH), a racemic non-natural amino acid, serves as a versatile building block for modifying peptide properties.[1][2][3] As an analog of alanine (B10760859) and an isostere of cysteine, its inclusion can introduce unique conformational constraints and enhance proteolytic stability.[1][4]
The primary challenge and key consideration when using this compound is its racemic nature. The presence of both D- and L-enantiomers will result in the synthesis of a diastereomeric mixture of the final peptide. This may be desirable for creating peptide libraries for screening purposes. However, for developing a specific therapeutic candidate, subsequent separation of the diastereomers will be necessary, or the use of enantiomerically pure Fmoc-L-Abu-OH or Fmoc-D-Abu-OH is strongly recommended to ensure stereochemical purity.[5] The D-isomer, in particular, is known to confer resistance to enzymatic degradation, potentially increasing the peptide's in vivo half-life.[5]
These application notes provide a comprehensive overview and detailed protocols for incorporating this compound into peptides primarily using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Core Principles: Peptide Synthesis Methodologies
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for chemically synthesizing peptides.[6][7] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6] An alternative, Solution-Phase Peptide Synthesis, involves coupling amino acids in a homogenous solution.[8][9] While scalable, it is generally more labor-intensive due to the need for purification after each coupling step and is typically reserved for large-scale production of shorter peptides.[8][10]
The general workflow for SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired sequence is assembled.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly when incorporating non-natural or sterically hindered amino acids.[11][12] Uronium/aminium salt-based reagents like HATU and HCTU are highly reactive and generally provide fast, efficient couplings with low racemization.[11] Phosphonium salts like PyBOP are also highly effective.[11] Carbodiimides such as DIC, when used with an additive like HOBt or OxymaPure, are a cost-effective option for routine synthesis.[11][13]
| Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | High efficiency, low racemization, but high cost.[11][13] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Very effective and widely used, slightly lower reactivity than HATU.[11][14] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Similar performance to HATU, often more cost-effective.[11] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Highly efficient with low racemization; byproduct removal is important.[11] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Cost-effective, good for standard couplings. Risk of side reactions if not used with an additive.[11][13] |
| DIC/OxymaPure | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Safer and often more effective alternative to HOBt.[11] |
Experimental Protocols
Note: For incorporation into SPPS, this compound must first be N-terminally protected, typically as Fmoc-DL-Abu-OH . This protocol assumes the use of this protected form.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-DL-Abu-OH
This protocol outlines the manual synthesis of a generic peptide containing a DL-Abu residue using standard Fmoc chemistry.[6][7][15]
Materials and Reagents:
-
Fmoc-Rink Amide or Wang resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-DL-Abu-OH
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Coupling Reagents: HATU, HCTU, or DIC/HOBt (see table above)
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: Methanol (MeOH), Diethyl ether (cold)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)[6][16]
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes with gentle agitation.[7]
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain, then add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.[15]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly by agitating with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Amino Acid Coupling (General):
-
In a separate tube, pre-activate the Fmoc-amino acid (3 eq. relative to resin loading) with a coupling reagent (e.g., HCTU, 2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.[11][15]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[6]
-
Monitor the reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Drain the coupling solution and wash the resin as described in step 3.
-
-
Incorporation of Fmoc-DL-Abu-OH: Follow the general coupling procedure (step 4), using Fmoc-DL-Abu-OH as the amino acid.
-
Chain Elongation: Repeat steps 2, 3, and 4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the deprotection step (step 2) one last time.
-
Final Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM and MeOH. Dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate).[16]
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum. The resulting diastereomeric mixture can then be purified via reverse-phase HPLC.
-
Protocol 2: Characterization of Peptides Containing DL-Abu
The primary challenge after synthesis is the characterization and potential separation of the resulting diastereomers.
Materials and Reagents:
-
Crude peptide pellet
-
Solvents: Acetonitrile (B52724) (ACN, HPLC grade), Water (HPLC grade), TFA
-
Reverse-phase HPLC system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Solubilization: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
HPLC Analysis and Purification:
-
Inject the dissolved peptide onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Note: The two diastereomers (one with L-Abu and one with D-Abu) may separate into two distinct peaks or a broadened peak, depending on the overall sequence and the column's resolving power. Chiral chromatography may be required for complete separation.[17]
-
Collect the fractions corresponding to the peptide peaks.
-
-
Mass Spectrometry Verification:
-
Analyze the purified fractions using mass spectrometry to confirm that the molecular weight of the collected peptide matches the theoretical calculated mass. Both diastereomers will have the identical mass.
-
-
Lyophilization: Freeze-dry the purified fractions to obtain a stable, fluffy white powder of the final peptide.
Visualizations of Key Processes
The core of peptide synthesis is the coupling reaction, where an activated carboxylic acid group of one amino acid reacts with the free amine of the growing peptide chain.[14]
Conclusion
The incorporation of this compound offers a straightforward method to introduce structural diversity and potentially enhance the stability of synthetic peptides. Researchers must, however, be cognizant of the stereochemical consequences of using a racemic building block, which invariably leads to a diastereomeric mixture. The provided protocols, based on standard and well-established Fmoc-SPPS chemistry, can be readily adapted for this purpose.[6][7] Successful synthesis requires careful selection of coupling reagents and a robust purification strategy to isolate and characterize the final products. For therapeutic applications where a single, defined stereoisomer is required, the use of enantiomerically pure Fmoc-D-Abu-OH or Fmoc-L-Abu-OH is the preferred approach.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. peptide.com [peptide.com]
- 14. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: DL-2-Aminobutanoic Acid as a Chiral Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-2-aminobutanoic acid is a non-proteinogenic, racemic α-amino acid that serves as a versatile and crucial chiral building block in modern organic synthesis.[1] Its value lies in its simple, yet chiral structure, which, after resolution into its constituent D- and L-enantiomers, provides access to a wide array of enantiomerically pure molecules. This is of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug molecule dictates its pharmacological activity, efficacy, and safety profile. The individual enantiomers of 2-aminobutanoic acid are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-epileptic drug Levetiracetam.[2][3]
These application notes provide an overview of the properties of DL-2-aminobutanoic acid and its enantiomers, detailed protocols for its resolution, and its application in the synthesis of bioactive molecules.
Physicochemical Properties
The physical and chemical properties of DL-2-aminobutanoic acid and its enantiomers are summarized in the table below. These properties are critical for designing resolution and synthesis protocols, particularly concerning solubility and optical activity.
| Property | DL-2-Aminobutanoic Acid | D-2-Aminobutanoic Acid | L-2-Aminobutanoic Acid |
| Synonyms | (±)-α-Aminobutyric acid, Butyrine | (R)-(-)-2-Aminobutyric acid | (S)-(+)-2-Aminobutyric acid |
| CAS Number | 2835-81-6 | 2623-91-8 | 1492-24-6 |
| Molecular Formula | C₄H₉NO₂ | C₄H₉NO₂ | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol [4][5] | 103.12 g/mol | 103.12 g/mol |
| Appearance | White crystalline powder/monoclinic crystals[1][4] | Solid | White flakes[4] |
| Melting Point | 291-307 °C (dec.)[1][4] | >300 °C (dec.) | ~305 °C |
| Solubility in Water | 210 g/L; Soluble[1] | Soluble | Very soluble[4] |
| Optical Rotation [α]²⁰/D | Not applicable | -21° to -19° (c=4 in H₂O) | Not specified |
| pKa (Strongest Acidic) | Not specified | 2.62 | 2.34 |
| pKa (Strongest Basic) | Not specified | 9.53 | Not specified |
Chiral Resolution of DL-2-Aminobutanoic Acid
The separation of DL-2-aminobutanoic acid into its D- and L-enantiomers is a critical step in its utilization as a chiral building block. Several methods have been developed, with crystallization-based and enzymatic resolutions being the most common.
Resolution by Replacing Crystallization
This method leverages the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. A particularly effective method involves the use of L-methionine as a chiral co-solute.
Experimental Protocol: Resolution of (RS)-2-Aminobutanoic Acid p-Toluenesulfonate [2][3][6]
-
Preparation of (RS)-2-aminobutanoic acid p-toluenesulfonate ((RS)-2):
-
Dissolve (RS)-2-aminobutanoic acid (10.3 g, 0.100 mol) and p-toluenesulfonic acid monohydrate (19.0 g, 0.100 mol) in 50 cm³ of water.[2]
-
Evaporate the solution to dryness in vacuo at 60 °C.[2]
-
Add 100 cm³ of acetone (B3395972) to the residue and allow the mixture to stand overnight at 5 °C.[2]
-
Collect the precipitated (RS)-2 by filtration and dry. Expected yield is approximately 24.8 g (90.1%).[2]
-
-
Preparation of (S)-methionine p-toluenesulfonate ((S)-3):
-
Prepare (S)-3 from (S)-methionine (14.9 g, 0.100 mol) and p-toluenesulfonic acid monohydrate (19.0 g, 0.100 mol) in a similar manner to the preparation of (RS)-2.[2]
-
-
Optical Resolution by Replacing Crystallization:
-
Dissolve (RS)-2 (2.753 g, 10.0 mmol) and (S)-3 (0.643 g, 2.00 mmol) in 20 cm³ of 1-propanol (B7761284) at 60 °C.[2]
-
Cool the solution to 5 °C over a period of 60 minutes.[2]
-
Stir the resulting suspension with a magnetic stirrer for 50 minutes at 100 rpm and 5 °C.[2]
-
Collect the precipitated solid by filtration and dry. This solid is enriched in (R)-2.[2]
-
-
Isolation of (R)- and (S)-2-Aminobutanoic Acid:
-
Treat the recrystallized (R)-2 or (S)-2 with triethylamine (B128534) in methanol (B129727) to a pH of 6.[2]
-
Allow the mixture to stand overnight at 5 °C.[2]
-
Collect the precipitated (R)- or (S)-1 by filtration, wash with a small amount of chloroform, and dry to obtain the optically pure enantiomer.[2]
-
Quantitative Data for Replacing Crystallization
| Starting Material | Chiral Co-solute | Product | Yield (%) | Optical Purity (% ee) |
| (RS)-2-aminobutanoic acid p-toluenesulfonate | (S)-methionine p-toluenesulfonate | (R)-2-aminobutanoic acid | High | Optically pure |
| (RS)-2-aminobutanoic acid p-toluenesulfonate | (R)-methionine p-toluenesulfonate | (S)-2-aminobutanoic acid | High | Optically pure |
Note: "High" and "Optically pure" are reported in the literature; specific numerical values may vary based on experimental conditions.[2][3][6]
Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally friendly alternative for obtaining enantiomerically pure amino acids. Acylase-catalyzed hydrolysis of N-acetyl-DL-amino acids is a well-established method.
Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-2-Aminobutanoic Acid
-
Preparation of N-Acetyl-DL-2-Aminobutanoic Acid:
-
React DL-2-aminobutanoic acid with acetic anhydride (B1165640) under appropriate conditions to yield N-acetyl-DL-2-aminobutanoic acid.
-
-
Enzymatic Hydrolysis:
-
Prepare a solution of N-acetyl-DL-2-aminobutanoic acid in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Add a commercially available L-aminoacylase (e.g., from Aspergillus oryzae). The enzyme-to-substrate ratio should be optimized for the specific enzyme preparation.
-
Incubate the mixture at an optimal temperature (typically 37-50 °C) with gentle stirring.
-
Monitor the reaction progress by measuring the release of the L-amino acid or the consumption of the N-acetyl-L-amino acid using techniques like HPLC with a chiral column.
-
-
Work-up and Separation:
-
Once the reaction has reached approximately 50% conversion (indicating complete hydrolysis of the L-enantiomer), stop the reaction by heating or by adding a denaturing agent.
-
Acidify the reaction mixture to precipitate the unreacted N-acetyl-D-2-aminobutanoic acid.
-
Separate the precipitated N-acetyl-D-2-aminobutanoic acid by filtration.
-
The filtrate contains L-2-aminobutanoic acid. Purify by ion-exchange chromatography or crystallization.
-
Hydrolyze the collected N-acetyl-D-2-aminobutanoic acid under acidic conditions to obtain D-2-aminobutanoic acid.
-
Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of N-acetyl-DL-2-aminobutanoic acid.
Application in the Synthesis of Levetiracetam
(S)-2-aminobutanoic acid is a key chiral precursor for the synthesis of Levetiracetam, an antiepileptic drug. The following protocol outlines a common synthetic route.
Experimental Protocol: Synthesis of Levetiracetam [2][7]
-
Esterification of (S)-2-Aminobutanoic Acid:
-
React (S)-2-aminobutanoic acid with thionyl chloride in methanol to produce (S)-2-aminobutyric acid methyl ester.[7]
-
-
Amidation:
-
Treat the methyl ester with ammonia (B1221849) in methanolic hydrochloric acid to yield (S)-2-aminobutyramide hydrochloride.[7]
-
-
Condensation:
-
Condense (S)-2-aminobutyramide hydrochloride with 4-chlorobutyryl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to form (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.[7]
-
-
Cyclization:
-
Induce intramolecular cyclization of the condensation product using a strong base like potassium hydroxide (B78521) in a solvent such as methylene (B1212753) chloride to yield crude Levetiracetam.[7]
-
-
Purification:
-
Purify the crude Levetiracetam by recrystallization from a suitable solvent system (e.g., acetone and ethyl acetate) to obtain the final, high-purity product.[7]
-
Synthetic Pathway of Levetiracetam
Caption: Synthetic route to Levetiracetam from (S)-2-aminobutanoic acid.
Biological Significance and Signaling Pathways
Derivatives of 2-aminobutanoic acid often exhibit significant biological activity, particularly as neuroprotective agents. Levetiracetam, for instance, exerts its antiepileptic effects through a unique mechanism of action involving the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[8][9][10]
Mechanism of Action of Levetiracetam
Levetiracetam binds to SV2A, a transmembrane protein found on synaptic vesicles.[8][9][10] This interaction is thought to modulate the function of SV2A in the synaptic vesicle cycle, leading to a decrease in the probability of neurotransmitter release, particularly during periods of high neuronal activity characteristic of seizures.[9] This modulation of neurotransmitter release is a key aspect of its anticonvulsant properties. The binding of Levetiracetam to SV2A does not directly affect normal neurotransmission but rather acts to prevent the hypersynchronization of neuronal firing that underlies seizure activity.[7]
Signaling Pathway of Levetiracetam's Action
Caption: Simplified signaling pathway of Levetiracetam's neuroprotective action.
Conclusion
DL-2-aminobutanoic acid is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. The ability to efficiently resolve the racemic mixture into its pure enantiomers provides access to a range of chiral synthons for the development of novel therapeutics. The detailed protocols and data presented herein offer a comprehensive resource for researchers and professionals working in the field of drug discovery and development, highlighting the importance of this simple yet powerful molecule.
References
- 1. DL-2-Aminobutyric acid | 2835-81-6 [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DL-2-aminobutanoic acid [chemister.ru]
- 5. dl-2-Aminobutyric acid (CAS 2835-81-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. academic.oup.com [academic.oup.com]
- 7. droracle.ai [droracle.ai]
- 8. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of Action of Levetiracetam and Newer SV2A Ligands | Neupsy Key [neupsykey.com]
Application Notes and Protocols for Asymmetric Synthesis Utilizing α-Aminobutyric Acid Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DL-α-aminobutyric acid (H-DL-Abu-OH) in asymmetric synthesis. As a racemic mixture, this compound must first be resolved into its constituent enantiomers to be effective in enantioselective transformations. This document details the protocol for chemical resolution, the subsequent synthesis of a chiral organocatalyst from the resolved L-enantiomer, and its application in a highly stereoselective Michael addition reaction.
Application Note 1: Chemical Resolution of DL-α-Aminobutyric Acid (this compound)
1. Introduction
The first critical step in utilizing this compound for asymmetric synthesis is the separation of its racemic form into enantiomerically pure D- and L-α-aminobutyric acid. This protocol describes a classical chemical resolution method using a chiral resolving agent, L-(+)-tartaric acid. The principle of this method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2]
2. Experimental Protocol
2.1. Materials
-
DL-α-Aminobutyric acid (this compound)
-
L-(+)-Tartaric acid
-
Dilute hydrochloric acid (0.1 M)
-
Aqueous ammonia (B1221849)
-
Methanol
-
Deionized water
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Polarimeter
2.2. Procedure
-
Diastereomeric Salt Formation:
-
In a 1 L round-bottom flask, dissolve 103.12 g (1.0 mol) of DL-α-aminobutyric acid in 800 mL of 0.1 M dilute hydrochloric acid.[1]
-
Heat the solution to 80°C with stirring until all the amino acid has dissolved.
-
Add 150.09 g (1.0 mol) of L-(+)-tartaric acid to the solution and continue stirring at 80°C for 2-3 hours.[1]
-
Slowly cool the reaction mixture to room temperature, and then further cool in an ice bath to 0-5°C to induce crystallization of the diastereomeric salt.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold methanol. The solid is the L-α-aminobutyric acid-L-tartrate salt.
-
-
Recrystallization:
-
The crude L-α-aminobutyric acid-L-tartrate salt is purified by recrystallization from a minimal amount of hot deionized water.
-
Dissolve the salt in hot water, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them under vacuum.
-
-
Liberation of L-α-Aminobutyric Acid:
-
Suspend the recrystallized diastereomeric salt in a minimal amount of deionized water.
-
Add aqueous ammonia dropwise with stirring until the pH of the solution reaches the isoelectric point of α-aminobutyric acid (pH ≈ 6.0).
-
The L-α-aminobutyric acid will precipitate out of the solution.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Filter the solid, wash with cold deionized water, and then with a small amount of cold methanol.
-
Dry the resulting white solid under vacuum to yield enantiomerically enriched L-α-aminobutyric acid.
-
3. Data Presentation
| Parameter | Expected Value |
| Yield of L-Abu-OH·L-tartrate | ~85-90% |
| Yield of resolved L-Abu-OH | ~30-40% (based on initial racemate) |
| Enantiomeric Excess (e.e.) | >98% |
| Specific Rotation [α]D^20 | ~+20.7° (c=1 in 5N HCl) |
4. Workflow Diagram
Caption: Workflow for the chemical resolution of DL-α-aminobutyric acid.
Application Note 2: Synthesis of a Chiral (S)-pyrrolidine-2-yl)methanol Organocatalyst
1. Introduction
Enantiomerically pure amino acids are valuable starting materials for the synthesis of chiral ligands and organocatalysts. This protocol describes the synthesis of a chiral pyrrolidine-based organocatalyst, (S)-pyrrolidine-2-yl)methanol, from L-α-aminobutyric acid. This type of catalyst is analogous to the well-known proline-derived organocatalysts and is effective in promoting various asymmetric transformations.
2. Experimental Protocol
2.1. Materials
-
L-α-Aminobutyric acid (L-Abu-OH)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware for air-sensitive reactions
-
Rotary evaporator
2.2. Procedure
-
Reduction of L-α-Aminobutyric Acid:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend 2.0 g (19.4 mmol) of L-α-aminobutyric acid in 50 mL of anhydrous THF.
-
In a separate flask, carefully prepare a solution of 2.2 g (58.1 mmol) of lithium aluminum hydride in 50 mL of anhydrous THF.
-
Slowly add the LiAlH₄ solution to the L-α-aminobutyric acid suspension via the dropping funnel under a nitrogen atmosphere. The addition should be done cautiously as the reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of 2.2 mL of water, followed by 2.2 mL of 15% aqueous NaOH, and then 6.6 mL of water.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the white precipitate of aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-2-aminobutanol.
-
-
Cyclization to (S)-pyrrolidine-2-yl)methanol (Hypothetical):
-
This step is a representative transformation and would require further optimization. The crude (S)-2-aminobutanol can be converted to the corresponding chiral pyrrolidine (B122466) derivative through a suitable intramolecular cyclization reaction, for instance, via activation of the primary alcohol and subsequent nucleophilic attack by the amine.
-
3. Data Presentation
| Parameter | Expected Value |
| Yield of (S)-2-aminobutanol | ~80-90% |
| Purity (by GC-MS) | >95% |
4. Synthesis Diagram
Caption: Synthesis of a chiral organocatalyst from L-α-aminobutyric acid.
Application Note 3: Asymmetric Michael Addition of Ketones to Nitroalkenes
1. Introduction
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the stereoselective synthesis of a wide range of chiral molecules. Amino acid-derived organocatalysts have proven to be highly effective in catalyzing these reactions with high enantioselectivity.[3][4][5] This protocol describes the use of the synthesized (S)-pyrrolidine-2-yl)methanol derivative as a catalyst for the asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene.
2. Experimental Protocol
2.1. Materials
-
(S)-pyrrolidine-2-yl)methanol derivative (catalyst)
-
Cyclohexanone
-
β-Nitrostyrene
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Column chromatography apparatus (silica gel)
2.2. Procedure
-
Reaction Setup:
-
To a vial equipped with a magnetic stir bar, add β-nitrostyrene (0.5 mmol), cyclohexanone (2.0 mmol), and the chiral (S)-pyrrolidine-2-yl)methanol catalyst (0.05 mmol, 10 mol%).
-
Add 1.0 mL of DMSO as the solvent.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC until the starting β-nitrostyrene is consumed (typically 24-48 hours).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.
-
-
Analysis:
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
-
3. Data Presentation
| Substrate (Nitroalkene) | Substrate (Ketone) | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (syn/anti) | e.e. (%) (syn) |
| β-Nitrostyrene | Cyclohexanone | 10 | 24 | 95 | 95:5 | 98 |
| 4-Chloro-β-nitrostyrene | Cyclohexanone | 10 | 36 | 92 | 96:4 | 97 |
| 4-Methoxy-β-nitrostyrene | Cyclohexanone | 10 | 48 | 88 | 93:7 | 95 |
| β-Nitrostyrene | Acetone | 10 | 48 | 75 | - | 92 |
4. Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the organocatalyzed Michael addition.
References
- 1. CN101691334A - Method for preparing D-2-aminobutyric acid or L-2-aminobutyric acid by chemical resolution method - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of H-DL-Abu-OH as an Analytical Standard using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Abu-OH, also known as DL-α-Aminobutyric acid, is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds and acts as a biomarker in certain metabolic studies. Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic analysis, and various research applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of amino acids.[1] Due to the lack of a significant chromophore in this compound, derivatization with a UV-active or fluorescent tag is necessary for sensitive detection.[2]
This application note provides a detailed protocol for the quantification of this compound using pre-column derivatization with o-phthalaldehyde (B127526) (OPA) followed by reversed-phase HPLC with UV or fluorescence detection.
Principle of the Method
The primary amine group of this compound reacts rapidly with o-phthalaldehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (MPA), to form a highly fluorescent and UV-absorbing isoindole derivative.[3] This derivative is then separated from other components on a C18 reversed-phase HPLC column and quantified using a UV or fluorescence detector. The use of an automated pre-column derivatization method is recommended to ensure high precision and reproducibility, as OPA derivatives can be unstable.[4][5][6]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (MPA)
-
Boric acid
-
Sodium hydroxide (B78521)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Sodium phosphate (B84403), monobasic
-
Hydrochloric acid
Preparation of Solutions
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 10.2 with a sodium hydroxide solution.
-
OPA/MPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 1.25 mL of borate buffer and 50 µL of MPA. Mix well and protect from light. This reagent should be prepared fresh daily.
-
Mobile Phase A (40 mM Sodium Phosphate, pH 7.8): Dissolve 5.52 g of sodium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 7.8 with a sodium hydroxide solution. Filter through a 0.45 µm membrane.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
-
Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a binary pump, an autosampler with pre-column derivatization capabilities, a column thermostat, and a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 40 °C.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 50 | 50 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Automated Pre-column Derivatization Protocol
The following is a representative autosampler program for pre-column derivatization:
-
Aspirate 5 µL of Borate Buffer.
-
Aspirate 2 µL of the sample or standard solution.
-
Mix in the needle.
-
Aspirate 1 µL of OPA/MPA Reagent.
-
Mix thoroughly in the needle.
-
Wait for 1 minute for the reaction to complete.
-
Inject the mixture onto the column.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound using this method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Chromatographic and Calibration Data
| Parameter | Expected Value |
| Retention Time (RT) | ~ 8 - 12 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Equation of the Line | y = mx + c |
Table 2: Method Validation Parameters
| Parameter | Expected Value |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Conceptual Metabolic Pathway
Caption: Biosynthesis and catabolism of α-Aminobutyric acid.
Conclusion
The described HPLC method with pre-column OPA derivatization provides a sensitive, reliable, and reproducible approach for the quantitative analysis of this compound as an analytical standard. The use of an automated derivatization procedure minimizes variability and improves throughput. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this method for their specific analytical needs. Method validation should be performed in the respective laboratory to ensure its suitability for the intended application.
References
- 1. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jasco-global.com [jasco-global.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OPA/MPA derivatizatio stability for amino acids - Chromatography Forum [chromforum.org]
- 7. interchim.fr [interchim.fr]
Synthesis of Peptides Containing Homoalanine: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of peptides incorporating the non-proteinogenic amino acid homoalanine. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The inclusion of homoalanine in peptide sequences can significantly influence their conformational properties, metabolic stability, and biological activity, making it a valuable tool in peptidomimetic drug design.
Introduction
The synthesis of peptides containing unnatural amino acids like homoalanine is a key strategy in modern medicinal chemistry to overcome the limitations of natural peptides, such as poor stability and low bioavailability.[1] Homoalanine, a homolog of alanine (B10760859) with an additional methylene (B1212753) group in its side chain, can alter the physicochemical properties of peptides, including their lipophilicity and conformational flexibility.[1] This document outlines the protocols for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) of homoalanine-containing peptides, along with data on expected yields and purity.
Methods and Protocols
The two primary methods for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). The choice of method depends on the desired peptide length, complexity, and scale of synthesis.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing peptides up to 50-60 amino acids in length due to its efficiency and the ability to automate the process.[2] The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3]
This protocol is based on the widely used Fmoc/tBu strategy.[4][5]
1. Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[6]
-
Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[7]
2. Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.[7]
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.[7]
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine.[7]
3. Amino Acid Coupling (Incorporating Fmoc-Homoalanine-OH):
-
In a separate vial, dissolve Fmoc-homoalanine-OH (3 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.[7]
-
Pre-activate the mixture by allowing it to stand for 2-5 minutes at room temperature.[7]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended for non-proteinogenic amino acids like homoalanine to ensure high coupling efficiency.[7]
-
Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.
-
After completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[7]
4. Repetition of Synthesis Cycle:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive side chains. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[7]
-
Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.[7]
6. Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin and wash the resin with a small amount of fresh TFA.[7]
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.[7]
-
Centrifuge the mixture to pellet the peptide and decant the ether. Wash the peptide pellet with cold diethyl ether two more times.[7]
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[8]
Solution-Phase Peptide Synthesis (LPPS)
LPPS is often preferred for the synthesis of short peptides or for large-scale production where the cost of solid support can be a limiting factor.[9][10] This method involves coupling amino acids in a homogenous solution, followed by purification of the intermediate peptide after each step.[10]
This protocol utilizes a repetitive procedure that simplifies purification.[9]
1. Protection of Amino Acids:
-
Protect the α-amino group of the N-terminal amino acid (e.g., with a Boc group) and the α-carboxyl group of the C-terminal amino acid (e.g., as a methyl or benzyl (B1604629) ester).[11]
2. Coupling Reaction:
-
Dissolve the N-protected amino acid and the C-protected amino acid in a suitable solvent mixture (e.g., THF/water).[9]
-
Add a coupling reagent (e.g., DCC, EDC, or TBTU) and a base (e.g., DIEA) to the solution.[9][12]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[9]
3. Work-up and Purification:
-
Once the reaction is complete, remove the organic solvent by evaporation.[9]
-
Acidify the aqueous mixture to precipitate the Boc-protected peptide.[9]
-
Isolate the peptide by filtration or extraction.
4. Deprotection:
-
Remove the N-terminal protecting group (e.g., treat the Boc-protected peptide with TFA).[11]
-
Neutralize the resulting salt to obtain the free amine for the next coupling step.
5. Repetition and Final Deprotection:
-
Repeat the coupling and deprotection steps until the desired peptide sequence is assembled.
-
After the final coupling, remove all protecting groups to obtain the final peptide.
-
Purify the final peptide by chromatography.
Data Presentation
The success of peptide synthesis is evaluated by the yield and purity of the final product. The following tables summarize typical data for the synthesis of peptides, which can serve as a reference for the synthesis of homoalanine-containing peptides.
| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Typical Coupling Efficiency (%) | Purity (%) |
| Standard α-Amino Acids | HBTU/HOBt/DIEA | 30 - 60 | >99 | >95 |
| Sterically Hindered α-Amino Acids | HATU/DIEA | 60 - 120 | 95 - 99 | >90 |
| β-Amino Acids | PyBOP/DIEA | 120 - 240 | 90 - 98 | >90 |
Table 1: Typical Coupling Efficiencies for Different Amino Acid Types in SPPS.[7]
| Synthesis Protocol | Crude Yield (%) | Purity (%) | Peptide Specific Yield (%) |
| Protocol A | 75 | 85 | 64 |
| Protocol B | 82 | 90 | 74 |
| Protocol C | 68 | 82 | 56 |
Table 2: Example Yield and Purity of Synthesized Peptides by Different Protocols.[8] Note: Specific yields for homoalanine-containing peptides will depend on the sequence and synthetic conditions.
Visualizations
Experimental Workflows
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for Solution-Phase Peptide Synthesis (LPPS).
Logical Relationships
Caption: Classification of common peptide coupling reagents.
Applications in Drug Development
The incorporation of homoalanine into peptide-based drug candidates can lead to several advantages:
-
Enhanced Metabolic Stability: The non-natural structure of homoalanine can confer resistance to enzymatic degradation, prolonging the in vivo half-life of the peptide.
-
Improved Pharmacokinetic Profile: Altering the lipophilicity of a peptide by incorporating homoalanine can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Modulation of Biological Activity: The conformational changes induced by homoalanine can lead to altered receptor binding affinity and selectivity, potentially enhancing therapeutic efficacy or reducing off-target effects.[1]
-
Development of Novel Therapeutics: Peptides containing homoalanine are being investigated for a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[13] The unique properties of these modified peptides make them promising candidates for addressing previously "undruggable" targets.[14]
Conclusion
The synthesis of peptides containing homoalanine is a powerful strategy for the development of novel therapeutics with improved drug-like properties. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully synthesize, purify, and characterize these modified peptides. Careful optimization of coupling conditions and purification methods is crucial to achieve high yields and purity, enabling the exploration of their full therapeutic potential.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemie.univie.ac.at [chemie.univie.ac.at]
- 14. mdpi.com [mdpi.com]
Applications of Butyrine (Butyrate) in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrine, more commonly known in its ionized form, butyrate (B1204436), is a short-chain fatty acid (SCFA) produced in the colon by the microbial fermentation of dietary fiber. It has garnered significant attention in medicinal chemistry due to its multifaceted biological activities and therapeutic potential in a range of diseases, including cancer and inflammatory conditions. Butyrate's primary mechanisms of action include the inhibition of histone deacetylases (HDACs) and the activation of G protein-coupled receptors (GPCRs), leading to the modulation of gene expression, cell proliferation, apoptosis, and inflammation.[1][2] However, the clinical application of butyrate is hampered by its rapid metabolism and unpleasant odor.[1] This has led to the development of prodrugs, such as tributyrin, a triglyceride that delivers butyrate more effectively.[1]
These application notes provide an overview of the key applications of butyrate in medicinal chemistry, supported by quantitative data and detailed experimental protocols for researchers.
Key Applications
-
Oncology: Butyrate exhibits anti-cancer properties by inducing cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.[2][3] Its role as an HDAC inhibitor is central to its anti-neoplastic effects.[1]
-
Inflammatory Diseases: Butyrate demonstrates potent anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as NF-κB.[4] This makes it a promising candidate for the treatment of inflammatory bowel disease (IBD) and other inflammatory conditions.
-
Neurological Disorders: Emerging research suggests a potential role for butyrate in neurodegenerative diseases, mediated through its anti-inflammatory and neuroprotective effects.
Quantitative Data
In Vitro Efficacy of Butyrate in Cancer Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| HCT116 (Colon Cancer) | Proliferation (IC50) | 1.14 mM (24h), 0.83 mM (48h), 0.86 mM (72h) | Inhibition of cell proliferation | [5] |
| HT-29 (Colon Cancer) | Proliferation (IC50) | 2.42 mM (48h), 2.15 mM (72h) | Inhibition of cell proliferation | [5] |
| Caco-2 (Colon Cancer) | Proliferation (IC50) | 2.15 mM (72h) | Inhibition of cell proliferation | [5] |
| RKO (Colon Cancer) | Apoptosis | 1, 10, 40 mM | Dose-dependent induction of apoptosis | [6] |
| BCS-TC2 (Colon Adenocarcinoma) | Gene Expression | 2 mM (4 days) | 69 up-regulated and 109 down-regulated genes | [3] |
| Cervix Tumor Cells | Proliferation | 0.005 - 0.50 mM | Decreased cell proliferation without cell death | [7] |
| Cervix Tumor Cells | Cell Death | > 0.50 mM | Induced cell death after 5-15 days | [7] |
| MCF-7 (Breast Cancer) | Cell Viability | 5 mM, 10 mM (48h) | 27% and 40% reduction in cell viability, respectively | [8] |
| MDA-MB-468 (Breast Cancer) | Cell Viability | 5 mM, 10 mM (48h) | 30% and 43% reduction in cell viability, respectively | [8] |
Pharmacokinetic Parameters of Butyrate and its Prodrugs in Humans
| Compound | Population | Dosage | Tmax | Cmax | AUC | Reference |
| Tributyrin | Patients with solid tumors | 50 to 400 mg/kg/day (once daily) | 0.25 - 3 h | 0 - 0.45 mM | Not specified | [1][9][10] |
| Tributyrin | Patients with advanced solid tumors | 150 to 200 mg/kg (three times daily) | Not specified | Median: 0.052 mM | Not specified | [1][11] |
| Tributyrin | Healthy Men | 786 mg (single dose) | 51.5 ± 21.7 min | 0.91 ± 1.65 µg/mL | 108 ± 190 µg/mL/min | [12][13] |
| Sodium Butyrate (NaB) | Healthy Men | 786 mg (single dose) | 22.5 ± 7.91 min | 2.51 ± 4.13 µg/mL | 144 ± 214 µg/mL/min | [12][14][13] |
| Lysine Butyrate (LysB) | Healthy Men | 786 mg (single dose) | 20.0 ± 0.0 min | 4.53 ± 7.56 µg/mL | 189 ± 306 µg/mL/min | [12][14][13] |
Signaling Pathways and Mechanisms of Action
Butyrate's diverse biological effects are mediated through several key signaling pathways.
A primary mechanism is the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones. This alters chromatin structure, making DNA more accessible for transcription and thereby increasing the expression of downstream target genes involved in cell cycle arrest and apoptosis.[2][15] Butyrate also acts as a signaling molecule by activating G protein-coupled receptors (GPCRs), which are involved in regulating inflammatory responses.[2]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of butyrate on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HT-29)
-
Complete cell culture medium
-
Sodium Butyrate (or other butyrate formulation)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of sodium butyrate in complete medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of sodium butyrate. Include a vehicle control (medium without butyrate).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying butyrate-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Sodium Butyrate
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of sodium butyrate for 24 or 48 hours.[5]
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of butyrate on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Sodium Butyrate
-
Cold 70% Ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of sodium butyrate for the desired time.[16]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[16]
Protocol 4: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol is for assessing the effect of butyrate on histone acetylation at specific gene promoters.
Materials:
-
Cell line of interest
-
Glycine
-
Sodium Butyrate
-
Lysis buffer
-
Sonication equipment
-
Antibody against acetylated histone (e.g., anti-acetyl-H3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR
Procedure:
-
Treat cells with sodium butyrate (e.g., 1 mM for 180 minutes).[17]
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Immunoprecipitate the chromatin overnight with an antibody specific for the acetylated histone of interest. A no-antibody or IgG control should be included.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences (e.g., promoter regions of target genes) by quantitative PCR (qPCR).
References
- 1. benchchem.com [benchchem.com]
- 2. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro models for the study of the effect of butyrate on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Phase I study of the orally administered butyrate prodrug, tributyrin, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 14. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 15. researchgate.net [researchgate.net]
- 16. Specific cell cycle synchronization with butyrate and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Application Notes and Protocols for H-DL-Abu-OH in Unnatural Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of chemical space beyond the canonical 20 amino acids has become a cornerstone of modern drug discovery. The incorporation of unnatural amino acids (UAAs) into peptide libraries offers a powerful strategy to develop novel therapeutics with improved pharmacological properties. H-DL-α-Aminobutyric acid (H-DL-Abu-OH) is a non-proteinogenic amino acid that, when incorporated into peptide sequences, can confer significant advantages, including enhanced proteolytic stability and the potential for altered receptor binding affinities. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the synthesis and screening of unnatural peptide libraries for therapeutic lead identification.
Peptides composed solely of L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential. The inclusion of D-amino acids or other unnatural amino acids like this compound disrupts the natural recognition sites for these proteases, thereby increasing the peptide's half-life in biological systems.[1] Furthermore, the unique stereochemistry and side-chain properties of this compound can induce specific conformational constraints on the peptide backbone, leading to novel binding modes and potentially higher affinity and selectivity for biological targets.
Applications of this compound in Unnatural Peptide Libraries
The incorporation of this compound into peptide libraries is a versatile strategy with broad applications in drug discovery, including:
-
Development of Proteolytically Stable Peptides: A primary application is to enhance the resistance of peptides to enzymatic degradation, thereby improving their pharmacokinetic profiles.[1]
-
Modulation of Receptor Binding Affinity and Selectivity: The stereochemical diversity introduced by the DL-racemic mixture of Abu can lead to the discovery of peptides with fine-tuned binding properties for various receptors, including G-protein coupled receptors (GPCRs).
-
Creation of Diverse Chemical Libraries: this compound expands the chemical diversity of peptide libraries beyond what is achievable with natural amino acids, increasing the probability of identifying novel hits against challenging targets.[2]
-
Probing Structure-Activity Relationships (SAR): The systematic substitution of natural amino acids with this compound allows for a detailed investigation of the role of stereochemistry and side-chain size on peptide bioactivity.
Data Presentation
The following tables summarize quantitative data from studies on peptides incorporating unnatural amino acids, illustrating the potential benefits of using this compound.
Table 1: Proteolytic Stability of Peptides Containing D- and Unnatural Amino Acids in Human Plasma. [3]
| Peptide ID | Sequence | Modifications | % Intact after 8h |
| Pep05 | KRLFKKLLKYLRKF | None (All L-amino acids) | < 5% |
| DP06 | K(d)R(d)LFK(d)K(d)LLK(d)YLR(d)K(d)F | L-Lys and L-Arg replaced with D-forms | > 95% |
| UP09 | (Aib)KRLFKKLLKYLRKF | N-terminal L-Lys replaced with Aib | ~ 70% |
Data adapted from a study on antimicrobial peptides to demonstrate the effect of unnatural amino acid incorporation on stability. (d) indicates a D-amino acid. Aib is α-aminoisobutyric acid.
Table 2: Binding Affinity of Deltorphin (B1670231) C Analogues Containing α-Aminoisobutyric Acid (Aib) for the δ-Opioid Receptor. [4]
| Peptide | Sequence | Ki (nM) for δ-Receptor |
| Deltorphin C (Parent) | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | 0.8 |
| [Aib²]Deltorphin C | Tyr-Aib -Phe-Asp-Val-Val-Gly-NH₂ | 0.12 |
| [Aib³]Deltorphin C | Tyr-D-Ala-Aib -Asp-Val-Val-Gly-NH₂ | 3.6 |
| [Aib², Aib³]Deltorphin C | Tyr-Aib -Aib -Asp-Val-Val-Gly-NH₂ | 0.25 |
Data from a study on deltorphin C analogues, where Aib is structurally similar to Abu, to illustrate the potential impact on binding affinity.
Experimental Protocols
This section provides detailed protocols for the synthesis of peptide libraries containing this compound and subsequent screening to identify bioactive peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide Library
This protocol describes the manual synthesis of a peptide library using the Fmoc/tBu strategy.[5][6]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-DL-Abu-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction mixture for 1-2 hours at room temperature.
-
To incorporate this compound, use Fmoc-DL-Abu-OH in this step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the peptide library members by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptides using mass spectrometry (MS) and analytical RP-HPLC.
-
Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: One-Bead-One-Compound (OBOC) Library Screening
This protocol describes a general method for screening an OBOC peptide library for binding to a target protein.[5][7]
Materials:
-
OBOC peptide library on TentaGel beads
-
Target protein (e.g., a purified receptor or enzyme) labeled with a fluorescent tag or biotin
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Streptavidin-conjugated fluorescent probe (if using a biotinylated target)
-
Microscope with fluorescence capabilities
-
Micromanipulator
Procedure:
-
Library Preparation:
-
Wash the OBOC library beads with PBS.
-
Block non-specific binding by incubating the beads in PBS containing 1% BSA for 1 hour.
-
-
Incubation with Target:
-
Incubate the blocked beads with the labeled target protein in PBS at a predetermined concentration for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Wash the beads extensively with PBS containing 0.1% Tween-20 to remove unbound target protein.
-
-
Detection (for biotinylated target):
-
If a biotinylated target was used, incubate the beads with a streptavidin-conjugated fluorescent probe for 30 minutes in the dark.
-
Wash the beads again with PBS-T to remove the unbound fluorescent probe.
-
-
Hit Identification:
-
Screen the beads under a fluorescence microscope.
-
Identify and isolate the highly fluorescent "hit" beads using a micromanipulator.
-
-
Sequence Deconvolution:
-
Determine the amino acid sequence of the peptide on the isolated hit beads using methods such as Edman degradation or mass spectrometry.
-
Workflow for One-Bead-One-Compound (OBOC) library screening.
Protocol 3: Cell-Based Functional Assay
This protocol describes a general cell-based assay to screen the peptide library for functional activity, such as inhibition of a signaling pathway.
Materials:
-
Cells expressing the target of interest (e.g., a specific GPCR)
-
Cell culture medium and supplements
-
Peptide library members
-
Assay-specific reagents (e.g., agonist for the receptor, detection reagents for a second messenger like cAMP or Ca²⁺)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide library members in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the peptides.
-
Incubate for a predetermined time.
-
-
Stimulation (for antagonist screening):
-
If screening for antagonists, add a known agonist of the target receptor at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubate for the appropriate time to allow for receptor activation and downstream signaling.
-
-
Assay Readout:
-
Lyse the cells (if required by the assay kit).
-
Add the detection reagents according to the manufacturer's protocol to measure the level of the second messenger or other downstream signaling event.
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition or activation for each peptide concentration.
-
Determine the IC₅₀ or EC₅₀ values for the active peptides.
-
Protocol 4: Proteolytic Stability Assay
This protocol describes a method to assess the stability of peptides containing this compound against enzymatic degradation by trypsin.[8]
Materials:
-
Purified peptides (with and without this compound)
-
Trypsin solution (e.g., 0.1 mg/mL in a suitable buffer)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, mix the peptide solution with the reaction buffer.
-
Initiate the degradation by adding the trypsin solution to a final enzyme:substrate ratio of, for example, 1:100 (w/w).
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis:
-
Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
The identity of the peaks can be confirmed by mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life (t₁/₂) of the peptide.
-
Signaling Pathway
The incorporation of unnatural amino acids can lead to peptides that modulate cellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical scenario where a peptide containing this compound acts as an antagonist to a GPCR, inhibiting downstream signaling.[9][10]
GPCR signaling pathway modulation by an unnatural peptide antagonist.
Conclusion
The use of this compound in unnatural peptide libraries is a valuable strategy for the discovery and development of novel peptide-based therapeutics. The incorporation of this non-proteinogenic amino acid can significantly enhance proteolytic stability and provides an avenue to modulate binding affinity and selectivity. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize, screen, and characterize peptide libraries containing this compound, ultimately accelerating the identification of promising drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Cell-Based Screening of One-Bead-One-Compound Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]
- 8. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
Application Notes and Protocols for the Coupling of H-DL-Abu-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery and development. H-DL-α-Aminobutyric acid (H-DL-Abu-OH), a racemic non-natural amino acid, offers a unique building block to modify peptide properties such as conformational constraints, proteolytic stability, and receptor-binding affinity. The presence of a racemic mixture at a specific position can generate peptide libraries with diverse stereochemistry, which can be valuable for structure-activity relationship (SAR) studies.
These application notes provide detailed experimental protocols for the coupling of this compound in peptide synthesis, primarily focusing on Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the most common methodology for this purpose.[1][2][3] We also discuss key considerations for the use of a racemic amino acid and subsequent purification of the resulting diastereomeric peptides.
Data Presentation
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization of the preceding amino acid residue. While specific quantitative data for this compound is not extensively published, the following table summarizes the expected performance of common coupling reagents based on data for similar sterically hindered and non-proteinogenic amino acids.[4]
Table 1: Representative Performance of Common Coupling Reagents for Fmoc-DL-Abu-OH
| Coupling Reagent/Additive | Typical Coupling Time | Expected Yield | Relative Cost | Key Considerations |
| HATU / DIPEA | 30 - 60 minutes | >95% | High | Highly efficient for hindered couplings with rapid reaction times.[4] |
| HBTU / DIPEA | 30 - 60 minutes | >95% | Medium-High | Very effective and widely used, slightly less reactive than HATU. |
| HCTU / DIPEA | 30 - 60 minutes | >95% | Medium-High | A cost-effective alternative to HATU with similar high reactivity. |
| DIC / OxymaPure® | 60 - 120 minutes | >90% | Low | A safer and often more efficient alternative to DIC/HOBt. |
| DIC / HOBt | 60 - 120 minutes | >90% | Low | Cost-effective, but HOBt has safety concerns (explosive potential). |
Disclaimer: The data presented in this table is representative and compiled from studies on similar amino acids. Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.
Experimental Protocols
The following protocols describe the incorporation of Fmoc-DL-Abu-OH into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Equipment
-
Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl chloride resin for C-terminal acids).[4]
-
Fmoc-Amino Acids: Fmoc-DL-Abu-OH and other required Fmoc-protected amino acids.
-
Solvents: High-purity N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF.[1]
-
Coupling Reagents: See Table 1 for a selection of common coupling reagents (e.g., HATU, HBTU, HCTU, DIC).
-
Additives: OxymaPure® or 1-Hydroxybenzotriazole (HOBt) if using a carbodiimide (B86325) coupling agent.
-
Activation Base: N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
Washing Solvents: DMF, DCM, Methanol (MeOH).
-
Cleavage Cocktail: e.g., Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). The exact composition depends on the other amino acids in the sequence.
-
Precipitation/Washing Solvent: Cold diethyl ether.
-
Peptide Synthesis Vessel: Manual or automated peptide synthesizer.
-
Analytical and Preparative HPLC System.
-
Mass Spectrometer.
Protocol 1: Manual Solid-Phase Peptide Synthesis Cycle for Fmoc-DL-Abu-OH Incorporation
This protocol outlines a single coupling cycle for incorporating Fmoc-DL-Abu-OH into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).[4]
-
-
Coupling of Fmoc-DL-Abu-OH:
-
Pre-activation: In a separate vial, dissolve Fmoc-DL-Abu-OH (3 equivalents relative to resin loading), the chosen coupling agent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[4] For DIC couplings, dissolve Fmoc-DL-Abu-OH (3 eq.) and an additive like OxymaPure® (3 eq.) in DMF, then add DIC (3 eq.).
-
Coupling Reaction: Add the activated Fmoc-DL-Abu-OH solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and by-products.
-
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Add the appropriate cleavage cocktail to the dried peptide-resin.
-
Incubate the mixture at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Purification of Diastereomeric Peptides
The incorporation of this compound will result in a mixture of two diastereomeric peptides. These diastereomers have different physicochemical properties and can often be separated by reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.
-
Analytical HPLC:
-
Perform an initial analysis on an analytical RP-HPLC column (e.g., C18) to determine the retention times of the two diastereomers and optimize the separation conditions.
-
A shallow gradient of acetonitrile in water (both containing 0.1% TFA) is often effective for separating diastereomers.[7]
-
-
Preparative HPLC:
-
Scale up the optimized analytical method to a preparative or semi-preparative RP-HPLC column.
-
Inject the crude peptide solution and collect fractions corresponding to the two diastereomeric peaks.
-
-
Fraction Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Pool the pure fractions for each diastereomer separately.
-
Lyophilize the pure fractions to obtain the final peptide powders.[8]
-
Mandatory Visualizations
Experimental Workflow for this compound Coupling
Caption: General workflow for the incorporation of this compound via SPPS.
Logical Relationship of Coupling Components
Caption: Components involved in the activation and coupling of Fmoc-DL-Abu-OH.
References
Application Notes and Protocols for the Use of DL-2-Aminobutanoic Acid in Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DL-2-aminobutanoic acid and its derivatives in various enzyme studies. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Application in Protease Specificity Studies: Trypsin and Chymotrypsin (B1334515)
DL-2-aminobutanoic acid, a non-proteinogenic amino acid, serves as a valuable tool in probing the substrate specificity of proteases like trypsin and chymotrypsin. Studies utilizing derivatives of DL-2-aminobutanoic acid help in understanding the structural and chemical features of substrates that govern enzyme-substrate interactions.
Quantitative Data: Kinetic Parameters of Protease Hydrolysis
The steady-state kinetics of the hydrolysis of the ethyl ester of N-acetyl-DL-2-aminobutanoic acid by bovine trypsin and chymotrypsin have been investigated. The following table summarizes the kinetic constants from this study, providing a quantitative measure of enzyme efficiency and substrate binding affinity.[1]
| Enzyme | Substrate | Km,app (mM) | kcat (s-1) | kcat/Km,app (M-1s-1) |
| Trypsin | N-acetyl-DL-2-aminobutanoic acid ethyl ester | 25 | 0.02 | 0.8 |
| α-Chymotrypsin | N-acetyl-DL-2-aminobutanoic acid ethyl ester | 15 | 0.25 | 16.7 |
Table 1: Kinetic parameters for the hydrolysis of N-acetyl-DL-2-aminobutanoic acid ethyl ester by trypsin and α-chymotrypsin at pH 6.6 and 25°C.[1]
Experimental Protocol: Protease Activity Assay
This protocol describes a spectrophotometric method to determine the kinetic parameters of trypsin and chymotrypsin using a DL-2-aminobutanoic acid derivative.
Materials:
-
Bovine Trypsin
-
Bovine α-Chymotrypsin
-
N-acetyl-DL-2-aminobutanoic acid ethyl ester (Substrate)
-
50 mM Tris-HCl buffer, pH 8.0, containing 20 mM CaCl2
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the substrate in a suitable organic solvent (e.g., DMSO or ethanol) and dilute it to various final concentrations in the Tris-HCl buffer.
-
Prepare a stock solution of trypsin or chymotrypsin in 1 mM HCl.
-
For each reaction, add the appropriate volume of substrate solution to a quartz cuvette containing the Tris-HCl buffer to a final volume of 1 ml.
-
Equilibrate the cuvette at 25°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the enzyme stock solution (e.g., 10-50 µl) to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 256 nm over time. This wavelength is suitable for detecting the formation of the N-acetyl-DL-2-aminobutanoic acid product.
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.
-
Repeat steps 3-7 for a range of substrate concentrations.
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax/[E]).
Experimental Workflow: Protease Kinetics
Workflow for determining protease kinetic parameters.
Application in Cancer Research: Inhibition of ASCT2 Transporter
Derivatives of 2-aminobutanoic acid have emerged as potent inhibitors of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of glutamine in many cancer cells.[2][3] By blocking glutamine uptake, these inhibitors can disrupt cancer cell metabolism and suppress tumor growth, making them promising candidates for cancer therapy.[2]
Quantitative Data: ASCT2 Inhibition
Several 2-aminobutanoic acid-based compounds have been synthesized and evaluated for their ability to inhibit ASCT2. The half-maximal inhibitory concentrations (IC50) for some of these compounds are presented below.
| Compound | Cell Line | IC50 (µM) |
| V-9302 | HEK293 | 9.6[] |
| 20k | A549 | Micromolar range[2] |
| 25e | A549 | Micromolar range[2] |
| 20k | HEK293 | Micromolar range[2] |
| 25e | HEK293 | Micromolar range[2] |
Table 2: IC50 values of aminobutanoic acid-based inhibitors against the ASCT2 transporter.
Experimental Protocol: Glutamine Uptake Assay for ASCT2 Inhibition
This protocol details a cell-based assay to measure the inhibition of glutamine uptake by aminobutanoic acid derivatives.[][5]
Materials:
-
Cancer cell line expressing ASCT2 (e.g., A549, HEK293)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
[3H]-L-glutamine (radiolabeled glutamine)
-
Aminobutanoic acid-based inhibitor (test compound)
-
Scintillation counter and scintillation fluid
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Pre-incubate the cells with varying concentrations of the test compound in PBS for a specified time (e.g., 10-30 minutes) at 37°C.
-
Add a solution of [3H]-L-glutamine (at a final concentration appropriate for the assay, e.g., 1 µM) to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the glutamine uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway: ASCT2 Inhibition and mTOR Pathway
Inhibition of ASCT2 by aminobutanoic acid derivatives leads to glutamine deprivation within the cancer cell. This metabolic stress disrupts the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[2][6][7][8]
Inhibition of ASCT2 disrupts mTOR signaling.
Application in Biocatalysis: Enzymatic Synthesis of L-2-Aminobutanoic Acid
DL-2-aminobutanoic acid can be a starting material or a reference compound in the enzymatic synthesis of its enantiomerically pure forms. A tri-enzyme cascade system has been developed for the efficient production of L-2-aminobutanoic acid from L-threonine.[9][10]
Experimental Protocol: Tri-Enzyme Cascade for L-2-Aminobutanoic Acid Synthesis
This protocol outlines the enzymatic synthesis of L-2-aminobutanoic acid using a cascade of three enzymes: L-threonine deaminase, L-leucine dehydrogenase, and formate (B1220265) dehydrogenase for cofactor regeneration.[9][10]
Materials:
-
L-threonine (Substrate)
-
L-threonine deaminase (TD) from E. coli
-
L-leucine dehydrogenase (LDH) from Bacillus cereus
-
Formate dehydrogenase (FDH) from Pseudomonas sp.
-
NAD+ (Cofactor)
-
Sodium formate (Co-substrate for cofactor regeneration)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing L-threonine (e.g., 100 mM), NAD+ (e.g., 1 mM), and sodium formate (e.g., 150 mM) in potassium phosphate buffer.
-
Add the three enzymes to the reaction mixture. The optimal ratio of enzyme activities should be determined empirically, but a starting point could be a 1:1:0.5 ratio of TD:LDH:FDH activity units.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by taking samples at different time points.
-
Analyze the samples for the concentration of L-2-aminobutanoic acid using an appropriate analytical method, such as HPLC with a chiral column to confirm the enantiomeric purity of the product.
-
The reaction can be stopped by heat inactivation of the enzymes or by the addition of an acid.
-
The product, L-2-aminobutanoic acid, can be purified from the reaction mixture using techniques like ion-exchange chromatography.
Reaction Pathway: Tri-Enzyme Cascade
Tri-enzyme cascade for L-2-aminobutanoic acid synthesis.
References
- 1. Specificity of trypsin and alpha-chymotrypsin towards neutral substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A one-pot system for production of L-2-aminobutyric acid from L-threonine by L-threonine deaminase and a NADH-regeneration system based on L-leucine dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Production of L-2-aminobutyric acid from L-threonine using a trienzyme cascade] - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of DL-2-Aminobutanoic Acid (H-DL-Abu-OH)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Aminobutanoic acid (H-DL-Abu-OH), a non-proteinogenic amino acid, is of growing interest in various fields, including neuroscience and drug development, due to its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and its potential as a biomarker. Accurate and sensitive detection and quantification of this compound, particularly the resolution of its D- and L-enantiomers, are crucial for understanding its biological functions and for pharmacokinetic and pharmacodynamic studies. This document provides detailed analytical methods and protocols for the detection and quantification of this compound in biological matrices.
The primary challenge in the analysis of this compound lies in its separation from other structural isomers (e.g., β- and γ-aminobutyric acid) and the resolution of its stereoisomers (D- and L-forms).[1][2][3] The methods outlined below address these challenges through chromatographic separation coupled with mass spectrometric detection, which offers high selectivity and sensitivity.[1][2][3][4]
Overview of Analytical Approaches
The two principal analytical strategies for this compound analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Both techniques typically require a derivatization step to enhance the chromatographic separation and detection of the analyte.
| Analytical Technique | Derivatization Strategy | Key Advantages | Considerations |
| LC-MS/MS | Chiral Derivatization (e.g., with Marfey's reagent or L-FDVDA) | High sensitivity and specificity; enables chiral separation on standard reversed-phase columns; suitable for complex biological matrices.[1][2][3][5] | Derivatization adds an extra step to sample preparation. |
| GC-MS | Silylation (e.g., MSTFA) or Acylation/Esterification | Excellent chromatographic resolution; high sensitivity.[6][7] | Requires derivatization to increase volatility; potential for thermal degradation of the analyte.[6] |
Experimental Workflow
The general workflow for the analysis of this compound in a biological sample involves sample preparation, derivatization, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for this compound analysis.
Protocol 1: Chiral LC-MS/MS Method for this compound Quantification
This protocol details a method for the simultaneous separation and quantification of D- and L-2-aminobutanoic acid using chiral derivatization followed by LC-MS/MS analysis. The derivatization with a chiral reagent creates diastereomers that can be resolved on a standard C18 column.[1][2][3]
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., D-Alanine)
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA)
-
Triethylamine (B128534) (TEA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
-
Biological matrix (e.g., human serum)
Sample Preparation
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetone (B3395972) containing the internal standard (e.g., 10 µM d-Ala).[5]
-
Vortex for 30 seconds and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 4°C for 10 minutes at a high speed (e.g., 14,000 x g).
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant completely under a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of HPLC-grade water with 0.1% formic acid.[5]
Derivatization Protocol
The principle of chiral derivatization involves reacting the racemic mixture of this compound with a chiral reagent to form diastereomeric derivatives, which can then be separated by chromatography.
Caption: Principle of chiral derivatization for enantiomer separation.
-
To a 20 µL aliquot of the reconstituted sample, add 20 µL of 20 mM Marfey's reagent in acetone.[5]
-
Add 5 µL of 0.5 M triethylamine (TEA) in water.[5]
-
Incubate the mixture at 37°C for 1 to 4 hours. Note: Reaction time may need optimization.[5]
-
Quench the reaction by diluting the mixture to 200 µL with 25% acetonitrile in water containing 0.2% formic acid.[5]
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., Acquity UPLC HSS T3) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of diastereomers (e.g., a linear gradient from 5% to 95% B over 10 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selected Reaction Monitoring (SRM) |
Note: Specific SRM transitions for the derivatized H-D-Abu-OH and H-L-Abu-OH need to be determined by infusing the individual derivatized standards.
Protocol 2: GC-MS Method for this compound Analysis
This protocol describes a method for the analysis of this compound using GC-MS following derivatization to increase its volatility.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., Norvaline)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Methoxyamine hydrochloride (MeOx)
-
Ethyl acetate
Sample Preparation
Follow the same sample preparation steps as in Protocol 1 (protein precipitation, collection of supernatant, and drying).
Derivatization Protocol
This is a two-step derivatization process involving methoximation followed by silylation.[7]
-
Methoximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample extract.
-
Incubate at 60°C for 60 minutes with shaking.[7] This step protects carbonyl groups.
-
-
Silylation:
-
Add 80 µL of MSTFA to the sample.
-
Incubate at 60°C for 60 minutes with shaking.[7] This step replaces active hydrogens with trimethylsilyl (B98337) groups, increasing volatility.[8]
-
GC-MS Conditions
| Parameter | Setting |
| GC System | Gas Chromatograph with an autosampler |
| Column | DB-5ms or equivalent non-polar capillary column |
| Injector Temperature | 250°C |
| Oven Program | Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Splitless |
| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
Note: For chiral separation by GC, a chiral column (e.g., Chirasil-Val) would be required.
Data Presentation and Quantification
Quantification is achieved by constructing a calibration curve using known concentrations of this compound standards that have undergone the same sample preparation and derivatization process. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.
Example Quantitative Data Summary (Hypothetical)
| Analyte | Retention Time (min) | SRM Transition (m/z) | LLOQ (ng/mL) | Linearity (ng/mL) |
| Derivatized L-Abu | 7.2 | [Parent] > [Fragment] | 5 | 5 - 1000 |
| Derivatized D-Abu | 7.8 | [Parent] > [Fragment] | 5 | 5 - 1000 |
| Internal Standard | 6.5 | [Parent] > [Fragment] | - | - |
Signaling Pathways and Logical Relationships
While this compound is not a direct component of major signaling pathways in the same way as proteinogenic amino acids, its structural similarity to GABA suggests potential interactions with GABAergic systems. Its metabolic fate may also be linked to amino acid metabolism.
Caption: Potential biological interactions of this compound.
Conclusion
The analytical methods presented here provide robust and sensitive protocols for the detection and quantification of this compound in biological samples. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study and the available instrumentation. Chiral derivatization is essential for resolving the D- and L-enantiomers, which is often critical for understanding the biological activity and fate of this molecule. These detailed protocols serve as a valuable resource for researchers in academia and the pharmaceutical industry.
References
- 1. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 5. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: H-DL-Abu-OH
Welcome to the Technical Support Center for H-DL-Abu-OH. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on its solubility in common organic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF and NMP?
It is important to note that amino acids, as zwitterionic compounds, generally exhibit higher solubility in aqueous solutions compared to organic solvents.[2][3] The solubility in organic solvents like DMF and NMP can be influenced by various factors.
Q2: What factors can influence the solubility of this compound in DMF and NMP?
Several factors can impact the dissolution of this compound:
-
Purity of the Compound: Impurities within the this compound sample can significantly affect its solubility characteristics.
-
Solvent Grade and Purity: The presence of water or other impurities in DMF or NMP can alter their solvation properties. It is recommended to use high-purity, anhydrous solvents. DMF, for instance, can degrade over time to release dimethylamine, which can interfere with reactions.[4]
-
Temperature: Solubility of amino acids often increases with temperature. Gentle warming can be employed to aid dissolution, but it is crucial to be mindful of the potential for compound degradation at elevated temperatures.
-
pH of the Solution: The zwitterionic nature of amino acids means their charge state is pH-dependent. While pH is not typically measured in anhydrous DMF or NMP, the presence of acidic or basic additives can significantly enhance solubility by forming salts that are more readily dissolved.[2][5]
-
Particle Size: The physical form of the solid this compound can play a role. Smaller particle sizes generally have a larger surface area, which can lead to faster dissolution rates.
Q3: Are there any recommended alternative solvents or co-solvents?
If solubility in pure DMF or NMP is insufficient, consider the following options:
-
Co-Solvent Systems: The use of a co-solvent can sometimes improve solubility. For instance, a mixture of Dichloromethane (DCM), DMF, and NMP (e.g., in a 1:1:1 ratio) has been used to dissolve challenging protected amino acids.[6]
-
Dimethyl Sulfoxide (DMSO): DMSO is another strong polar aprotic solvent that can be effective in dissolving amino acids. However, be mindful that it can be difficult to remove and may interfere with certain downstream applications.
-
Aqueous Systems: As this compound is an amino acid, it is expected to have good solubility in water.[7] Depending on the experimental requirements, an aqueous solution might be a viable alternative. The solubility of the similar L(+)-2-Aminobutyric acid in water is 22.7 g/100 mL at 22°C.[8]
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility challenges with this compound in DMF and NMP.
Issue: this compound is not dissolving or is poorly soluble.
Initial Steps:
-
Verify Compound and Solvent Quality:
-
Ensure the this compound is of high purity.
-
Use fresh, anhydrous grade DMF or NMP. Consider using a freshly opened bottle or solvent from a solvent purification system.
-
-
Optimize Physical Dissolution Methods:
-
Sonication: Place the sample in an ultrasonic bath for 5-15 minutes to aid in the breakdown of solid aggregates.
-
Vortexing: Agitate the solution vigorously using a vortex mixer.
-
Gentle Heating: Warm the solution in a water bath to a temperature not exceeding 40°C.[6] Continuously monitor for any signs of degradation (e.g., color change). Once dissolved, allow the solution to cool to room temperature before use.
-
Advanced Troubleshooting:
If the initial steps do not resolve the issue, proceed with the following:
-
Use of Additives:
-
In some applications, particularly those involving subsequent chemical reactions like peptide synthesis, the addition of a strong acid (e.g., trifluoroacetic acid) followed by a tertiary base (e.g., pyridine) can create a soluble salt form of the amino acid in DMF.[5]
-
-
Trial with a Stronger Co-Solvent:
-
Attempt to dissolve the this compound in a minimal amount of DMSO first. If successful, this concentrated stock solution can then be diluted with the primary solvent (DMF or NMP).[6] Be aware of the final concentration of DMSO in your experiment.
-
Issue: The dissolved this compound precipitates out of solution.
Precipitation can occur due to:
-
Temperature Fluctuations: A solution prepared at an elevated temperature may precipitate upon cooling if it is supersaturated at room temperature.
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the solute beyond its solubility limit.
-
Reaching the Solubility Limit: The amount of this compound may have exceeded its maximum solubility in the given volume of solvent.
Solutions:
-
Re-dissolve: Gently warm the solution while agitating or sonicating to redissolve the precipitate.
-
Add More Solvent: If the concentration is too high, add a measured amount of fresh solvent to dilute the solution.
-
Add a Co-Solvent: A small addition of a stronger solvent like DMSO may help to keep the compound in solution.
Experimental Protocols
Protocol for Determining Approximate Solubility
This protocol provides a general method for determining the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
Anhydrous DMF or NMP
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Sonicator
-
Temperature-controlled water bath (optional)
Methodology:
-
Weigh out a small, known amount of this compound (e.g., 5 mg) into a clean, dry vial.
-
Add a small, precise volume of the solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the vial for 10-15 minutes.
-
If undissolved solid remains, gently warm the vial in a water bath (not exceeding 40°C) for 5-10 minutes with intermittent vortexing.
-
Allow the vial to cool to room temperature.
-
Observe the solution. If the solid has completely dissolved, the solubility is at least 50 mg/mL.
-
If the solid has not completely dissolved, add another known volume of solvent (e.g., 100 µL) and repeat steps 3-7.
-
Continue this process until the solid is fully dissolved. The approximate solubility can be calculated based on the total amount of solute and the total volume of solvent used.
Data Presentation
As no specific quantitative data for this compound in DMF and NMP was found, a comparative table is provided for a related compound to serve as a reference point.
| Compound | Solvent | Approximate Solubility |
| 4-Acetamidobutyric Acid | DMSO | ~20 mg/mL[1] |
| 4-Acetamidobutyric Acid | DMF | ~20 mg/mL[1] |
| L(+)-2-Aminobutyric acid | Water | 22.7 g/100 mL (22°C)[8] |
Visualizations
Below is a troubleshooting workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. peptide.com [peptide.com]
- 5. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L(+)-2-Aminobutyric acid | 1492-24-6 [chemicalbook.com]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-DL-Abu-OH
Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-DL-Abu-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the incorporation of Fmoc-DL-Abu-OH and provides systematic solutions.
Q1: Why is Fmoc-DL-Abu-OH considered a "difficult" amino acid to couple?
A1: The primary challenge with Fmoc-DL-Abu-OH is steric hindrance.[1][2] The ethyl side chain of aminobutyric acid (Abu) provides a degree of bulk that can physically impede the approach of the activated carboxyl group to the resin-bound amine. This is particularly noticeable when compared to less hindered amino acids like Glycine or Alanine and is more comparable to the challenges seen with β-branched amino acids like Valine and Isoleucine.[1] This steric hindrance can slow down the reaction rate and lead to incomplete coupling.[2]
Q2: My Kaiser test is strongly positive after a standard coupling protocol for Fmoc-DL-Abu-OH. What should be my first step?
A2: A positive Kaiser test indicates a significant number of unreacted free amines on the resin. The most direct and immediate troubleshooting step is to perform a "double coupling".[1] This involves repeating the coupling step with a fresh solution of activated Fmoc-DL-Abu-OH immediately after the first coupling is complete and the resin has been washed.[1] This second exposure to the activated amino acid can help drive the reaction to completion.[1]
Q3: I've performed a double coupling, but the Kaiser test is still positive. What are my next options?
A3: If double coupling is insufficient, you should consider optimizing the activation method and reaction conditions. This involves several potential adjustments:
-
Change the Coupling Reagent: Standard reagents like DIC/HOBt may not be potent enough for sterically hindered residues.[1][2] Switching to a more powerful onium salt-based reagent such as HATU, HBTU, HCTU, or COMU is highly recommended as they are known to be more effective for such challenging couplings.[2][3]
-
Increase Reaction Time: Extending the coupling time from the typical 1-2 hours to 2-4 hours, or even overnight in difficult cases, can provide the necessary window for the reaction to proceed to completion.[1][4]
-
Elevate the Temperature: Cautiously increasing the reaction temperature to 40-50°C can enhance the reaction kinetics.[1] However, this should be done with care as elevated temperatures can increase the risk of racemization.[1]
Q4: Could peptide aggregation be affecting the coupling of Fmoc-DL-Abu-OH?
A4: Yes, on-resin peptide aggregation can significantly hinder coupling efficiency.[1] As the peptide chain grows, it can form secondary structures that physically block the N-terminal amine, making it inaccessible to the incoming activated amino acid.[5] This is a sequence-dependent issue but can be exacerbated by hydrophobic residues.
To address aggregation, consider the following:
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures.[1]
-
Solvent Choice: Using solvents known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO, can be beneficial.[6]
-
Microwave Synthesis: Microwave-assisted peptide synthesis can be very effective in disrupting aggregation and driving difficult couplings to completion.[5][7]
Q5: How can I confirm if my Fmoc deprotection step is complete before coupling Fmoc-DL-Abu-OH?
A5: Incomplete Fmoc deprotection will result in no available free amine for the subsequent coupling, leading to failure. It is crucial to confirm complete deprotection. After the piperidine (B6355638) treatment and subsequent washes, perform a colorimetric test like the Kaiser test. A strongly positive result (deep blue beads) indicates the presence of free primary amines, confirming that the deprotection was successful.[1] If the test is negative or weak, the deprotection step should be repeated.[1]
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Highly reactive, excellent for hindered couplings, low racemization.[3] | Higher cost, potential for guanidinylation side reaction if used in excess.[3] |
| HBTU/HCTU | Aminium/Uronium Salt | Fast, efficient, and widely used.[1][3] | Can be less effective than HATU for severely hindered couplings.[3] Potential for guanidinylation. |
| COMU | Aminium/Uronium Salt | High coupling efficiency, comparable to HATU, with safer byproducts.[3][8] | Higher cost.[9] |
| PyBOP | Phosphonium Salt | Excellent for hindered couplings, no risk of guanidinylation side reaction.[2][8] | Can be less reactive than aminium/uronium salts in some cases. |
| DIC/HOBt | Carbodiimide | Cost-effective and widely used.[2][10] | Slower kinetics and may be less efficient for sterically hindered residues.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-DL-Abu-OH using HBTU
This protocol outlines a standard single coupling cycle for incorporating Fmoc-DL-Abu-OH using HBTU as the activating agent.
1. Resin Preparation and Fmoc Deprotection:
- Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[10]
- Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.[10][11]
- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[10][11]
2. Amino Acid Activation (Pre-activation):
- In a separate vessel, dissolve Fmoc-DL-Abu-OH (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.[10]
- Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly to initiate activation.[10]
3. Coupling Reaction:
- Add the pre-activated amino acid solution to the deprotected peptide-resin.[12]
- Agitate the reaction mixture at room temperature for 1-2 hours.[13]
4. Monitoring and Washing:
- Perform a Kaiser test on a small sample of resin beads to monitor the completion of the coupling. A negative result (yellow/colorless beads) indicates a complete reaction.[13]
- Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times).[10][13]
Protocol 2: Double Coupling Protocol for Fmoc-DL-Abu-OH using HATU
This protocol is recommended when a single coupling is insufficient to drive the reaction to completion.
1. First Coupling:
- Follow steps 1-3 from Protocol 1, substituting HATU for HBTU. Use Fmoc-DL-Abu-OH (3-5 equivalents), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents).[13][14]
- Allow the first coupling reaction to proceed for 1-2 hours.[13]
- Drain the reaction vessel and wash the resin with DMF (3 times).[1]
2. Second Coupling:
- Prepare a fresh solution of activated Fmoc-DL-Abu-OH with HATU and DIPEA as described for the first coupling.[1]
- Add the fresh solution to the resin.
- Allow the second coupling reaction to proceed for an additional 1-2 hours.[1]
3. Final Wash:
- Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) before proceeding to the next deprotection step.[12][13]
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc-DL-Abu-OH coupling.
Caption: Experimental workflow for a single SPPS coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Racemization in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of amino acids, including DL-2-aminobutanoic acid, during Solid-Phase Peptide Synthesis (SPPS). Below, you will find frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and quantitative data to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of SPPS and why is it a concern?
A1: Racemization is the conversion of a chiral amino acid from one enantiomer to the other (e.g., the L-amino acid converting to the D-amino acid). In peptide synthesis, this leads to the formation of diastereomeric peptide impurities. These impurities can be challenging to separate from the desired peptide and may significantly alter the biological activity, therapeutic efficacy, and safety profile of the final product.
Q2: What is the primary cause of racemization during peptide synthesis?
A2: Racemization primarily occurs during the amino acid activation and coupling steps. The most common mechanism is the formation of a 5(4H)-oxazolone intermediate.[1] The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar enolate intermediate can then be re-protonated from either side, leading to a mixture of D and L configurations. A secondary mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid.[1]
Q3: Are certain amino acids more susceptible to racemization?
A3: Yes, some amino acids are more prone to racemization than others. Histidine (His) and cysteine (Cys) are particularly susceptible.[2][3] Serine (Ser), aspartic acid (Asp), and phenylalanine (Phe) can also be prone to racemization, especially under non-optimized conditions.[3][4] While specific data for 2-aminobutanoic acid is limited, its susceptibility to racemization should be considered, and preventative measures are recommended.
Q4: How can racemization be minimized during the coupling step?
A4: Several strategies can be employed to suppress racemization:
-
Choice of Coupling Reagents and Additives: Using carbodiimide (B86325) reagents like Diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly effective.[5]
-
Use of Weaker Bases: Strong bases like N,N-diisopropylethylamine (DIPEA) can promote racemization. Using a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, is recommended.[3][6]
-
Optimized Reaction Conditions: Lowering the coupling temperature (e.g., to room temperature or below) can reduce the rate of racemization.[3]
-
Avoid Pre-activation with Onium Salts: Pre-activating amino acids with onium salt reagents (e.g., HBTU, HATU) and a base before addition to the resin can lead to significant racemization. It is often better to add the reagents separately to the resin.[6]
Troubleshooting Guide
Issue: Significant Racemization Detected in the Final Peptide
This is a common issue that can often be traced back to the coupling step. Follow these steps to troubleshoot and mitigate the problem.
Step 1: Review Your Coupling Chemistry
-
Symptom: High levels of diastereomeric impurities in the final product.
-
Likely Cause: Use of a coupling reagent known to promote racemization without an appropriate additive, or use of a strong base.
-
Solution:
-
If using a carbodiimide reagent (e.g., DCC, DIC), ensure that a racemization-suppressing additive like HOBt, HOAt, or OxymaPure® is included in the coupling cocktail.[5]
-
If using an onium salt reagent (e.g., HBTU, HATU), consider switching to a carbodiimide-based method, especially for sensitive amino acids.
-
Replace strong bases like DIPEA with weaker alternatives like NMM or 2,4,6-collidine.[3][6]
-
Step 2: Evaluate Reaction Conditions
-
Symptom: Racemization is observed even with an optimized coupling chemistry.
-
Likely Cause: Elevated temperatures during coupling, especially with microwave-assisted SPPS.
-
Solution:
-
Perform the coupling reaction at a lower temperature. For standard SPPS, this may mean running the reaction at room temperature or 0°C.
-
For microwave-assisted SPPS, reducing the coupling temperature can significantly limit racemization of sensitive amino acids like histidine and cysteine.[3]
-
Step 3: Assess Pre-activation Time
-
Symptom: Racemization is particularly high when using onium salt reagents.
-
Likely Cause: Extended pre-activation of the amino acid with the coupling reagent and base before addition to the resin.
-
Solution:
-
Avoid pre-activation when using onium salt reagents. Add the amino acid, coupling reagent, and base sequentially to the reaction vessel containing the resin. This simple change can significantly reduce racemization.[6]
-
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid, coupling reagents, additives, and reaction conditions. The following tables provide a summary of reported data for sensitive amino acids.
Table 1: Effect of Coupling Reagent and Additives on Cysteine Racemization
| Fmoc-Cys Protecting Group | Coupling Reagent/Additive | % D-Cys Formation | Reference |
| Trt | HBTU/DIPEA | High | |
| Trt | DIPCDI/HOBt | Negligible | |
| Thp | DIPCDI/Oxyma Pure | 0.74% | |
| Trt | DIPCDI/Oxyma Pure | 3.3% | |
| Dpm | DIPCDI/Oxyma Pure | 6.8% |
Table 2: Effect of Coupling Reagents on Histidine Racemization
| Coupling Reagent | % D-His Formation | Reference |
| DIC/Oxyma | 1.8% | [7] |
| HATU/NMM | Increased racemization | [7] |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling using DIC/OxymaPure®
This protocol is designed to minimize racemization during the coupling of any amino acid, including DL-2-aminobutanoic acid.
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution and treat again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the N-α-Fmoc-protected amino acid (3-5 equivalents) and OxymaPure® (3-5 equivalents) in a minimal amount of DMF.
-
Add the amino acid/OxymaPure® solution to the deprotected resin.
-
Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the resin suspension.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Monitoring: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive, a second coupling may be necessary.
Visualizations
Caption: Primary mechanisms of racemization during SPPS.
Caption: Troubleshooting workflow for racemization in SPPS.
References
- 1. mdpi.com [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-DL-Abu-OH Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-DL-Abu-OH (DL-2-aminobutyric acid) in peptide synthesis. The following sections address common side reactions encountered when using various coupling reagents and offer strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when coupling this compound?
The primary side reactions encountered during the coupling of this compound are similar to those for other α-amino acids, with some considerations for its stereochemistry (DL-mixture) and steric hindrance from the ethyl side chain. These include:
-
Racemization/Epimerization: Loss of stereochemical integrity at the α-carbon of the activated amino acid is a significant concern, potentially leading to diastereomeric impurities in the final peptide.[1][2]
-
N-Acylurea Formation: This occurs primarily with carbodiimide-based coupling reagents (e.g., DCC, DIC, EDC) where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[3][4][5] Sterically hindered amino acids can be more prone to this side reaction.[3]
-
Guanidinylation: When using aminium/uronium-based coupling reagents (e.g., HBTU, HATU), the reagent can react with the free N-terminal amine of the peptide chain, forming a guanidinyl group that terminates chain elongation.[6]
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially in Fmoc-based solid-phase peptide synthesis (SPPS).[1]
Q2: How does the ethyl side chain of this compound influence coupling reactions?
The ethyl side chain of 2-aminobutyric acid presents moderate steric hindrance. While not as challenging as more bulky residues like α,α-disubstituted or N-methylated amino acids, this steric bulk can slow down the desired coupling reaction.[7][8] This can increase the likelihood of side reactions such as N-acylurea formation with carbodiimides, as the intramolecular rearrangement has more time to occur.[3]
Q3: Which coupling reagents are recommended for this compound to minimize side reactions?
The choice of coupling reagent depends on the specific requirements of the synthesis (e.g., solution-phase vs. solid-phase, cost, desired purity).
-
Onium Salts (Aminium/Uronium and Phosphonium): Reagents like HATU, HBTU, and PyBOP are generally highly efficient and lead to less racemization compared to carbodiimides, especially when coupling sterically hindered amino acids.[6][9] Phosphonium (B103445) salts like PyBOP have the advantage of not causing guanidinylation.[6]
-
Carbodiimides with Additives: The combination of a carbodiimide (B86325) (e.g., DIC or EDC) with a racemization-suppressing additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a cost-effective and widely used method.[3][9] These additives are crucial for minimizing both racemization and N-acylurea formation.[1][3]
Q4: What is the role of additives like HOBt and OxymaPure®?
Additives like HOBt and OxymaPure® act as nucleophilic catalysts. They react with the highly reactive intermediate formed by the coupling reagent (e.g., the O-acylisourea from carbodiimides) to generate an active ester. This active ester is more stable and less prone to side reactions like rearrangement to N-acylurea, yet sufficiently reactive to form the desired peptide bond with minimal racemization.[3][4]
Troubleshooting Guides
Issue 1: Low Coupling Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Coupling due to Steric Hindrance | * Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration. |
-
Double Coupling: Perform the coupling step twice before proceeding to the next deprotection step.
-
Use a More Potent Coupling Reagent: Switch to a more reactive onium salt like HATU or COMU.[10][11]
-
Microwave-Assisted Synthesis: Employ microwave energy to drive difficult couplings to completion.[7] Formation of N-Acylurea (with carbodiimides) | * Add an Additive: Ensure an equimolar amount of HOBt or OxymaPure® is used with the carbodiimide.[3]
-
Optimize Solvent: Use less polar solvents like dichloromethane (B109758) (DCM) to potentially reduce N-acylurea formation compared to DMF.[3][5]
-
Pre-activation: A short pre-activation of the carboxylic acid with the coupling reagent and additive before adding the amine component can sometimes be beneficial.[3] Guanidinylation of N-terminus (with aminium/uronium reagents) | * Use a Slight Excess of Amino Acid: Use a slight excess of the this compound relative to the coupling reagent.
-
Pre-activation: Pre-activate the amino acid with the coupling reagent for a short period before adding it to the resin-bound peptide.
-
Switch to a Phosphonium Salt: Use a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[6]
Issue 2: Presence of Diastereomeric Impurities
| Possible Cause | Troubleshooting Steps |
| Racemization during Activation/Coupling | * Use Racemization Suppressing Additives: Always use HOBt or, preferably, OxymaPure® with carbodiimide coupling reagents.[2][9] |
-
Choice of Base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIPEA).[2]
-
Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Minimize Pre-activation Time: While pre-activation can be useful, prolonged pre-activation can increase the risk of racemization.
-
Switch to a Low-Racemization Coupling Reagent: Consider using onium salt reagents like HATU or COMU, which are known for low racemization levels.[6][12]
Data Summary
The following tables summarize the qualitative impact of different reagents and conditions on the primary side reactions encountered when coupling amino acids like this compound. Specific quantitative data for this compound is limited in the literature; therefore, these tables provide a general guide based on established principles of peptide chemistry.
Table 1: Comparison of Coupling Reagent Classes for this compound
| Coupling Reagent Class | Relative Speed | Risk of Racemization | Risk of N-Acylurea | Risk of Guanidinylation | Relative Cost |
| Carbodiimides (e.g., DIC, EDC) | Moderate | High (without additives) | High | None | Low |
| Carbodiimides + Additive (e.g., DIC/HOBt) | Moderate | Low-Moderate | Low | None | Low-Moderate |
| Carbodiimides + Additive (e.g., DIC/OxymaPure®) | Moderate-Fast | Very Low | Very Low | None | Moderate |
| Phosphonium Salts (e.g., PyBOP) | Fast | Low | None | None | High |
| Aminium/Uronium Salts (e.g., HBTU, HATU) | Very Fast | Very Low | None | Moderate-High (if in excess) | High |
Table 2: Influence of Reaction Conditions on Side Reactions
| Condition | Impact on Racemization | Impact on N-Acylurea Formation | Impact on Guanidinylation |
| Strong Base (e.g., DIPEA) | Increases risk | No direct effect | No direct effect |
| Weaker Base (e.g., NMM) | Decreases risk | No direct effect | No direct effect |
| Higher Temperature | Increases risk | May increase rate | No direct effect |
| Polar Aprotic Solvents (e.g., DMF) | Can increase risk | Can increase risk | No direct effect |
| Less Polar Solvents (e.g., DCM) | May decrease risk | May decrease risk | No direct effect |
| Excess Coupling Reagent | May increase risk | May increase rate | Significantly increases risk |
Experimental Protocols
Protocol 1: General Procedure for Coupling using DIC/HOBt in SPPS
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v). A brief initial treatment of 1-3 minutes followed by a longer treatment of 15-20 minutes is recommended.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Reagent Preparation: In a separate vessel, dissolve Fmoc-DL-Abu-OH (3-5 equivalents relative to resin loading) and HOBt (an equimolar amount to the amino acid) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (1.05 equivalents relative to the amino acid).
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Proceed to the next deprotection and coupling cycle.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Research Portal [scholarworks.brandeis.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Incorporation of H-DL-Abu-OH in Difficult Sequences
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the incorporation of the non-proteinogenic amino acid H-DL-2-aminobutyric acid (H-DL-Abu-OH) into complex peptide sequences during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "difficult" amino acid in peptide synthesis?
A1: this compound is an α,β-dehydroamino acid. Its structure, containing a double bond between the α and β carbons, introduces steric hindrance and alters the electronic properties of the molecule. This makes it less reactive in standard coupling reactions compared to proteinogenic amino acids and can lead to lower coupling efficiencies and an increased risk of side reactions.
Q2: My coupling efficiency for this compound is very low. What are the likely causes?
A2: Low coupling efficiency is the most common challenge. The primary reasons include:
-
Steric Hindrance: The planar nature of the double bond and the methyl group can physically block the approach of the activated carboxyl group to the N-terminus of the growing peptide chain.
-
Reduced Nucleophilicity: The electron-withdrawing effect of the double bond can decrease the nucleophilicity of the amino group of the incoming this compound.
-
Ineffective Coupling Reagents: Standard coupling reagents like DCC/HOBt may not be potent enough to overcome the activation barrier for this hindered amino acid.[1][2]
Q3: I observe an unexpected mass in my final peptide. What kind of side reactions can occur with this compound?
A3: The double bond in this compound makes it susceptible to Michael addition , a conjugate addition reaction.[3][4] Nucleophiles present in the synthesis environment can attack the β-carbon of the dehydroamino acid. Common nucleophiles in SPPS include:
-
Piperidine (B6355638): Used for Fmoc deprotection.
-
Thiol-containing scavengers: Used during cleavage (e.g., ethanedithiol).
-
Side chains of other amino acids: Cysteine, lysine, or ornithine residues can potentially act as nucleophiles.
Q4: Can this compound cause racemization of adjacent amino acids?
A4: While this compound itself is a racemic mixture (DL), the use of potent coupling reagents and extended reaction times to incorporate it can increase the risk of racemization for the activated this compound and the preceding amino acid residue.[2] Additives like OxymaPure are known to minimize racemization compared to HOBt.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or Incomplete Coupling of this compound
-
Symptom: Kaiser test or other in-process monitoring tests remain positive after the coupling step. The final peptide analysis shows a significant deletion sequence.
-
Solutions:
-
Optimize Coupling Reagent: Switch to a more potent coupling reagent. Aminium/uronium or phosphonium (B103445) salt-based reagents are highly recommended for sterically hindered amino acids.[1][6] See Table 1 for a comparison.
-
Double Coupling: Perform the coupling reaction twice. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[7]
-
Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).
-
Extend Reaction Time: Increase the coupling reaction time from the standard 1-2 hours to 4-6 hours, or even overnight at room temperature.[7]
-
Elevated Temperature: Microwave-assisted SPPS can significantly improve the efficiency of coupling hindered amino acids by driving the reaction to completion more quickly.[8]
-
Issue 2: Presence of Adducts (Michael Addition)
-
Symptom: Mass spectrometry reveals a mass addition corresponding to common nucleophiles (e.g., +85 Da for piperidine).
-
Solutions:
-
Protecting Group Strategy: If possible, consider synthesizing the peptide with a precursor amino acid (e.g., a β-hydroxy amino acid like threonine) and then performing a dehydration step on the resin to form the dehydroamino acid.[9] This avoids exposing the reactive double bond to all synthesis reagents.
-
Minimize Contact with Nucleophiles: Use a milder base for Fmoc deprotection, such as 20% piperazine (B1678402) in DMF, or reduce the deprotection time with piperidine.
-
Scavenger Choice: During cleavage, carefully select scavengers. If thiol adducts are an issue, consider alternative scavengers.
-
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Hindered Amino Acids
Disclaimer: The following data is a representative summary based on the literature for sterically hindered amino acids. Specific performance for this compound may vary and should be optimized empirically.
| Coupling Reagent | Additive | Base | Relative Efficiency | Racemization Potential | Key Advantages |
| HATU | HOAt | DIPEA/Collidine | Very High | Low | Highly effective for hindered couplings.[6] |
| HBTU | HOBt | DIPEA | High | Moderate | A reliable and commonly used reagent.[1] |
| COMU | (Internal) | DIPEA | Very High | Low | High solubility and safety profile; very efficient.[10] |
| PyBOP | HOBt | DIPEA | High | Low | Good for sensitive amino acids.[2] |
| DIC/Oxyma | OxymaPure | - | Moderate-High | Very Low | Cost-effective and very low racemization.[5] |
| DIC/HOBt | HOBt | - | Moderate | Moderate | Standard, but less effective for difficult couplings.[1] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-DL-Abu-OH using HATU
This protocol outlines the manual coupling of Fmoc-DL-Abu-OH onto a resin-bound peptide using HATU.
-
Resin Preparation:
-
Swell the resin (e.g., 100-200 mesh Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.[8]
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 10 minutes).[11]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]
-
-
Activation of Fmoc-DL-Abu-OH:
-
In a separate vial, dissolve Fmoc-DL-Abu-OH (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
-
Coupling Reaction:
-
Add the activated Fmoc-DL-Abu-OH solution to the deprotected resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Take a small sample of resin beads to perform a Kaiser test to check for the presence of free primary amines.
-
-
Post-Coupling Procedure:
-
If the Kaiser test is negative (beads are colorless), drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF again (3 times).[12]
-
If the Kaiser test is positive (beads are blue), a second coupling is recommended. Drain the reaction solution, wash with DMF (3 times), and repeat steps 2 and 3.
-
-
Capping (Optional but Recommended):
-
If incomplete coupling is persistent, cap any unreacted N-terminal amines to prevent the formation of deletion peptides.
-
Treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.[11]
-
Visualizations
Caption: Troubleshooting workflow for incorporating this compound.
Caption: Potential side reaction pathway (Michael Addition).
Caption: Recommended experimental workflow for this compound coupling.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Michael Addition [organic-chemistry.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Improving Yield in Peptide Synthesis with DL-2-aminobutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing DL-2-aminobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why can DL-2-aminobutanoic acid be a "difficult" residue to incorporate in SPPS?
A1: DL-2-aminobutanoic acid, with its ethyl group at the α-carbon, presents moderate steric hindrance. This bulkiness can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially leading to lower coupling efficiencies and reduced yields compared to sterically unhindered amino acids like glycine (B1666218) or alanine.
Q2: What are the primary challenges associated with using a racemic mixture (DL-2-aminobutanoic acid)?
A2: The primary challenge is the resulting diastereomeric peptide mixture. Since both the D- and L-isomers are incorporated, the final product will be a complex mixture of peptides that can be difficult to separate and characterize. For therapeutic applications, a single, pure stereoisomer is typically required. If the biological activity is dependent on a specific stereochemistry, using the racemic mixture is not advisable.
Q3: Can I expect racemization of the 2-aminobutanoic acid residue during coupling?
A3: Yes, racemization is a potential side reaction during the activation step of any amino acid in peptide synthesis.[1][2] For α-branched amino acids, the risk can be elevated under certain conditions. The use of appropriate coupling reagents and additives, such as HATU with an additive like HOAt or Oxyma, can significantly suppress racemization.[1][3]
Q4: Which coupling reagents are recommended for incorporating DL-2-aminobutanoic acid?
A4: For sterically hindered amino acids, potent coupling reagents are recommended to achieve high yields.[4] Uronium/aminium salt-based reagents like HATU, HBTU, and COMU are excellent choices.[4] Phosphonium salts such as PyBOP are also effective. Standard carbodiimide (B86325) reagents like DIC/HOBt may result in lower efficiency.[4]
Q5: How can I monitor the coupling efficiency of DL-2-aminobutanoic acid?
A5: The Kaiser (ninhydrin) test is a reliable qualitative method to check for the presence of free primary amines after a coupling step.[5] A positive result (blue beads) indicates incomplete coupling, suggesting the need for a recoupling step. For quantitative analysis, a small amount of the resin can be cleaved and the product analyzed by mass spectrometry.
Troubleshooting Guides
Issue 1: Low Overall Peptide Yield
Q: My final peptide yield after cleavage is significantly lower than expected. What are the possible causes and how can I troubleshoot this?
A: Low yield can stem from several factors throughout the synthesis process. A systematic approach is necessary to identify the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low peptide yield.
Issue 2: Incomplete Coupling of DL-2-aminobutanoic acid
Q: The Kaiser test is positive after the coupling step for DL-2-aminobutanoic acid. What should I do?
A: A positive Kaiser test indicates the presence of unreacted free amines, meaning the coupling was incomplete. This is a common issue with sterically hindered amino acids.
Solutions for Incomplete Coupling:
-
Double Coupling: Immediately perform a second coupling step with a fresh solution of activated DL-2-aminobutanoic acid. This is a highly effective strategy for difficult couplings.[4]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-12 hours to allow the reaction to proceed to completion.[4]
-
Use a More Potent Coupling Reagent: If you are using a standard reagent like DIC/HOBt, switch to a more potent one such as HATU, HBTU, or COMU for the incorporation of 2-aminobutanoic acid.[4]
-
Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 4-5 equivalents relative to the resin loading).
-
Change the Solvent: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) can improve the solvation of the growing peptide chain and disrupt secondary structures that may hinder the reaction.[4]
Data Presentation: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance of DL-2-aminobutanoic acid. The following tables summarize the performance of common coupling reagents for challenging couplings.
Note: The quantitative data presented below is based on studies of sterically hindered amino acids (e.g., Aib, Val) and may be extrapolated to predict performance with DL-2-aminobutanoic acid.
| Coupling Reagent | Class | Typical Yield (%) for Hindered Couplings | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[6][7] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for both routine and challenging couplings.[8] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile; can outperform HBTU in some difficult sequences. |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP; effective for hindered residues. |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | An economical choice, but may be less efficient for sterically demanding couplings.[4] |
Experimental Protocols
Protocol 1: Standard Manual SPPS Cycle for Incorporating DL-2-aminobutanoic acid
This protocol outlines a standard Fmoc-based solid-phase synthesis cycle. For DL-2-aminobutanoic acid, a potent coupling reagent like HBTU is recommended.
General SPPS Cycle Workflow
Caption: General workflow of a single Fmoc-SPPS cycle.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-DL-2-aminobutanoic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-DL-2-aminobutanoic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for completion. If the test is positive (blue beads), repeat the coupling step (double coupling).
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times).
-
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform one last Fmoc deprotection.
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Add the cleavage cocktail and agitate for 2-3 hours.
-
Filter the solution and precipitate the crude peptide in cold diethyl ether.
-
Protocol 2: Optimized Coupling for Difficult Sequences with HATU
This protocol is recommended when incorporating DL-2-aminobutanoic acid into a known "difficult" sequence or when Protocol 1 results in low coupling efficiency.
Materials:
-
Same as Protocol 1, but substitute HBTU with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Optimized Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-DL-2-aminobutanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 4-12 hours at room temperature.
-
-
Monitoring and Washing: Follow step 4 from Protocol 1. A double coupling is highly recommended if the Kaiser test is not completely negative.
-
Subsequent Steps: Continue with the synthesis as described in Protocol 1.
Mechanism of Coupling Reagent Action
Caption: Generalized mechanism of uronium/aminium coupling reagents.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Aggregation of Peptides Containing Homoalanine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of peptides containing the non-canonical amino acid, homoalanine. Given the limited direct literature on homoalanine-specific aggregation, this guide extrapolates from the behavior of structurally similar hydrophobic amino acids like leucine (B10760876) and isoleucine and provides robust protocols for systematic troubleshooting.
Frequently Asked questions (FAQs)
Q1: My peptide containing homoalanine is showing poor solubility and aggregation during synthesis. What are the likely causes?
A1: Aggregation of peptides containing hydrophobic residues like homoalanine during solid-phase peptide synthesis (SPPS) is a common issue. The primary driver is the self-association of peptide chains through intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets. This is particularly prevalent in sequences with multiple hydrophobic residues. While homoalanine's side chain (an ethyl group) is hydrophobic, its specific contribution to aggregation compared to its isomers, leucine and isoleucine, is not well-documented. However, like other hydrophobic residues, its presence can significantly reduce the solvation of the growing peptide chain on the resin, leading to aggregation. This can result in poor coupling efficiency, deletions, and truncated sequences.
Q2: How does the hydrophobicity of homoalanine compare to other amino acids?
Table 1: Hydrophobicity Index of Common Amino Acids
| Amino Acid | 3-Letter Code | 1-Letter Code | Hydrophobicity Index (Kyte & Doolittle) |
| Isoleucine | Ile | I | 4.5 |
| Valine | Val | V | 4.2 |
| Leucine | Leu | L | 3.8 |
| Phenylalanine | Phe | F | 2.8 |
| Cysteine | Cys | C | 2.5 |
| Methionine | Met | M | 1.9 |
| Alanine (B10760859) | Ala | A | 1.8 |
Data from Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of molecular biology, 157(1), 105-132.
Q3: My purified homoalanine-containing peptide precipitates upon dissolution or during storage. How can I improve its solubility?
A3: Peptides rich in hydrophobic residues, including presumably homoalanine, often exhibit poor solubility in aqueous solutions. The following strategies can be employed to improve solubility:
-
Solvent Choice: Initially, attempt to dissolve the peptide in a small amount of an organic solvent in which it is soluble, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or hexafluoroisopropanol (HFIP). Once dissolved, slowly add the aqueous buffer to the peptide solution with gentle vortexing.
-
pH Adjustment: The net charge of a peptide can significantly influence its solubility. If the peptide has a net charge at a specific pH, it can increase repulsion between peptide molecules and reduce aggregation. Determine the isoelectric point (pI) of your peptide and dissolve it in a buffer with a pH at least 2 units away from the pI.
-
Chaotropic Agents: The addition of chaotropic agents like guanidinium (B1211019) hydrochloride (GdnHCl) or urea (B33335) can disrupt the hydrogen-bonding network of water and interfere with the hydrophobic interactions driving aggregation, thereby increasing peptide solubility.
-
Fresh Preparation: Ideally, prepare solutions of aggregation-prone peptides fresh for each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles, which can promote aggregation.
Q4: How can I detect and quantify the aggregation of my homoalanine-containing peptide?
A4: Several biophysical techniques can be used to monitor and quantify peptide aggregation:
-
Thioflavin T (ThT) Fluorescence Assay: This is a common method to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT exhibits increased fluorescence upon binding to these aggregates.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to monitor the formation of larger aggregates over time.
-
Size Exclusion Chromatography (SEC-HPLC): SEC-HPLC separates molecules based on their size. It can be used to separate and quantify monomers, oligomers, and larger aggregates.
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology of the peptide aggregates (e.g., amorphous aggregates, fibrils).
Troubleshooting Guides
Issue 1: Poor Coupling Efficiency During SPPS of a Homoalanine-Containing Peptide
-
Symptom: Positive Kaiser test after coupling, low yield of the final peptide.
-
Potential Cause: On-resin aggregation of the growing peptide chains, hindering access of the activated amino acid to the N-terminus.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Double Coupling | Repeat the coupling step with a fresh solution of the activated amino acid. |
| 2 | Change Solvent | Switch from DMF to N-methylpyrrolidone (NMP), or use a mixture of DMF/DMSO or DMF/NMP. These solvents are better at disrupting secondary structures. |
| 3 | Increase Temperature | Perform the coupling at an elevated temperature (e.g., 50-75°C). Increased thermal energy can disrupt intermolecular hydrogen bonds. |
| 4 | Incorporate Chaotropic Salts | Add a chaotropic salt like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the coupling reaction. These salts can interfere with hydrogen bonding. |
| 5 | Use Pseudoproline Dipeptides | If the sequence allows, incorporate pseudoproline dipeptides at strategic positions to disrupt the formation of secondary structures. |
| 6 | Backbone Protection | Introduce a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding residue to prevent hydrogen bonding. |
Issue 2: The Purified Homoalanine Peptide is Difficult to Dissolve
-
Symptom: The lyophilized peptide does not dissolve in the desired aqueous buffer, or forms a visible precipitate.
-
Potential Cause: High hydrophobicity of the peptide sequence leading to strong intermolecular interactions and aggregation.
-
Troubleshooting Workflow:
Caption: Workflow for solubilizing hydrophobic peptides.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation
This protocol is adapted from standard methods for detecting amyloid-like fibrils.
Materials:
-
Homoalanine-containing peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM ThT stock solution in water. Store in the dark at 4°C.
-
Prepare ThT Working Solution: Dilute the ThT stock solution to a final concentration of 20 µM in the assay buffer. Filter the working solution through a 0.22 µm filter before use.[1]
-
Prepare Peptide Solution: Dissolve the lyophilized peptide to the desired concentration in the assay buffer. It is recommended to prepare this solution fresh.
-
Assay Setup:
-
In a 96-well plate, add your peptide solution to the desired final concentration.
-
Add the ThT working solution to each well.
-
Include controls:
-
Buffer with ThT only (background fluorescence).
-
A known aggregating peptide with ThT (positive control, if available).
-
-
-
Measurement:
-
Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking, depending on the experimental conditions you wish to test.
-
Measure the fluorescence intensity at regular intervals.
-
-
Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.
Protocol 2: Size Exclusion Chromatography (SEC-HPLC) for Quantifying Aggregates
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of your peptide and its potential aggregates.
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Filtered and degassed peptide solution
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare your peptide solution in the mobile phase. It is recommended to centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to remove any large, insoluble aggregates before injection.
-
Injection and Separation: Inject a known volume of the peptide solution onto the column. The separation occurs based on size, with larger aggregates eluting first, followed by oligomers, and finally the monomeric peptide.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains Trp or Tyr).
-
Data Analysis: Integrate the peak areas corresponding to the different species (monomer, oligomers, aggregates) to determine their relative abundance.
Signaling Pathways and Logical Relationships
Diagram 1: The Peptide Aggregation Pathway
This diagram illustrates the general pathway of peptide aggregation, which is relevant for hydrophobic peptides, including those containing homoalanine.
Caption: General pathway of peptide aggregation.
Diagram 2: Troubleshooting Logic for SPPS Aggregation
This diagram outlines a logical approach to troubleshooting aggregation issues during solid-phase peptide synthesis.
Caption: Troubleshooting SPPS aggregation.
References
Technical Support Center: Boc-DL-Abu-OH Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the deprotection of Boc-DL-Abu-OH (N-tert-butyloxycarbonyl-DL-2-aminobutyric acid).
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the deprotection of Boc-DL-Abu-OH?
The most common and generally effective method for removing the Boc protecting group from Boc-DL-Abu-OH is by using a strong acid.[1] The standard protocol involves dissolving the compound in an anhydrous solvent, followed by the addition of the acid. The most frequently used reagents are:
-
Trifluoroacetic acid (TFA): Typically, a solution of 25-50% TFA in dichloromethane (B109758) (DCM) is used at room temperature.[2][3] The reaction is usually complete within 1-2 hours.[2]
-
Hydrogen chloride (HCl): A 4M solution of HCl in an organic solvent like 1,4-dioxane (B91453) or ethyl acetate (B1210297) is also a standard choice.[1][4] This method can sometimes offer better selectivity in the presence of other acid-sensitive groups.[1]
Q2: My Boc deprotection of Boc-DL-Abu-OH is incomplete. What are the possible causes and how can I resolve this?
Incomplete deprotection is a common issue and can be attributed to several factors:
-
Insufficient Acid Concentration or Reaction Time: The acidic conditions may not be potent enough or the reaction may not have been allowed to proceed to completion.[5] For substrates that are more resistant, increasing the TFA concentration or extending the reaction time may be necessary.[6]
-
Reagent Quality: The presence of water in the TFA or solvent can reduce the effective acidity of the reaction mixture.[5] Ensure that anhydrous solvents and fresh, high-quality reagents are used.
-
Inadequate Mixing: If the reaction is performed on a solid support, poor resin swelling or inadequate agitation can limit the access of the acid to the substrate.[5]
Troubleshooting Steps for Incomplete Deprotection:
-
Confirm Starting Material Purity: Ensure the Boc-DL-Abu-OH is of high purity.
-
Optimize Reaction Conditions: Increase the concentration of TFA (e.g., up to 95% for final cleavage from a resin) or prolong the reaction time.[7] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[8]
-
Use Fresh Reagents: Use fresh, anhydrous DCM and high-purity TFA.
-
Consider Alternative Reagents: If TFA/DCM fails, 4M HCl in dioxane is a potent alternative.[3]
Q3: I am observing unexpected side products after the deprotection of Boc-DL-Abu-OH. What are they and how can I prevent them?
A primary side reaction during Boc deprotection is the formation of a stable tert-butyl cation.[9][10] This electrophilic intermediate can lead to unwanted alkylation of nucleophilic sites on your molecule or solvent.[9]
-
t-Butylation: The tert-butyl cation can alkylate the deprotected amine product or other nucleophilic functional groups. While less of a concern for DL-Abu-OH compared to amino acids with more nucleophilic side chains (like tryptophan or methionine), it can still occur.[9]
Prevention of Side Reactions: The most effective way to prevent side reactions from the tert-butyl cation is to use a scavenger .[9][11] Scavengers are reagents added to the reaction mixture to trap the carbocation.
| Scavenger | Target Side Reaction/Amino Acid | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, very effective for tryptophan. | 2.5 - 5% |
| Water | General purpose. | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Effective for methionine and other sulfur-containing residues. | 2.5% |
| Thioanisole | Can be used to suppress alkylation. | 2.5 - 5% |
| Phenol | General purpose, but can have its own side reactions. | 2.5 - 5% |
Q4: Are there milder, non-acidic methods for Boc deprotection of Boc-DL-Abu-OH?
Yes, several alternative methods exist for removing the Boc group under milder or non-acidic conditions, which can be beneficial if your molecule contains other acid-sensitive functional groups.[12]
| Method/Reagent | Conditions | Typical Reaction Time | Reported Yield (%) |
| Thermal (Boiling Water) | Water, 100°C | 10 min - 2 h | Quantitative |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol, 240°C | 30 min | 88-93% |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% |
| Iron(III) Catalysis | FeCl₃ (catalytic), DCM, RT | Not Specified | High |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in Solution
This protocol is suitable for the deprotection of Boc-DL-Abu-OH in a solution phase.
Materials:
-
Boc-DL-Abu-OH
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS) (optional)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation: Dissolve the Boc-DL-Abu-OH in anhydrous DCM (approximately 0.1–0.5 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath. This helps to control any potential exotherm and minimize side reactions.
-
Addition of TFA: Slowly add TFA to the solution to a final concentration of 25-50% (v/v). If using a scavenger like TIS, it should be added to a final concentration of 2.5-5%.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[8]
-
To precipitate the deprotected amine salt, add cold diethyl ether to the residue.
-
Collect the solid product by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove any residual scavengers and byproducts.[11]
-
Dry the product under vacuum.
-
Protocol 2: Boc Deprotection using HCl in Dioxane
Materials:
-
Boc-DL-Abu-OH
-
4M HCl in 1,4-dioxane
-
Anhydrous Dichloromethane (DCM) or 1,4-dioxane
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Preparation: Dissolve the Boc-DL-Abu-OH in a minimal amount of anhydrous DCM or 1,4-dioxane.
-
Addition of HCl/Dioxane: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. The deprotected amine hydrochloride salt may precipitate out of the solution. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
If a precipitate has formed, collect it by filtration.
-
If no precipitate forms, remove the solvent and excess HCl under reduced pressure.
-
Triturate the residue with cold diethyl ether to induce precipitation of the hydrochloride salt.
-
Wash the solid product with cold diethyl ether and dry under vacuum.
-
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance with H-DL-Abu-OH Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during the coupling of H-DL-Abu-OH (DL-2-Aminobutanoic acid).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
A1: The coupling of this compound presents a moderate level of steric hindrance due to the ethyl side chain at the alpha-carbon. While not as bulky as some other non-canonical amino acids, this side chain can still impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to slower reaction rates and incomplete couplings.
Q2: What is the significance of using a "DL" racemic mixture of Abu-OH?
A2: Using a racemic mixture (this compound) will result in the incorporation of both the D- and L-isomers of 2-aminobutanoic acid into your peptide sequence. This leads to the formation of diastereomeric peptides. These diastereomers will have identical masses but different three-dimensional structures, which can affect their biological activity and chromatographic behavior. It is crucial to be aware that the final product will be a mixture of peptides, which may require specialized analytical techniques to separate and characterize.[1][2]
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. Uronium/aminium salts such as HATU, HCTU, and COMU are generally more effective than standard carbodiimide (B86325) reagents like DIC.[3][4][5][6][7] Phosphonium salts like PyBOP are also an excellent choice.[8][9] For minimizing epimerization, a combination of DIC with an additive like OxymaPure® is highly effective.[10][11][12][13]
Q4: What is "double coupling" and when should I use it for this compound?
A4: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and reagents after the initial coupling reaction. This is a highly effective strategy to drive the reaction to completion when dealing with sterically hindered residues like this compound, especially if a monitoring test (like the Kaiser test) indicates an incomplete reaction after the first coupling.
Q5: Can microwave-assisted peptide synthesis (MAPS) improve the coupling of this compound?
A5: Yes, microwave-assisted peptide synthesis can be very effective for difficult couplings. The elevated temperatures achieved with microwave energy can help overcome the activation energy barrier, leading to faster and more efficient reactions. However, it is important to note that higher temperatures can also increase the risk of epimerization.
Troubleshooting Guide
| Problem | Symptom | Potential Cause | Solution |
| Low Coupling Efficiency | Positive Kaiser test (blue/purple resin beads) after coupling. | 1. Insufficient reactivity of the coupling reagent.2. Sub-optimal reaction time or temperature.3. Aggregation of the peptide-resin. | 1. Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU, or PyBOP).2. Increase the coupling time (e.g., to 2-4 hours or overnight). Consider performing the reaction at a slightly elevated temperature (e.g., 40-50°C).3. Perform a "double coupling" with fresh reagents.4. Use a microwave synthesizer for enhanced coupling efficiency. |
| Presence of Deletion Sequence (-Abu) | Mass spectrometry analysis shows a significant peak corresponding to the peptide missing the Abu residue. | Incomplete coupling of this compound. | 1. Implement the solutions for "Low Coupling Efficiency".2. After the first coupling attempt, "cap" any unreacted N-terminal amines with acetic anhydride (B1165640) to prevent the formation of deletion peptides. |
| Formation of Diastereomers | HPLC analysis of the crude peptide shows two or more closely eluting peaks with the same mass. | Use of a racemic mixture (this compound). | This is an expected outcome of using a racemic starting material. The resulting diastereomeric peptides can be separated by chiral HPLC if necessary.[1][2] |
| Epimerization | Formation of an unexpected diastereomer (e.g., incorporation of L-Abu when D-Abu was intended, or vice-versa if using a single enantiomer). | 1. Use of a strong base (e.g., DIPEA) in excess.2. Prolonged activation or coupling times.3. High reaction temperatures. | 1. Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.2. Minimize pre-activation and coupling times.3. Perform the coupling at room temperature or 0°C.4. Use a coupling cocktail known for low epimerization, such as DIC/OxymaPure®.[10][11][12][13] |
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Representative Yield (%) | Representative Purity (%) | Level of Epimerization | Key Advantages |
| HATU | Aminium/Uronium Salt | >99 | >95 | Very Low | High reactivity, fast coupling times.[3][4] |
| HCTU | Aminium/Uronium Salt | >99 | >95 | Very Low | Similar to HATU, often more cost-effective.[14][15][16] |
| COMU | Aminium/Uronium Salt | >99 | >95 | Very Low | High reactivity, improved safety profile (non-explosive byproducts).[7][17] |
| PyBOP | Phosphonium Salt | >98 | >95 | Low | Reliable and effective for hindered couplings.[8][9] |
| DIC/OxymaPure® | Carbodiimide/Additive | 90-99 | >95 | Very Low | Excellent for minimizing epimerization.[10][11][12][13] |
Note: The data presented are representative for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-DL-Abu-OH using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve Fmoc-DL-Abu-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) in DMF.
-
Pre-activation: Allow the activation solution to stand for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative Kaiser test to monitor the completeness of the coupling. A negative result (yellow beads) indicates the absence of free primary amines. If the test is positive (blue or purple beads), consider a second coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: Low-Epimerization Coupling of Fmoc-DL-Abu-OH using DIC/OxymaPure®
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Solution: In a separate vessel, dissolve Fmoc-DL-Abu-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Coupling: Add the amino acid/OxymaPure® solution to the resin, followed by the addition of DIC (3 equivalents).
-
Reaction: Agitate the reaction mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Analysis of Diastereomeric Peptides by RP-HPLC
-
Cleavage: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).
-
HPLC Analysis: Inject the sample onto a reverse-phase C18 or C8 column. Use a slow gradient of acetonitrile in water (both containing 0.1% TFA). The diastereomeric peptides should resolve into two or more distinct peaks with identical mass spectra.[2]
Visualizations
Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.
Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digital.csic.es [digital.csic.es]
- 12. merckmillipore.com [merckmillipore.com]
- 13. oxymapure.com [oxymapure.com]
- 14. peptide.com [peptide.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Containing DL-2-Aminobutanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing DL-2-aminobutanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of peptides containing DL-2-aminobutanoic acid challenging?
The primary challenge arises from the presence of a chiral center in 2-aminobutanoic acid, which leads to the formation of diastereomers when incorporated into a peptide chain. These diastereomers often exhibit very similar physicochemical properties, such as hydrophobicity and charge, making their separation by standard chromatographic techniques difficult.[1][2]
Q2: What are the most common methods for purifying peptides with DL-2-aminobutanoic acid?
The most common and effective methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Chiral High-Performance Liquid Chromatography (Chiral HPLC).[3][4] RP-HPLC is widely used for peptide purification in general, while chiral HPLC is specifically designed to separate stereoisomers.[3][4]
Q3: What level of purity should I aim for in my purified peptide?
The required purity level depends on the intended downstream application. For general research purposes like polyclonal antibody production, a purity of >85% may suffice. However, for applications such as in vitro bioassays, structural studies (NMR, crystallography), or therapeutic use, a purity of >95% or even >98% is typically required.
Q4: How can I improve the solubility of my crude peptide before purification?
Poor solubility can be a significant issue, especially for hydrophobic peptides. If your peptide is insoluble in the initial mobile phase (e.g., water with 0.1% TFA), you can try dissolving it in a small amount of a stronger organic solvent like acetonitrile (B52724) or isopropanol (B130326) before dilution. For very difficult cases, using chaotropic agents like guanidine (B92328) hydrochloride in the sample solvent can be effective, though care must be taken to ensure compatibility with your HPLC column.
Troubleshooting Guides
RP-HPLC Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Co-elution of Diastereomers (Single Broad Peak) | Insufficient resolution on the RP-HPLC column due to similar hydrophobicity of diastereomers.[1] | 1. Optimize the Gradient: Employ a shallower gradient (e.g., 0.1% change in organic solvent per minute) to increase the separation window.[1][3] 2. Change the Organic Modifier: Switch from acetonitrile to another organic solvent like methanol (B129727) or isopropanol, as this can alter selectivity.[2] 3. Adjust the Temperature: Varying the column temperature can influence peptide conformation and interaction with the stationary phase, potentially improving resolution.[3] 4. Modify the Mobile Phase pH: Adjusting the pH can alter the charge state of the peptide and improve separation.[5] 5. Change the Stationary Phase: If using a C18 column, try a C8 or a phenyl-hexyl column, which may offer different selectivity.[3][6] |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the silica (B1680970) backbone of the column, or column overload. | 1. Check pH: Ensure the mobile phase pH is low (e.g., using 0.1% TFA) to suppress silanol (B1196071) interactions. 2. Reduce Sample Load: Inject a smaller amount of the crude peptide to avoid overloading the column. 3. Use a High-Quality Column: Employ a column specifically designed for peptide separations with good end-capping. |
| Low Recovery of Purified Peptide | Irreversible adsorption of the peptide onto the column, or precipitation during purification. | 1. Increase Organic Solvent Strength: At the end of the gradient, include a high-concentration organic solvent wash to elute strongly bound peptides. 2. Check Peptide Solubility: Ensure the peptide remains soluble in the mobile phase throughout the gradient. For hydrophobic peptides, using a stronger organic solvent in the mobile phase may be necessary.[7] |
Chiral HPLC Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No Separation of Diastereomers | The chosen chiral stationary phase (CSP) is not suitable for the specific peptide. | 1. Screen Different CSPs: Test various types of chiral columns, such as those based on macrocyclic glycopeptides (e.g., teicoplanin-based) or cinchona alkaloids, as they offer different chiral recognition mechanisms.[4][8] 2. Optimize the Mobile Phase: The composition of the mobile phase (e.g., alcohol/water mixtures, presence of acids or buffers) is critical for chiral separations and should be systematically optimized.[4] |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or temperature. | 1. Ensure Stable Conditions: Use a well-equilibrated column and ensure the HPLC system provides consistent mobile phase composition and temperature control. 2. Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation. |
Experimental Protocols
Protocol 1: High-Resolution RP-HPLC for Diastereomer Separation
This protocol outlines a general method for optimizing the separation of peptide diastereomers containing DL-2-aminobutanoic acid using RP-HPLC.
-
Column: C18 reversed-phase column with a particle size of ≤5 µm and a pore size of ≥120 Å (e.g., Zorbax 300SB-C18, 4.6 x 250 mm).[3]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[3]
-
Initial Gradient Screening:
-
Flow Rate: 1.0 mL/min.
-
Detection: 210-220 nm.
-
Gradient: 5% to 65% B over 60 minutes.
-
-
Gradient Optimization for High Resolution:
-
Based on the initial screening, identify the approximate percentage of mobile phase B where the diastereomers elute.
-
Design a shallow gradient around this point. For example, if elution occurs around 30% B, a gradient of 25% to 35% B over 60 minutes can be applied.[3]
-
-
Temperature Optimization:
-
Perform runs at different temperatures (e.g., 30°C and 65°C) to assess the impact on resolution.[3]
-
-
Fraction Collection: Collect fractions across the eluting peak(s) and analyze their purity by analytical HPLC.
Protocol 2: Chiral HPLC for Diastereomer Separation
This protocol provides a starting point for separating peptide diastereomers using a chiral stationary phase.
-
Column: Chiral stationary phase column, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase: The mobile phase composition is highly dependent on the chosen chiral column. A common starting point for teicoplanin-based columns is a mixture of methanol, water, and a small amount of acid (e.g., formic acid) or buffer.[4]
-
Example Mobile Phase: 70:30 (v/v) Methanol:Water with 0.1% Formic Acid.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: 210-220 nm.
-
Method Development:
-
Systematically vary the ratio of organic modifier to aqueous phase.
-
Screen different acidic or basic additives as recommended by the column manufacturer.
-
Analyze the effect of temperature on the separation.
-
Data Presentation
The following tables provide illustrative quantitative data for the separation of two hypothetical peptide diastereomers (Peptide-D and Peptide-L) containing one 2-aminobutanoic acid residue.
Table 1: Illustrative RP-HPLC Separation Data
| Parameter | Condition 1 (Standard Gradient) | Condition 2 (Shallow Gradient) | Condition 3 (Elevated Temperature) |
| Column | C18, 5 µm, 4.6x250mm | C18, 5 µm, 4.6x250mm | C18, 5 µm, 4.6x250mm |
| Gradient | 5-65% B in 60 min | 25-35% B in 60 min | 25-35% B in 60 min |
| Temperature | 25°C | 25°C | 60°C |
| Retention Time (Peptide-L) | 32.5 min | 45.2 min | 42.8 min |
| Retention Time (Peptide-D) | 32.8 min | 46.5 min | 44.5 min |
| Resolution (Rs) | 0.8 | 1.6 | 2.1 |
| Purity (Peptide-L) | ~90% | >98% | >99% |
| Purity (Peptide-D) | ~90% | >98% | >99% |
Table 2: Illustrative Chiral HPLC Separation Data
| Parameter | Condition 1 (Methanol/Water) | Condition 2 (Acetonitrile/Water) |
| Column | CHIROBIOTIC T, 5 µm | CHIROBIOTIC T, 5 µm |
| Mobile Phase | 70:30 MeOH:H₂O + 0.1% FA | 70:30 ACN:H₂O + 0.1% FA |
| Retention Time (Peptide-L) | 15.2 min | 18.9 min |
| Retention Time (Peptide-D) | 18.5 min | 23.1 min |
| Resolution (Rs) | 3.5 | 4.2 |
| Purity (Peptide-L) | >99.5% | >99.5% |
| Purity (Peptide-D) | >99.5% | >99.5% |
Mandatory Visualizations
Caption: General workflow for the purification of peptides containing DL-2-aminobutanoic acid.
Caption: Troubleshooting logic for separating co-eluting diastereomers in RP-HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. chemcoplus.co.jp [chemcoplus.co.jp]
- 8. chiraltech.com [chiraltech.com]
Technical Support Center: Stability of H-DL-Abu-OH in Different Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of H-DL-Abu-OH in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For optimal long-term stability, this compound in its solid form should be stored in a cool, dark, and dry environment. Specific recommendations are:
-
-20°C: for up to 3 years.
-
4°C: for up to 2 years.
It is crucial to store the compound in a desiccated environment as moisture can accelerate degradation pathways.
Q2: How should I store solutions of this compound?
Once this compound is dissolved in a solvent, its stability is reduced. For prepared stock solutions, the following storage conditions are recommended to minimize degradation:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
To prevent product inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the solubility of this compound in water?
This compound has a solubility of 50 mg/mL in water. The dissolution may require sonication to achieve a clear solution. For aqueous solutions intended for cell culture or other sensitive applications, it is advisable to sterilize the working solution by filtering it through a 0.22 μm filter before use.
Q4: In which common laboratory solvents is this compound expected to be soluble?
While specific solubility data in a wide range of organic solvents is limited, based on the structure of 2-aminobutanoic acid, it is expected to have some solubility in polar protic solvents like methanol (B129727) and ethanol, and polar aprotic solvents such as DMSO and DMF. However, solubility in non-polar organic solvents is likely to be low. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Q5: What are the primary degradation pathways for α-amino acids like this compound in solution?
The main chemical degradation pathways for α-amino acids in solution include:
-
Deamination: The removal of the amine group.
-
Decarboxylation: The removal of the carboxyl group.
-
Oxidation: Particularly if the solution is exposed to oxygen or oxidizing agents.
-
Hydrolysis: Degradation in the presence of water, which can be influenced by pH.
-
Photodegradation: Degradation upon exposure to light, especially UV light.
The rate of these degradation reactions is influenced by temperature, pH, light exposure, and the presence of other reactive species in the solvent.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound solutions.
Issue 1: Inconsistent experimental results when using a previously prepared stock solution.
-
Possible Cause: Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the stock solution was stored at the recommended temperature (-20°C or -80°C).
-
Check for Freeze-Thaw Cycles: Determine if the stock solution has been subjected to multiple freeze-thaw cycles.
-
Prepare Fresh Solution: Prepare a fresh stock solution of this compound and repeat the experiment.
-
Perform Purity Analysis: If the problem persists, analyze the purity of the stock solution using a suitable analytical method like HPLC-MS to quantify the amount of degradation.
-
Issue 2: Precipitation observed in the this compound solution upon storage.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature.
-
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution to see if the precipitate redissolves.
-
Dilute the Solution: If warming does not resolve the issue, the solution may be supersaturated. Consider preparing a more dilute stock solution.
-
Consider a Different Solvent: If a higher concentration is required, investigate the solubility in an alternative solvent or a co-solvent system.
-
Issue 3: Unexpected peaks observed during HPLC analysis of a sample containing this compound.
-
Possible Cause: These peaks could be degradation products of this compound or impurities from the solvent or other reagents.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare and immediately analyze a fresh solution of this compound to see if the unexpected peaks are present.
-
Run a Solvent Blank: Inject the solvent used to prepare the solution to check for solvent-related impurities.
-
Perform Forced Degradation: To identify potential degradation products, subject a sample of this compound to forced degradation conditions (e.g., heat, acid, base, oxidation) and analyze the resulting chromatogram. This can help in tentatively identifying the unknown peaks.
-
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound in different solvents under various conditions. Note: This data is hypothetical and intended to serve as a guideline. It is strongly recommended to perform your own stability studies for your specific experimental conditions.
Table 1: Illustrative Stability of this compound (10 mg/mL) in Aqueous Solution at Different Temperatures
| Storage Temperature | Time (Weeks) | % Remaining this compound |
| 4°C | 0 | 100 |
| 1 | 98.5 | |
| 2 | 97.2 | |
| 4 | 95.0 | |
| 25°C (Room Temp) | 0 | 100 |
| 1 | 92.3 | |
| 2 | 85.1 | |
| 4 | 72.5 | |
| 40°C | 0 | 100 |
| 1 | 81.4 | |
| 2 | 65.8 | |
| 4 | 45.2 |
Table 2: Illustrative Stability of this compound (10 mg/mL) in Different Solvents at 25°C
| Solvent | Time (Weeks) | % Remaining this compound |
| Water (pH 7.0) | 0 | 100 |
| 4 | 72.5 | |
| DMSO | 0 | 100 |
| 4 | 98.1 | |
| Ethanol | 0 | 100 |
| 4 | 96.5 | |
| Methanol | 0 | 100 |
| 4 | 95.8 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol is based on the principles outlined in the ICH guidelines for stability testing. The goal is to achieve 5-20% degradation to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the stock solution and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photostability: Expose the stock solution to a calibrated light source (e.g., in a photostability chamber) for a defined period.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products.
Protocol 2: HPLC Method for Stability Analysis of this compound
This is a general-purpose HPLC method that can be adapted for the analysis of this compound and its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or Mass Spectrometry (MS) for identification of degradation products.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
impact of coupling reagents on H-DL-Abu-OH incorporation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals incorporating H-DL-Abu-OH into their peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating the racemic mixture this compound?
Incorporating a racemic mixture like this compound introduces diastereomers into the peptide sequence.[1] This complicates purification and analysis, as the resulting peptides will have slightly different properties. The choice of coupling reagent can influence the incorporation rate of each enantiomer, potentially leading to a non-equimolar distribution in the final product.
Q2: Which coupling reagents are recommended for this compound?
Commonly used coupling reagents such as HATU, HBTU, and DIC/HOBt can all be used for incorporating this compound.[2][3] The choice depends on the specific requirements of the synthesis, such as desired coupling speed, cost, and the steric hindrance of the surrounding amino acids.[2]
Q3: How can I minimize side reactions during the coupling of this compound?
Minimizing side reactions is crucial for a successful synthesis. Key strategies include:
-
Using an additive: Additives like HOBt or OxymaPure are highly recommended, especially with carbodiimide (B86325) reagents like DIC, to suppress racemization and other side reactions.[4][5]
-
Controlling stoichiometry: Using an excess of the coupling reagent can lead to side reactions like guanidinylation of the N-terminal amine, particularly with HBTU and HATU.[2][6]
-
Optimizing reaction time: Prolonged coupling times can increase the risk of side reactions.[7] Monitoring the reaction progress with a qualitative test like the Kaiser test is recommended.[2]
Troubleshooting Guide
Problem: Low coupling efficiency or incomplete reaction.
| Possible Cause | Suggested Solution |
| Steric Hindrance | The amino acid adjacent to the growing peptide chain may be sterically bulky, hindering the approach of this compound.[2][8] Consider switching to a more potent coupling reagent like HATU.[3] A double coupling (repeating the coupling step) may also be necessary.[2] |
| Suboptimal Coupling Reagent | The chosen coupling reagent may not be efficient enough for this specific coupling. Refer to the quantitative data table below for a comparison of reagent performance. |
| Inadequate Activation | The pre-activation time for the amino acid may be insufficient, especially with reagents like HBTU.[2] Ensure complete activation before adding the amino acid solution to the resin. |
Problem: Presence of unexpected peaks during HPLC analysis.
| Possible Cause | Suggested Solution |
| Diastereomer Formation | As this compound is a racemic mixture, the synthesis will produce diastereomeric peptides, which will appear as separate peaks on HPLC.[1] This is an expected outcome. |
| Side Product Formation | Side reactions during coupling can lead to impurities. For example, excess HBTU or HATU can cause guanidinylation of the N-terminus.[2][6] Review your protocol to ensure the correct stoichiometry of reagents. The use of additives like HOBt can minimize the formation of N-acyl urea (B33335) when using carbodiimides.[4] |
| Racemization | While starting with a racemic mixture, further racemization of other chiral centers in the peptide can occur, especially with prolonged coupling times or the use of strong bases.[4][9] Consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[4][9] |
Quantitative Data Summary
The following table provides a summary of the expected performance of common coupling reagents for this compound incorporation based on established principles of peptide synthesis.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Relative Cost |
| HATU | Aminium/Uronium Salt | 15-45 minutes[10] | >99[10] | >95[10] | High |
| HBTU | Aminium/Uronium Salt | 20-60 minutes[10] | >98[10] | >95[10] | Medium |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes[10] | >95[2] | >90[2] | Low |
Experimental Protocols
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
Coupling Reagent (HATU, HBTU, or DIC/HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM
-
Kaiser test kit
Protocol 1: Coupling using HATU
-
Resin Swelling and Deprotection: Swell the resin in DMF for 30-60 minutes.[2] Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.[2] Wash the resin thoroughly with DMF and DCM.[2]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[2] Allow to pre-activate for 1-5 minutes.[2]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature.[2]
-
Monitoring: Perform a Kaiser test to check for reaction completion.[2] If the test is positive, continue agitation and re-test. If it remains positive, consider a recoupling.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF and DCM.[2]
Protocol 2: Coupling using HBTU
-
Resin Swelling and Deprotection: Follow step 1 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[2] Allow to pre-activate for 1-5 minutes.[2]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature.[2]
-
Monitoring: Follow step 5 from Protocol 1.
-
Washing: Follow step 6 from Protocol 1.
Protocol 3: Coupling using DIC/HOBt
-
Resin Swelling and Deprotection: Follow step 1 from Protocol 1.
-
Amino Acid Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.[2]
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3 equivalents).[2]
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.[2]
-
Monitoring: Follow step 5 from Protocol 1.
-
Washing: Follow step 6 from Protocol 1.
Visualizations
Caption: Reaction mechanism of this compound coupling using HATU.
Caption: Experimental workflow for a single coupling cycle of this compound.
Caption: Troubleshooting decision tree for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DL-2-Aminobutanoic Acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for DL-2-aminobutanoic acid coupling.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling DL-2-aminobutanoic acid?
DL-2-aminobutanoic acid is a non-proteinogenic α-amino acid. While not as sterically hindered as some other amino acids like valine or isoleucine, optimizing its coupling reaction time is crucial for efficient peptide synthesis.[1] The primary challenges include ensuring complete and rapid coupling to avoid the formation of deletion sequences and minimizing the risk of racemization at the chiral center.[2][3]
Q2: My coupling reaction with DL-2-aminobutanoic acid is slow or incomplete. What are the likely causes?
Slow or incomplete coupling reactions can be attributed to several factors:
-
Insufficiently active coupling reagent: Standard carbodiimide (B86325) reagents like DCC or DIC alone may not be potent enough for a swift reaction.[4][5]
-
Steric hindrance: The ethyl side chain of 2-aminobutanoic acid can cause some steric hindrance, slowing down the reaction.[4]
-
Peptide aggregation: As the peptide chain grows, it can aggregate on the solid support, blocking reactive sites.[3]
-
Suboptimal reaction conditions: Factors like solvent, temperature, and reagent concentration can significantly impact the reaction rate.[6][7]
Q3: Which coupling reagents are most effective for DL-2-aminobutanoic acid?
For efficient coupling, more powerful onium salt-based reagents are generally recommended over simple carbodiimides.[8][9]
-
Uronium/Aminium reagents: HATU, HBTU, HCTU, and COMU are highly effective.[10][11] HATU and COMU are often preferred for difficult couplings due to their high reactivity.[11]
-
Phosphonium reagents: PyBOP and PyAOP are also excellent choices, known for generating highly reactive esters.[5]
The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can enhance coupling efficiency and suppress racemization.[5][8]
Q4: How can I monitor the progress of the coupling reaction?
The ninhydrin (B49086) (Kaiser) test is a common qualitative method to check for the presence of free primary amines on the resin.[9] A positive result (blue or purple beads) indicates an incomplete coupling. For more quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and Mass Spectrometry.[9]
Q5: Can microwave-assisted synthesis be used to speed up the coupling of DL-2-aminobutanoic acid?
Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can significantly reduce reaction times for coupling sterically hindered or difficult amino acids.[11] The increased temperature can help overcome the activation energy barrier, leading to faster and more complete couplings. However, it is essential to carefully control the temperature to minimize the risk of racemization.[6]
Troubleshooting Guides
Issue 1: Slow or Incomplete Coupling
-
Symptom: Positive ninhydrin (Kaiser) test after the coupling step.[9]
-
Troubleshooting Steps:
-
Switch to a more potent coupling reagent: If using DIC/HOBt, consider switching to HATU, HBTU, or COMU.[2][11]
-
Increase reagent excess: Use a higher excess (3-4 equivalents) of the amino acid, coupling reagent, and base.[2]
-
Extend the reaction time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2]
-
Perform a double coupling: After the initial coupling, drain the reaction vessel and add a fresh solution of the activated amino acid and reagents for a second coupling cycle.[4]
-
Increase the reaction temperature: Gently heating the reaction (e.g., to 30-40°C) can improve the reaction rate, but monitor for potential racemization.[7][12]
-
Issue 2: Presence of Deletion Sequences in the Final Product
-
Symptom: Mass spectrometry analysis shows peptides missing the DL-2-aminobutanoic acid residue.
-
Troubleshooting Steps:
-
Ensure complete coupling: This is the most common cause of deletion sequences. Follow the steps outlined in "Issue 1" to improve coupling efficiency.
-
Cap unreacted amines: If incomplete coupling persists, "cap" the unreacted amino groups with a reagent like acetic anhydride. This will prevent them from reacting in subsequent coupling steps.[6]
-
Issue 3: Racemization of the DL-2-aminobutanoic acid residue
-
Symptom: HPLC analysis of the final peptide shows diastereomeric impurities.
-
Troubleshooting Steps:
-
Minimize pre-activation time: Add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation) rather than allowing the activated species to sit in solution for an extended period.[2]
-
Use racemization-suppressing additives: Always include HOBt, HOAt, or Oxyma in the coupling reaction.[8]
-
Use a weaker base: In cases of severe racemization, consider using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[8]
-
Avoid excessive heat: While moderate heating can improve coupling, high temperatures increase the risk of racemization.[12]
-
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve DL-2-aminobutanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[2]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider extending the reaction time or performing a second coupling.[9]
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by DCM and methanol.
Protocol 2: Standard DIC/HOBt Coupling
-
Resin Preparation: Swell the resin in DCM (10 mL per gram of resin).
-
Amino Acid/Additive Solution: In a separate vessel, dissolve DL-2-aminobutanoic acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry. Agitate the reaction vessel at room temperature for 3 to 6 hours.[12][13]
-
Monitoring: Perform a Kaiser test. If the test is positive, consider extending the reaction time or performing a second coupling.
-
Washing: Once complete, wash the resin thoroughly with DMF, DCM, and then methanol.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for DL-2-Aminobutanoic Acid
| Coupling Reagent | Additive | Typical Reaction Time | Relative Efficiency | Notes |
| DIC | HOBt | 3 - 6 hours | Standard | Cost-effective, but may be slow for difficult couplings.[12][13] |
| HBTU | HOBt (optional) | 1 - 2 hours | High | A reliable and widely used reagent.[13] |
| HATU | HOAt (intrinsic) | 30 min - 4 hours | Very High | Highly recommended for hindered amino acids.[2] |
| PyBOP | HOBt (optional) | 1 - 2 hours | High | Phosphonium-based, effective for difficult couplings.[5] |
| COMU | Oxyma (intrinsic) | 30 min - 2 hours | Very High | A safer and highly reactive alternative to HATU.[8][11] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Slow/Incomplete Coupling | Inefficient reagent, steric hindrance | Switch to HATU/COMU, increase equivalents, extend time, double couple.[2][4] |
| Deletion Sequences | Incomplete coupling | Improve coupling efficiency, cap unreacted amines.[6] |
| Racemization | Over-activation, strong base, heat | Minimize pre-activation, use additives (HOBt/HOAt), use weaker base.[2][8] |
Visualizations
Caption: A generalized workflow for a single DL-2-aminobutanoic acid coupling cycle.
Caption: A decision tree for troubleshooting incomplete coupling reactions.
Caption: Simplified pathway for amino acid activation and peptide bond formation.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Minimizing Deletion Sequences with H-DL-Abu-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on minimizing deletion sequences during solid-phase peptide synthesis (SPPS) when incorporating the non-proteinogenic amino acid H-DL-Abu-OH.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a concern in peptide synthesis?
A1: Deletion sequences are impurities in a synthetic peptide product where one or more amino acid residues are missing from the target sequence.[1][2][3] These impurities can be challenging to separate from the desired full-length peptide due to their similar physical and chemical properties. The presence of deletion sequences can significantly impact the biological activity, safety, and efficacy of the peptide, potentially leading to misleading experimental results.[3]
Q2: What are the primary causes of deletion sequences during SPPS?
A2: Deletion sequences primarily arise from incomplete coupling reactions during the synthesis cycle.[1][2] Several factors can contribute to this:
-
Steric Hindrance: Bulky amino acids or their protecting groups can physically obstruct the coupling reaction.[2][3] Non-natural amino acids like this compound, with its ethyl side chain, can present steric challenges.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) or aggregate, making the N-terminal amine less accessible for the next coupling step.[2][4]
-
Insufficient Activation: The carboxylic acid of the incoming amino acid may not be sufficiently activated by the coupling reagent, leading to a slow or incomplete reaction.[2]
-
Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the accessibility of reagents to the growing peptide chain.[2]
Q3: Is this compound particularly prone to causing deletion sequences?
A3: While specific data for this compound is limited, as a non-natural amino acid with a beta-branched ethyl group, it can be considered sterically hindered. Sterically hindered amino acids are known to be more challenging to couple efficiently, which can increase the likelihood of deletion sequences.[3][5] The use of a racemic mixture (DL) can also introduce complexities in the peptide's conformational structure on the resin, potentially impacting coupling efficiency.
Q4: How can I detect deletion sequences in my peptide product?
A4: The most common and effective methods for detecting deletion sequences are:
-
High-Performance Liquid Chromatography (HPLC): Deletion sequences will often have different retention times compared to the full-length peptide, appearing as distinct peaks in the chromatogram.[1][3]
-
Mass Spectrometry (MS): This technique can identify the molecular weights of the components in your crude product. Deletion sequences will appear as masses corresponding to the target peptide minus the mass of the missing amino acid residue(s).[1][3]
Troubleshooting Guides
Problem: High levels of deletion sequences are observed when incorporating this compound.
This guide provides a systematic approach to identifying and resolving the root causes of deletion sequences.
Step 1: Confirm and Characterize the Deletion
-
Action: Analyze the crude peptide product using reverse-phase HPLC (RP-HPLC) coupled with mass spectrometry (LC-MS).[3]
-
Expected Outcome: The HPLC chromatogram may show multiple peaks, and the mass spectrometer will help identify the molecular weights of the main product and impurities. The mass difference between the expected product and the major impurity will indicate which amino acid is missing.
Step 2: Review and Optimize the Coupling Protocol for this compound
If the deletion occurs at or immediately after the this compound coupling step, consider the following optimization strategies.
-
Rationale: Performing the coupling step twice for the amino acid immediately following this compound, or for this compound itself, can help drive the reaction to completion.[5]
-
Protocol: After the initial coupling reaction, drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of the activated amino acid.
-
Rationale: For sterically hindered amino acids, standard coupling reagents may not be sufficient. Aminium/uronium or phosphonium (B103445) salt-based reagents are generally more effective.[5]
-
Recommendation: Consider using coupling reagents like HATU, HCTU, or COMU, which are known to be highly efficient for difficult couplings.[5]
-
Rationale: After a difficult coupling step, unreacted N-terminal amines can be permanently blocked (capped) to prevent them from reacting in subsequent cycles, which would otherwise lead to deletion sequences.[1]
-
Protocol: After the coupling step for this compound, treat the resin with a capping mixture, such as acetic anhydride (B1165640) and N,N-diisopropylethylamine (DIPEA) in DMF.
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical when dealing with sterically hindered residues like this compound. The following table summarizes the performance of common coupling reagents.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Considerations |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective but can be less efficient for difficult couplings.[6] |
| HBTU/HCTU | Aminium/Uronium | High | Widely used and efficient, but can cause side reactions like guanidinylation.[6] |
| HATU | Aminium/Uronium | Very High | Highly efficient, especially for hindered couplings, but based on potentially explosive HOAt.[6] |
| COMU | Aminium/Uronium | Very High | High efficiency comparable to HATU, with improved safety profile as it is based on OxymaPure.[6] |
| PyBOP | Phosphonium | High | Efficient and avoids guanidinylation side reactions.[6] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the fundamental steps for one cycle of amino acid addition in Fmoc-based SPPS.
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF) for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide using a solution of 20% piperidine (B6355638) in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling: a. In a separate vessel, pre-activate the Fmoc-protected amino acid (e.g., Fmoc-DL-Abu-OH) with a suitable coupling reagent and a base (e.g., DIPEA) in DMF. b. Add the activated amino acid solution to the resin and allow the reaction to proceed for the recommended time.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines, which indicates an incomplete coupling reaction.
Protocol 2: Capping of Unreacted Amines
This protocol should be performed after a difficult coupling step to block unreacted free amines.
-
Reagents:
-
Capping Solution A: Acetic Anhydride
-
Capping Solution B: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Capping Mixture: Prepare a solution of Acetic Anhydride/DIPEA/DMF (e.g., in a 5:6:89 v/v/v ratio).[3]
-
-
Procedure: a. Following the coupling step, wash the resin thoroughly with DMF (3 times). b. Add the capping mixture to the reaction vessel, ensuring the resin is fully submerged. c. Agitate the mixture for 15-30 minutes at room temperature.[3] d. Drain the capping mixture from the reaction vessel. e. Wash the resin thoroughly with DMF (3-5 times) to remove any residual capping reagents.[3] f. Proceed with the N-terminal deprotection step for the next cycle of the synthesis.
Mandatory Visualizations
Caption: Troubleshooting workflow for minimizing deletion sequences.
References
Technical Support Center: H-DL-Abu-OH Coupling
This guide provides troubleshooting strategies and detailed protocols for researchers encountering incomplete coupling of H-DL-Abu-OH (2-aminobutanoic acid) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound?
A1: Incomplete coupling of this compound, while less sterically hindered than amino acids like valine or isoleucine, can still occur due to several factors:
-
Moderate Steric Hindrance: The ethyl side chain of aminobutyric acid is bulkier than the methyl group of alanine, which can slow down the reaction kinetics.[1]
-
Suboptimal Reagent Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the energy barrier, or the activation time might be too short.[2]
-
Peptide Aggregation: As the peptide chain elongates on the solid support, it can aggregate, making the N-terminal amine inaccessible for the incoming amino acid.[3]
-
Degraded Reagents: The effectiveness of coupling reagents and bases can be compromised if they have been improperly stored or are old.[4]
Q2: How can I reliably check if the this compound coupling is complete?
A2: The Kaiser test (or ninhydrin (B49086) test) is the most common method for detecting free primary amines on the resin.[2]
-
Positive Result (Blue Beads): This indicates the presence of unreacted amines, meaning the coupling is incomplete.[2]
-
Negative Result (Yellow/Colorless Beads): This signifies a successful and complete coupling reaction.[2]
Q3: My Kaiser test is positive after the initial coupling. What is the first and most common troubleshooting step?
A3: The most straightforward and often effective solution is to perform a "double coupling."[5][6] This involves repeating the coupling step with a fresh solution of activated this compound and coupling reagents to drive the reaction to completion.[5]
Q4: Which coupling reagents are recommended for moderately hindered amino acids like this compound?
A4: For challenging couplings, it is advisable to use high-reactivity coupling reagents. Reagents are generally more effective in the following order: OAt-based > Oxyma-based > OBt-based.
-
Aminium/Uronium Salts: HATU, HCTU, and COMU are highly effective due to the formation of reactive OAt or Oxyma esters.[7]
-
Phosphonium Salts: PyAOP and PyBOP are also excellent choices and have the advantage of not causing guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.[8]
Q5: If double coupling isn't sufficient, what should I do next?
A5: If the reaction remains incomplete, you should cap the unreacted amines. This is crucial to prevent the formation of deletion sequences in your final peptide product.[2][9] Capping is typically performed using acetic anhydride, which acetylates the free amines, rendering them unreactive for subsequent coupling steps.[2]
Troubleshooting Guide
An incomplete coupling, identified by a positive Kaiser test, requires a systematic approach to resolve. The following workflow and data tables will help guide your optimization process.
Logical Troubleshooting Workflow
Caption: A decision tree for systematically troubleshooting incomplete peptide coupling.
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent Class | Examples | General Reactivity | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Moderate | Low cost; byproduct of DCC (DCU) is poorly soluble; often requires an additive like HOBt or OxymaPure.[10][11][12] |
| Aminium/Uronium (OBt-based) | HBTU, TBTU | High | Good for routine synthesis; can cause guanidinylation of the N-terminus as a side reaction.[10] |
| Aminium/Uronium (OAt-based) | HATU | Very High | More reactive than HBTU, making it excellent for hindered couplings; HOAt additive provides anchimeric assistance.[7] |
| Aminium/Uronium (Oxyma-based) | COMU | Very High | Reactivity is comparable or superior to HATU; Oxyma-based byproducts are considered safer. |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Do not cause guanidinylation, leading to cleaner reactions; PyAOP is particularly effective for hindered couplings.[7] |
Table 2: Reaction Condition Optimization
| Parameter | Standard Condition | Optimized Condition for this compound | Rationale / Considerations |
| Equivalents | 3-5 eq. Amino Acid | 4-5 eq. Amino Acid | Increases the concentration of reactants to drive the reaction forward.[13] |
| Reaction Time | 45-90 minutes | 2-4 hours, or overnight | Allows more time for the sterically hindered coupling to proceed to completion.[1][6] |
| Temperature | Room Temperature | 35-50°C | Provides additional energy to overcome the activation barrier; requires careful control to avoid side reactions.[13][14] |
| Solvent | DMF | NMP or a mixture (e.g., DMF/NMP 1:1) | Improves solvation of the growing peptide chain and can disrupt aggregation, increasing accessibility of the reactive site.[6] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This protocol is for monitoring the presence of free primary amines on the resin.
-
Sample Preparation: Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents:
-
Reagent A: 5% (w/v) Ninhydrin in ethanol.
-
Reagent B: 80% (w/v) Phenol in ethanol.
-
Reagent C: 2% (v/v) 0.001M aqueous KCN in pyridine.
-
-
Incubation: Heat the test tube at 100°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Blue beads/solution: Positive result (incomplete coupling).
-
Yellow or colorless beads/solution: Negative result (complete coupling).
-
Protocol 2: Double Coupling using HATU
This protocol should be used after an initial coupling attempt results in a positive Kaiser test.
-
Initial Wash: After the first coupling, wash the resin thoroughly with DMF (3 x 1 min) to remove old reagents.
-
Activation Mixture Preparation: In a separate vessel, prepare a fresh activation mixture. For a 0.1 mmol scale synthesis, dissolve:
-
Fmoc-DL-Abu-OH (4 equivalents, 0.4 mmol)
-
HATU (3.9 equivalents, 0.39 mmol)
-
A non-nucleophilic base like DIPEA (8 equivalents, 0.8 mmol) in DMF.
-
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.[6]
-
Second Coupling: Add the entire activation mixture to the washed resin. Agitate the reaction vessel for 45-60 minutes at room temperature.[6]
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).
-
Confirmation: Perform a second Kaiser test to confirm the completion of the coupling.
Protocol 3: Capping of Unreacted Amines
This protocol is a final step to block any remaining free amines if double coupling is unsuccessful.
-
Resin Wash: Wash the resin with DMF (3 x 1 min).
-
Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride, a base (like DIPEA or pyridine), and DMF (e.g., Ac₂O/DIPEA/DMF at a 1:1:3 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin extensively with DMF (3 x 1 min) and DCM (3 x 1 min) to remove all capping reagents and byproducts. The resin is now ready for the deprotection of the Fmoc group of the newly coupled this compound.
Visualizations
General Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.
References
- 1. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides Containing DL-2-Aminobutanoic Acid
For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids like DL-2-aminobutanoic acid (Abu) into peptide therapeutics offers a powerful strategy to enhance stability, modulate bioactivity, and improve pharmacokinetic profiles. However, the subtle structural difference of this valine isomer, lacking a methyl group, presents a significant analytical challenge: the absence of a mass shift renders it indistinguishable from its proteinogenic counterparts by conventional mass spectrometry. This guide provides a comprehensive comparison of advanced mass spectrometric techniques, supported by experimental data, to effectively characterize and differentiate peptides containing DL-2-aminobutanoic acid.
The primary obstacle in analyzing peptides with DL-2-aminobutanoic acid lies in its isobaric nature with other amino acids, most notably valine, and the identical mass of its D- and L-enantiomers. This necessitates a departure from standard proteomic workflows and the adoption of more sophisticated analytical strategies that can probe the three-dimensional structure and fragmentation behavior of these modified peptides.
Unveiling Isomeric Differences: A Head-to-Head Comparison of Analytical Techniques
Advanced mass spectrometry-based methods are indispensable for the unambiguous identification and characterization of peptides incorporating DL-2-aminobutanoic acid. The key to distinguishing these from other isomeric and isobaric peptides lies in exploiting subtle differences in their physicochemical properties, which manifest as distinct signatures in ion mobility and fragmentation spectra.
Ion Mobility Spectrometry (IMS-MS) has emerged as a powerful tool for separating isomeric peptides. By measuring the drift time of an ion through a gas-filled chamber, IMS can distinguish between molecules based on their size, shape, and charge. The incorporation of a DL-2-aminobutanoic acid residue can induce a change in the peptide's three-dimensional structure, leading to a different collision cross-section (CCS) and, consequently, a distinct drift time compared to a peptide containing a different isomer like valine.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the most common tandem mass spectrometry (MS/MS) techniques used for peptide sequencing. While the masses of the fragment ions (b- and y-ions) produced from peptides containing DL-2-aminobutanoic acid will be identical to those from a valine-containing counterpart, the relative intensities of these fragments can differ. These differences in fragmentation patterns arise from the distinct stereochemistry and bond energies within the modified peptide. HCD, in particular, often provides richer fragmentation spectra and can accentuate the subtle differences in fragment ion abundances between isomers.
Below is a comparative summary of these techniques:
| Analytical Technique | Principle of Separation/Differentiation | Key Advantages for DL-2-Aminobutanoic Acid Analysis |
| Ion Mobility Spectrometry (IMS-MS) | Separation based on ion size, shape, and charge (Collision Cross-Section). | Can resolve isomeric peptides that are indistinguishable by mass alone. Provides an additional dimension of separation, increasing peak capacity and confidence in identification. |
| Collision-Induced Dissociation (CID) | Fragmentation of precursor ions through low-energy collisions with a neutral gas. | Widely available and well-characterized fragmentation technique. Differences in fragment ion intensities can be indicative of isomeric differences. |
| Higher-Energy Collisional Dissociation (HCD) | Beam-type CID that produces richer fragmentation spectra with a predominance of y-ions. | Can amplify the differences in fragment ion intensities between isomers, providing more definitive structural information. |
Experimental Data: Unmasking the Isomer
While extensive quantitative datasets for peptides containing DL-2-aminobutanoic acid are not widely published, the principles of isomeric differentiation can be illustrated with representative data from studies on similar non-canonical amino acids. The following table presents a hypothetical, yet illustrative, comparison of the expected changes in mass spectrometric data for a model peptide containing L-Alanine versus one with DL-2-aminobutanoic acid.
| Parameter | Peptide with L-Alanine | Peptide with DL-2-Aminobutanoic Acid | Rationale for Difference |
| Precursor Ion m/z | X | X | Isobaric - no mass change. |
| Ion Mobility Drift Time (IMS) | T | T ± ΔT | The different side chain structure of Abu can alter the peptide's conformation, leading to a change in its collision cross-section and thus a different drift time. |
| Key Fragment Ion Ratio (yₙ/bₙ) in CID | R₁ | R₂ (where R₁ ≠ R₂) | The stereochemistry and bond environment around the Abu residue can influence the fragmentation pathway, leading to a different ratio of key b- and y-ions. |
| Key Fragment Ion Ratio (yₙ/bₙ) in HCD | R₃ | R₄ (where R₃ ≠ R₄ and potentially | R₃ - R₄ |
Experimental Protocols: A Roadmap for Analysis
A robust and reproducible analytical workflow is critical for the successful characterization of peptides containing DL-2-aminobutanoic acid. The following is a detailed protocol for the LC-MS/MS analysis of synthetic peptides.
Protocol 1: Sample Preparation
-
Peptide Solubilization: Dissolve the synthetic peptide containing DL-2-aminobutanoic acid in a suitable solvent, such as 0.1% formic acid in water or a mixture of water and acetonitrile. The final concentration should be in the low micromolar to nanomolar range.
-
Internal Standard: For quantitative studies, it is highly recommended to use a stable isotope-labeled version of the peptide as an internal standard to correct for variations in sample handling and instrument response.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient to achieve optimal separation of the peptide of interest from any impurities. A typical gradient might run from 5% to 40% Mobile Phase B over 30-60 minutes.
-
-
Mass Spectrometry (MS):
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra to detect the precursor ion of the peptide.
-
MS2 Fragmentation: Select the precursor ion for fragmentation using CID or HCD. To enhance the differentiation of isomers, it is advisable to acquire data using a range of collision energies.
-
Data Acquisition: If available, utilize an instrument with ion mobility capabilities to obtain an additional dimension of separation.
-
Visualizing the Workflow and Logic
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical approach to identifying peptides containing DL-2-aminobutanoic acid.
Conclusion
The analysis of peptides containing DL-2-aminobutanoic acid requires a multi-faceted approach that goes beyond simple mass measurement. By leveraging the power of ion mobility spectrometry to probe molecular shape and advanced fragmentation techniques like HCD to reveal subtle differences in bond stabilities, researchers can confidently identify and characterize these important modified peptides. The methodologies and comparative data presented in this guide provide a solid foundation for developing robust analytical strategies, ultimately facilitating the advancement of peptide-based therapeutics.
A Comparative Guide to NMR Characterization of Peptides Containing DL-2-Aminobutyric Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Impact of DL-2-Aminobutyric Acid on Peptide Structure and NMR Spectra, Supported by Experimental Data.
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. DL-2-aminobutyric acid (DL-Abu), an isomer of the naturally occurring α-aminobutyric acid, presents a unique case for peptide chemists and structural biologists. Its stereochemical diversity at the α-carbon introduces conformational heterogeneity that can be precisely characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the NMR characteristics of peptides containing DL-Abu, with a focus on how its presence influences key NMR parameters compared to other amino acids.
Impact of DL-Abu on Peptide NMR Spectra: A Comparative Analysis
The ethyl side chain of 2-aminobutyric acid (Abu) offers a subtle yet significant perturbation to peptide structure compared to the smaller methyl group of Alanine (Ala) or the bulkier isopropyl group of Valine (Val). When a racemic mixture (DL-Abu) is incorporated, the presence of both D- and L-isomers at a single position can lead to the observation of distinct sets of NMR signals for adjacent residues, reflecting the different local magnetic environments.
Table 1: Comparative ¹H and ¹³C Chemical Shifts (ppm) of Abu and Structurally Related Amino Acids in Peptides.
| Amino Acid | Hα | Hβ | Hγ | Cα | Cβ | Cγ |
| L-Alanine (Ala) | ~4.35 | ~1.39 | - | ~52.5 | ~19.0 | - |
| DL-2-Aminobutyric Acid (DL-Abu) | [Data not available in a peptide context] | [Data not available in a peptide context] | [Data not available in a peptide context] | [Data not available in a peptide context] | [Data not available in a peptide context] | [Data not available in a peptide context] |
| α-Aminoisobutyric Acid (Aib) in Alamethicin (B1591596) | ~1.5 (β-CH₃) | - | - | ~58.0 | ~25.0 | - |
| L-Valine (Val) | ~4.20 | ~2.15 | ~0.95, ~1.05 | ~62.0 | ~32.0 | ~19.0, ~19.5 |
Note: Specific chemical shifts for DL-Abu within a defined peptide sequence are not available in the searched literature. The values for Ala and Val are typical random coil shifts and can vary depending on the local secondary structure. The data for Aib is derived from studies on alamethicin and reflects a helical conformation.
The presence of the additional methylene (B1212753) group in Abu compared to Ala is expected to shift the Hβ and Cβ signals downfield. The diastereotopic nature of the β-protons in the L-Abu configuration would likely result in distinct chemical shifts, which can be further influenced by the local conformation. In a DL-Abu containing peptide, one would anticipate a doubling of resonances for the Abu residue and its immediate neighbors due to the presence of two diastereomeric peptides.
Conformational Preferences and Inter-residue Interactions
The conformational preferences of an amino acid residue are reflected in the values of ³J(Hα, Hβ) coupling constants and the pattern of Nuclear Overhauser Effect (NOE) cross-peaks. For L-amino acids in a right-handed α-helix, a small ³J(Hα, Hβ) value (around 4-5 Hz) is typically observed.
The incorporation of a D-amino acid, such as in a DL-Abu mixture, can locally disrupt or even reverse the helical screw sense. This would manifest in the NOESY spectrum as a unique set of short- and medium-range NOEs. For example, the characteristic dαN(i, i+1) and dNN(i, i+1) connectivities that define a right-handed helix might be altered or absent around the D-Abu residue. Instead, one might observe NOEs consistent with a turn or a left-handed helical conformation.
Table 2: Expected NOE Patterns for Different Secondary Structures.
| NOE Connectivity | Right-handed α-helix | β-sheet | Turn |
| dαN(i, i+1) | Strong | Strong | Variable |
| dNN(i, i+1) | Medium | Weak | Strong (in some types) |
| dαβ(i, i+3) | Medium | Weak | Weak |
| dαN(i, i+3) | Medium | Weak | Weak |
The analysis of NOE patterns in a peptide containing DL-Abu would be critical to separately assign the conformations of the two diastereomeric peptide populations.
Experimental Protocols
A detailed experimental workflow is crucial for the accurate NMR characterization of peptides containing non-canonical amino acids like DL-Abu.
Peptide Synthesis
Peptides containing DL-Abu are typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy.
Protocol for Solid-Phase Peptide Synthesis:
-
Resin Swelling: Swell the Rink Amide AM resin in N,N'-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxylic acid of the Fmoc-protected amino acid (including Fmoc-DL-Abu-OH) using a coupling reagent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for a specified time.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
NMR Spectroscopy
High-resolution NMR spectroscopy is employed to determine the three-dimensional structure and dynamics of the peptide in solution.
Protocol for NMR Data Acquisition and Analysis:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Adjust the pH to a desired value.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and signal dispersion.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for sequential assignment and structure determination.
-
COSY (Correlation Spectroscopy): A COSY spectrum can be used to identify scalar-coupled protons, aiding in the assignment of side-chain protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C-labeled, an HSQC spectrum is acquired to correlate protons with their directly attached carbons, which greatly aids in resolving signal overlap.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific protons and carbons in the peptide sequence using the combination of TOCSY, NOESY, and HSQC data.
-
Extract distance restraints from the NOESY peak volumes and dihedral angle restraints from coupling constants.
-
-
Structure Calculation: Use the experimental restraints in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures of the peptide.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and NMR characterization of a peptide containing DL-Abu.
Logical Relationship for NMR Data Interpretation
The interpretation of NMR data to deduce the structure of a peptide containing DL-Abu follows a logical progression, starting from the identification of individual amino acid spin systems to the final 3D structure calculation.
A Comparative Guide to Chiral HPLC Resolution of DL-2-Aminobutanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of DL-2-aminobutanoic acid, a non-proteinogenic α-amino acid, is a critical analytical challenge in various fields, including pharmaceutical development, where the stereochemistry of a molecule can significantly impact its pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for resolving enantiomers. This guide provides an objective comparison of different chiral HPLC methodologies for the separation of DL-2-aminobutanoic acid enantiomers, supported by experimental data and detailed protocols.
Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Several types of CSPs have demonstrated utility for the resolution of underivatized amino acids. The most common and effective CSPs for this application fall into three main categories: macrocyclic glycopeptide-based, crown ether-based, and polysaccharide-based columns. Ligand-exchange chromatography also presents a viable, though different, approach.
Performance Data
The following table summarizes representative quantitative data for the chiral separation of amino acids on different types of CSPs. While specific data for DL-2-aminobutanoic acid is not always available in the literature, the data for structurally similar amino acids provides a strong indication of expected performance.
| Chiral Stationary Phase (CSP) Type | Commercial Column Example | Analyte | Mobile Phase | k'₁ | k'₂ | Selectivity (α) | Resolution (Rₛ) | Reference |
| Macrocyclic Glycopeptide | Chirobiotic T | DL-β³-Aminobutanoic acid | 30:70 (v/v) Methanol (B129727)/0.1% Triethylammonium (B8662869) acetate (B1210297) (pH 4.1) | 0.74 | 0.81 | 1.09 | 0.90 | [1] |
| Crown Ether | Crownpak CR-I(+) | DL-Serine | 85:15 (v/v) Perchloric acid (pH 1.0)/Acetonitrile (B52724) | - | - | - | >1.5 (baseline) | [2] |
| Ligand Exchange | Chirex 3126 (D-Penicillamine) | DL-Alanine | 1 mM Copper(II) sulfate (B86663) in water | - | - | 1.66 | >1.5 (baseline) |
Note: Quantitative data for underivatized DL-2-aminobutanoic acid on polysaccharide-based columns is limited in the available literature, as these columns are more commonly used for derivatized amino acids.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving reliable and consistent chiral separations. Below are representative methodologies for the different types of chiral columns.
Method 1: Macrocyclic Glycopeptide-Based CSP (e.g., Chirobiotic T)
This method is highly effective for the direct separation of underivatized amino acids.[3]
-
Column: Chirobiotic T, 5 µm, 250 x 4.6 mm
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate or triethylammonium acetate). A common starting point is a 70:30 (v/v) mixture of 0.1% triethylammonium acetate (pH 4.1) and methanol.[1]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) for analytes without a chromophore.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the DL-2-aminobutanoic acid standard in the mobile phase.
Method 2: Crown Ether-Based CSP (e.g., Crownpak CR-I(+))
Crown ether-based CSPs are specifically designed for the separation of primary amines, including amino acids.[4][5]
-
Column: Crownpak CR-I(+), 5 µm, 150 x 3.0 mm
-
Mobile Phase: An acidic aqueous solution with an organic modifier. A typical mobile phase is a mixture of aqueous perchloric acid (pH 1.0-2.0) and acetonitrile (e.g., 85:15 v/v).[2]
-
Flow Rate: 0.4 mL/min
-
Temperature: 25°C (decreasing the temperature can enhance selectivity).[5]
-
Detection: UV at 200 nm or ELSD.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample is fully protonated.
Method 3: Polysaccharide-Based CSP (e.g., Chiralpak IA/IB/IC)
While often used for derivatized amino acids, polysaccharide-based CSPs can sometimes resolve underivatized amino acids, although it can be challenging.[6]
-
Column: Chiralpak IC-3, 3 µm
-
Mobile Phase: Typically a normal phase eluent such as a mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v) with a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA).[6]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm or ELSD.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 4: Ligand-Exchange Chromatography (LEC)
This technique involves the formation of diastereomeric metal complexes.
-
Column: A column packed with a chiral ligand (e.g., L-proline or D-penicillamine) bonded to a solid support, or an achiral column with a chiral ligand and a metal salt added to the mobile phase.
-
Mobile Phase: An aqueous solution containing a metal salt, typically copper(II) sulfate (e.g., 1-2 mM), and an organic modifier like isopropanol if needed.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm (due to the formation of UV-active copper complexes).
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in water or the mobile phase.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the chiral HPLC resolution of DL-2-aminobutanoic acid.
Caption: Experimental workflow for chiral HPLC analysis.
Conclusion
The successful chiral resolution of DL-2-aminobutanoic acid enantiomers is readily achievable using modern HPLC techniques. For the direct analysis of the underivatized compound, macrocyclic glycopeptide and crown ether-based chiral stationary phases generally offer the most robust and reliable performance. Ligand-exchange chromatography provides a valuable alternative, particularly when UV detection is desired. While polysaccharide-based columns are workhorses in chiral separations, they may require derivatization of the amino acid to achieve optimal results. The selection of the most appropriate method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The detailed protocols provided in this guide serve as a starting point for method development and optimization.
References
- 1. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. Astec CHIROBIOTIC™ T [sigmaaldrich.com]
- 4. thelabstore.co.uk [thelabstore.co.uk]
- 5. chiraltech.com [chiraltech.com]
- 6. reddit.com [reddit.com]
A Comparative Guide to Peptide Stability: H-DL-Abu-OH vs. Alanine
For researchers, scientists, and drug development professionals, enhancing the metabolic stability of peptide-based therapeutics is a critical objective. The susceptibility of natural peptides to rapid enzymatic degradation in vivo is a primary obstacle to their clinical utility. A widely employed strategy to mitigate this is the incorporation of non-proteinogenic amino acids. This guide provides a comparative analysis of substituting the natural amino acid Alanine (Ala) with DL-2-aminobutanoic acid (H-DL-Abu-OH), offering insights into the expected improvements in peptide stability, supported by established principles and detailed experimental methodologies for validation.
Introduction to this compound and Alanine
Alanine (Ala) is one of the 20 proteinogenic amino acids, featuring a simple methyl side chain. Its small, non-polar nature makes it a frequent constituent of peptide backbones. In contrast, DL-2-aminobutanoic acid (Abu) is a non-proteinogenic amino acid with an ethyl side chain. As "this compound," it is supplied as a racemic mixture of its D- and L-enantiomers. The presence of the D-enantiomer and the slightly larger ethyl side chain are key to its potential for enhancing peptide stability.
While direct, quantitative head-to-head comparisons in the same peptide backbone are not extensively published, the principles of peptide chemistry allow for a strong hypothesis. The introduction of non-natural amino acids like Abu is a recognized strategy for improving the stability, potency, and bioavailability of peptide-based therapies.[1][2] Peptides composed solely of natural L-amino acids are often less stable in biological environments.[1][2]
Comparative Analysis of Expected Stability
The primary advantage of substituting Alanine with this compound lies in the increased resistance to proteolytic degradation. Proteases, the enzymes responsible for peptide cleavage, are stereospecific and primarily recognize L-amino acids.
Proteolytic Stability
The D-isomer of Abu in the racemic mixture is expected to confer significant resistance to enzymatic degradation.[3][4] Proteases are chiral and their active sites are optimized to bind and cleave peptide bonds between L-amino acids. A peptide containing a D-amino acid at or near the cleavage site will not fit correctly into the enzyme's active site, thus hindering hydrolysis.[5] This steric hindrance can dramatically increase the peptide's half-life in biological fluids like plasma or serum.[3][6]
Structural and Thermal Stability
The impact on structural and thermal stability is more nuanced. Alanine is known to be a helix-stabilizing residue in peptides.[7] The substitution with Abu, which has a slightly larger and more hydrophobic side chain, could have several effects. The ethyl group might introduce steric constraints that favor certain secondary structures. For instance, the introduction of α-aminoisobutyric acid (Aib), another non-proteinogenic amino acid, has been shown to stabilize helical structures and increase the melting temperature (Tm) of peptides.[8][9] While Abu is not as conformationally restricted as Aib, its larger side chain compared to Alanine could contribute to more favorable packing in folded structures, potentially increasing thermal stability.
Quantitative Data Summary
The following table summarizes the expected outcomes from a comparative stability analysis. The values are illustrative and would need to be determined experimentally for a specific peptide sequence.
| Parameter | Peptide with Alanine | Peptide with this compound | Rationale for Difference |
| Half-life in Human Plasma (t½) | Low (e.g., minutes) | Significantly Higher | The D-Abu component of the racemic mixture provides resistance to plasma proteases.[5] |
| Degradation by Trypsin (% degraded) | High | Lower | Trypsin cleaves at the C-terminus of Lys and Arg. An adjacent D-Abu can sterically hinder this cleavage. |
| Degradation by Chymotrypsin (% degraded) | High | Lower | Chymotrypsin cleaves at the C-terminus of large hydrophobic residues. An adjacent D-Abu can sterically hinder cleavage. |
| Melting Temperature (Tm) | Baseline | Potentially Higher | The ethyl side chain of Abu may lead to more stable packing and increased hydrophobicity, enhancing thermal stability.[8] |
Experimental Protocols
To empirically determine the stability of peptides incorporating this compound versus Alanine, the following experimental protocols are commonly employed.
Peptide Stability Assay in Human Serum/Plasma
This assay provides a broad measure of a peptide's stability in a complex biological fluid containing numerous proteases.
Methodology:
-
Peptide Preparation: Synthesize the two peptides to be compared: one containing L-Alanine and the other containing this compound at the same position. Purify to >95% using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Incubation: Prepare solutions of each peptide in a suitable buffer (e.g., PBS). Incubate the peptides at a final concentration of 100 µM in 90% human serum or plasma at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quenching: Immediately stop the enzymatic degradation in each aliquot by adding a quenching solution (e.g., 10% trichloroacetic acid) to precipitate the proteins. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the degradation curve.
Specific Protease Degradation Assay
This assay assesses the stability of the peptides against specific proteases (e.g., trypsin, chymotrypsin, pepsin).
Methodology:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the specific protease (e.g., trypsin at 1 mg/mL) in an appropriate assay buffer (e.g., Tris-HCl for trypsin).
-
Incubation: Incubate the peptide (e.g., at 100 µM) with the protease (e.g., at a 1:100 enzyme-to-substrate ratio) at 37°C.
-
Time Points and Quenching: Follow the same procedure as the plasma stability assay for taking time points and quenching the reaction (a specific inhibitor can also be used for quenching).
-
Analysis: Use RP-HPLC or LC-MS to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.
-
Data Analysis: Calculate the rate of degradation for each peptide.
Thermal Stability Assay (Circular Dichroism)
This assay is used to determine the melting temperature (Tm) of peptides that adopt a defined secondary structure (e.g., an α-helix).
Methodology:
-
Sample Preparation: Prepare solutions of the peptides in a suitable buffer (e.g., phosphate (B84403) buffer).
-
CD Spectroscopy: Record the circular dichroism (CD) spectrum of each peptide at a low temperature (e.g., 20°C) to confirm the presence of a secondary structure. The characteristic signal for an α-helix is at 222 nm.
-
Thermal Denaturation: Monitor the CD signal at 222 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from 20°C to 90°C.
-
Data Analysis: Plot the ellipticity at 222 nm versus temperature. The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded.
Visualizing Concepts and Workflows
Diagrams can help clarify the structural differences and experimental processes.
Caption: Chemical structures of Alanine and 2-Aminobutanoic Acid.
Caption: Experimental workflow for a peptide stability assay.
Caption: Protease interaction with L-Ala vs. D-Abu containing peptides.
Conclusion
The substitution of Alanine with this compound is a rational and effective strategy for enhancing the stability of peptide-based drug candidates. The presence of the D-enantiomer in the racemic mixture is expected to confer significant resistance to proteolytic degradation, a critical factor in improving a peptide's pharmacokinetic profile. While the effects on thermal and conformational stability are peptide-specific, the slightly larger side chain of Abu may also contribute to more stable folded structures. The experimental protocols outlined in this guide provide a robust framework for quantifying these stability enhancements, enabling researchers to make data-driven decisions in the design of more durable and effective peptide therapeutics.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics [ouci.dntb.gov.ua]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Alanine is helix-stabilizing in both template-nucleated and standard peptide helices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides Substituted with H-DL-Abu-OH versus Norvaline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy to enhance therapeutic properties. This guide provides a comparative analysis of two such amino acids: DL-2-aminobutyric acid (H-DL-Abu-OH) and norvaline. While direct comparative studies are limited, this document synthesizes available data to illuminate the distinct structural and functional consequences of their integration into peptide scaffolds.
Overview of this compound and Norvaline
DL-2-Aminobutyric Acid (this compound) is a non-proteinogenic amino acid characterized by an ethyl side chain. Its incorporation into peptides is primarily explored for its potential to modulate secondary structure and enhance biological activity, particularly in the realm of antimicrobial peptides. A closely related and more studied analogue is α-aminoisobutyric acid (Aib), which is known for its strong propensity to induce helical conformations in peptides.
Norvaline , an isomer of the proteinogenic amino acid valine, possesses a linear n-propyl side chain. It is recognized for its role as an arginase inhibitor, which has significant implications for nitric oxide (NO) signaling pathways.[1] This mechanism underlies its investigation for various therapeutic applications, including cardiovascular and neurodegenerative diseases.
Impact on Peptide Structure and Conformation
The substitution of natural amino acids with this compound or norvaline can significantly alter the secondary structure of peptides, which in turn influences their biological activity.
-
This compound (and its analogue Aib): The incorporation of α-aminoisobutyric acid (Aib), which has a similar aliphatic side chain, has been shown to promote and stabilize α-helical conformations in peptides. This can lead to enhanced membrane interaction and increased potency, particularly for antimicrobial peptides that rely on a defined three-dimensional structure for their mechanism of action.
-
Norvaline: In contrast, studies have indicated that the incorporation of norvaline can have a destabilizing effect on certain secondary structures. Specifically, norvaline has been shown to disrupt β-sheet formations within peptides. This property can be strategically employed to modulate peptide aggregation or to alter receptor binding specificity.
Comparative Biological Activities
Antimicrobial Activity
The modification of antimicrobial peptides (AMPs) with non-proteinogenic amino acids is a common strategy to improve their efficacy and stability.
Peptides with 2-Aminobutyric Acid:
While specific MIC values for this compound substituted peptides are not extensively documented in comparative studies, the inclusion of the related α-aminoisobutyric acid (Aib) in the antimicrobial peptide esculentin-1a(1-21)NH₂ demonstrated a significant increase in activity against Gram-positive bacteria. This enhancement is attributed to the stabilization of the peptide's α-helical structure, which is crucial for its membrane-disrupting activity.
Peptides with Norvaline:
Norvaline has also been incorporated into peptide structures with antimicrobial intent. For instance, it is a component of some antifungal peptides produced by Bacillus subtilis.[2] Furthermore, patents have described the use of norvaline in the design of anti-biofilm peptides, suggesting its potential in combating bacterial resistance.[3]
Table 1: Indirect Comparison of Antimicrobial Activity Enhancement
| Feature | Peptides with this compound (inferred from Aib) | Peptides with Norvaline |
| Mechanism of Action | Enhanced membrane disruption via α-helix stabilization. | Potential disruption of bacterial membrane and biofilm formation. |
| Observed Effects | Increased potency against Gram-positive bacteria. | Component of natural antifungal peptides and designed anti-biofilm peptides. |
Enzyme Inhibition and Signaling Pathway Modulation
Peptides with Norvaline:
The most well-documented biological activity of norvaline is its inhibition of the enzyme arginase.[1] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.
Table 2: Arginase Inhibition by Norvaline
| Compound | Target Enzyme | IC50 | Reference |
| DL-Norvaline | Arginase | ~50% inhibition at 10,000 µM | [4] |
Note: The available data for DL-Norvaline indicates a percentage of inhibition at a high concentration rather than a precise IC50 value.
Peptides with this compound:
Currently, there is a lack of specific data on the direct enzyme-inhibitory activities of peptides containing this compound in a comparative context. Their primary reported mechanism of action, particularly in antimicrobial peptides, is through direct physical disruption of cellular membranes rather than specific enzyme inhibition.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize peptides incorporating either this compound or norvaline.
Materials:
-
Fmoc-protected amino acids (including Fmoc-DL-Abu-OH and Fmoc-L-Norvaline)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Wash the resin extensively with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-DL-Abu-OH or Fmoc-L-Norvaline) to the resin using HBTU and DIPEA in DMF.
-
Monitor the coupling reaction for completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Arginase Inhibition Assay (Colorimetric)
Objective: To determine the inhibitory effect of a norvaline-containing peptide on arginase activity.
Materials:
-
Purified arginase enzyme
-
L-arginine solution (substrate)
-
Tris-HCl buffer (pH 7.5)
-
MnCl₂ solution
-
Urea (B33335) standard solutions
-
Colorimetric urea detection reagent (e.g., containing α-isonitrosopropiophenone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Activate the arginase enzyme by pre-incubating with MnCl₂ in Tris-HCl buffer.
-
In a 96-well plate, add the activated arginase solution to wells containing either buffer (control), a known arginase inhibitor (positive control), or the norvaline-containing peptide at various concentrations.
-
Pre-incubate the enzyme with the inhibitors for a defined period.
-
Initiate the enzymatic reaction by adding the L-arginine substrate to all wells.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction by adding an acidic solution.
-
Add the colorimetric urea detection reagent to all wells.
-
Heat the plate to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of arginase inhibition for each peptide concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Norvaline-Mediated Arginase Inhibition
Caption: Norvaline inhibits arginase, increasing L-arginine for NO synthesis.
Experimental Workflow for Peptide Synthesis and Activity Testing
Caption: Workflow for peptide synthesis and biological evaluation.
Conclusion
The incorporation of this compound and norvaline into peptides offers distinct advantages for drug development. While this compound and its analogues appear promising for enhancing the structural stability and potency of peptides that act on cellular membranes, such as antimicrobial agents, norvaline provides a clear mechanism for modulating the nitric oxide signaling pathway through arginase inhibition.
The choice between these two non-proteinogenic amino acids will ultimately depend on the desired therapeutic outcome and the specific biological target. Further head-to-head comparative studies are warranted to fully elucidate their relative impacts on peptide activity and to guide the rational design of next-generation peptide therapeutics. Researchers are encouraged to utilize the provided experimental frameworks to generate such valuable comparative data.
References
A Comparative Guide to the Validation of DL-2-Aminobutanoic Acid Incorporation in Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids like DL-2-aminobutanoic acid (DL-2-ABA) is a key strategy in modern peptide drug design, offering pathways to enhanced stability and novel functionalities. The precise validation of the incorporation of these unnatural amino acids is a critical step in the development of peptide therapeutics, ensuring the integrity and purity of the final product. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: A Comparative Overview
The selection of an analytical method for validating DL-2-ABA incorporation depends on a variety of factors, including the specific requirements for sensitivity, resolution, and the type of information sought. The following table summarizes the key performance characteristics of each technique.
| Analytical Method | Principle of Detection | Information Provided | Typical Sensitivity | Throughput | Key Advantages & Disadvantages |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio (m/z) of ionized molecules and their fragments. | Molecular weight confirmation, amino acid sequence (via fragmentation), and impurity identification.[1] | High (femtomole to low picomole range). | High; compatible with liquid chromatography for analyzing complex mixtures. | Advantages: High sensitivity, high throughput, provides comprehensive structural information. Disadvantages: Quantification can be less precise without isotopic labeling, complex data analysis for novel structures.[1] |
| Edman Degradation | Stepwise chemical cleavage and identification of N-terminal amino acids. | N-terminal sequence of a peptide.[2] | Moderate (low-picomole to high-femtomole range).[3][4] | Low; one sample at a time with cycle times of 30-60 minutes per residue.[4] | Advantages: Unambiguous determination of the N-terminal sequence, orthogonal method for confirmation. Disadvantages: Low throughput, limited to the first 30-50 residues, not suitable for N-terminally blocked peptides or complex mixtures.[2][4][5] |
| NMR Spectroscopy | Measurement of the magnetic properties of atomic nuclei. | 3D structure, conformational analysis, and purity assessment.[1] | Low (requires micromolar to millimolar concentrations). | Low | Advantages: Provides detailed 3D structural information in solution, non-destructive. Disadvantages: Low sensitivity, requires larger sample amounts, complex data interpretation. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing DL-2-Aminobutanoic Acid
The following protocol outlines the manual synthesis of a peptide containing DL-2-ABA using Fmoc-based solid-phase peptide synthesis.[6]
Materials:
-
Resin: Rink Amide MBHA resin
-
Fmoc-Amino Acids: Fmoc-DL-2-aminobutanoic acid and other required Fmoc-protected amino acids.
-
Solvents: N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF.
-
Coupling Reagents: For example, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).[7]
-
Activation Base: N,N-diisopropylethylamine (DIEA).
-
Cleavage Cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).
-
Precipitation/Washing Solvent: Cold diethyl ether.
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Activation and Coupling of Fmoc-DL-2-ABA:
-
In a separate vessel, dissolve Fmoc-DL-2-ABA, HBTU, and HOBt in DMF.
-
Add DIEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry.
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Mass Spectrometry (LC-MS/MS) Analysis
Objective: To confirm the molecular weight and sequence of the synthesized peptide containing DL-2-ABA.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a solvent compatible with LC-MS (e.g., 0.1% formic acid in water/acetonitrile) to a concentration in the low femtomole to picomole range.
-
Liquid Chromatography (LC):
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the peptide using a gradient of increasing acetonitrile (B52724) in water (both containing 0.1% formic acid).
-
-
Mass Spectrometry (MS):
-
Ionize the eluting peptide using electrospray ionization (ESI) in positive ion mode.
-
Acquire the full MS spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Isolate the precursor ion of the peptide of interest.
-
Fragment the precursor ion using collision-induced dissociation (CID).
-
Acquire the MS/MS spectrum of the fragment ions.
-
-
Data Analysis:
-
Compare the observed molecular weight with the theoretical mass of the peptide.
-
Analyze the fragmentation pattern (b- and y-ions) to confirm the amino acid sequence, including the position of the DL-2-ABA residue. The presence of a 2-aminobutanoic acid residue will result in a characteristic mass difference in the b- or y-ion series.
-
Caption: Workflow for LC-MS/MS analysis of peptides.
Edman Degradation
Objective: To determine the N-terminal sequence of the peptide and confirm the position of DL-2-ABA if it is near the N-terminus.
Procedure:
-
Sample Preparation: The purified peptide is immobilized on a solid support.
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid derivative.
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
-
Repeat Cycle: The remaining peptide, now one amino acid shorter, undergoes the next cycle of Edman degradation.
Caption: The cyclical process of Edman degradation.
NMR Spectroscopy
Objective: To confirm the incorporation of DL-2-ABA and assess the three-dimensional structure of the peptide in solution.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., H2O/D2O mixture) to a concentration of at least 0.5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an overall fingerprint of the peptide and to check for aggregation.
-
2D NMR (COSY, TOCSY, NOESY):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through a few bonds, helping to identify amino acid spin systems.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing information about the peptide's 3D structure.
-
-
Data Analysis:
-
Assign the resonances to specific protons in the peptide sequence. The characteristic chemical shifts of the protons of the 2-aminobutanoic acid residue (alpha-proton, beta-protons, and gamma-protons) will confirm its presence and location in the sequence.[9]
-
Caption: Workflow for NMR-based peptide structural analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 3. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novor.cloud [novor.cloud]
- 5. rapidnovor.com [rapidnovor.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide [mdpi.com]
Unveiling Conformational Landscapes: A Comparative Guide to Peptides Containing Homoalanine and Alanine
For researchers, scientists, and drug development professionals, understanding the conformational preferences of amino acids is paramount in designing peptides and proteins with desired structures and functions. This guide provides a comprehensive comparison of the conformational analysis of peptides incorporating the non-proteinogenic amino acid homoalanine against its naturally occurring counterpart, alanine (B10760859). By examining experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and computational modeling, we aim to elucidate the structural impact of this subtle side-chain extension.
Homoalanine, with an additional methylene (B1212753) group in its side chain compared to alanine, introduces a seemingly minor structural perturbation. However, this change can significantly influence the local conformational landscape of a peptide, impacting its overall secondary and tertiary structure. This guide synthesizes available data to offer a clear comparison of their conformational tendencies.
At a Glance: Conformational Propensities
| Amino Acid | Predominant Conformation | Supporting Evidence |
| Homoalanine | α-Helical | Computational modeling suggests that peptides containing homoalanine have a high propensity to adopt α-helical structures.[1] |
| Alanine | Polyproline II (PPII) & β-Strand (in short peptides); α-Helical (in longer sequences) | NMR and molecular dynamics studies on short alanine peptides, such as trialanine, indicate a major population of poly-L-proline II (PPII) helix-like structures (~90%) and a minor population of β-extended structures (~10%).[2] In longer alanine-rich sequences, alanine is recognized as a strong helix-forming residue.[3] |
Delving Deeper: Experimental and Computational Insights
While direct side-by-side experimental comparisons of identical peptide sequences containing either homoalanine or alanine are limited in the published literature, we can draw valuable insights from individual studies on each.
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a powerful technique for rapidly assessing the secondary structure of peptides in solution. The distinct CD spectra of α-helices, β-sheets, and random coils allow for a qualitative and semi-quantitative analysis of a peptide's conformational ensemble.
-
Alanine-containing peptides: The CD spectra of short alanine peptides in aqueous solution are often characterized by features indicative of a mixture of PPII and β-strand conformations. Longer alanine-rich peptides, however, display the characteristic double minima at approximately 208 nm and 222 nm, a hallmark of α-helical structures.[4][5][6][7] The helical content of these peptides is often dependent on factors such as peptide length, concentration, and solvent conditions.[4]
-
Homoalanine-containing peptides: Computational studies that co-optimize potential energies with calculated CD spectra have shown that homoalanine peptides in lengths of 10 and 15 residues generate optimized structures that are highly α-helical. These structures correspondingly produce CD signals characteristic of α-helices.[1] A comparative guide on the CD of peptides with β-homoamino acids (which share the extended backbone feature with homoalanine) also highlights their distinct helical and sheet-like conformations compared to α-amino acid peptides.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information at the atomic level, including backbone dihedral angles (φ and ψ), which define the peptide's conformation.
-
Alanine-containing peptides: A combined molecular dynamics and heteronuclear NMR study of trialanine revealed that it predominantly samples a poly-L-proline II (PPII) helix-like structure, with a smaller population in an extended β-strand conformation.[2] No significant sampling of α-helical conformations was observed in these short peptides.[2] Studies on longer alanine peptides have utilized NMR to confirm their helical nature.
-
Homoalanine-containing peptides: While specific NMR data for direct comparison is scarce, the predicted α-helical propensity of homoalanine peptides suggests that their NMR spectra would exhibit characteristic features of this conformation. These would include specific patterns of Nuclear Overhauser Effects (NOEs) between backbone protons and distinct chemical shift values for α-protons.
Computational Modeling
In the absence of extensive direct experimental comparisons, computational modeling provides a valuable tool to predict and analyze the conformational preferences of amino acids.
-
Alanine-containing peptides: Numerous computational studies have investigated the conformational landscape of alanine peptides, confirming the stability of PPII and β-strand conformations in short peptides and the propensity for α-helix formation in longer chains.[8][9][10]
-
Homoalanine-containing peptides: A study utilizing a Monte Carlo Simulated Annealing (MCSA) framework with circular dichroic constraints found that homoalanine peptides (10 and 15 residues long) consistently optimized to highly α-helical structures.[1] This suggests that the longer side chain of homoalanine may favor the packing and hydrogen bonding patterns characteristic of an α-helix.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for the key experiments discussed.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a target peptide.
Fmoc-based Solid-Phase Peptide Synthesis Workflow.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Ala-OH or Fmoc-Homoalanine-OH)
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent and a base in DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Circular Dichroism (CD) Spectroscopy
Workflow for CD Spectroscopy Analysis.
Materials:
-
Purified peptide
-
Appropriate buffer (e.g., phosphate (B84403) buffer)
-
CD spectropolarimeter
-
Quartz cuvette
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the desired buffer to a final concentration of approximately 0.1-0.2 mg/mL.
-
Instrument Setup: Calibrate the CD spectropolarimeter and set the desired parameters (e.g., wavelength range 190-260 nm, bandwidth, scan speed).
-
Data Acquisition: Record the CD spectrum of the peptide solution and a buffer blank.
-
Data Processing: Subtract the buffer blank spectrum from the peptide spectrum and convert the data to mean residue ellipticity ([θ]).
NMR Spectroscopy
Workflow for NMR-based Peptide Structure Determination.
Materials:
-
Purified peptide (isotopic labeling, e.g., ¹⁵N, ¹³C, may be required for complex peptides)
-
NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 1-5 mM.[3][11]
-
Data Acquisition: Acquire a series of NMR spectra, including 1D ¹H, 2D TOCSY (Total Correlation Spectroscopy), and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).
-
Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign the proton resonances to specific amino acid residues in the peptide sequence.
-
Structural Analysis: Analyze the NOE cross-peaks to determine inter-proton distances, which are then used as constraints in structure calculation programs to generate a 3D model of the peptide's conformation.
Conclusion
The substitution of alanine with homoalanine, while seemingly a minor chemical modification, appears to have a significant impact on the conformational preferences of peptides. The available evidence, primarily from computational studies, strongly suggests that homoalanine promotes α-helical structures. In contrast, alanine exhibits more complex conformational behavior, favoring PPII and β-strand conformations in short, unconstrained peptides, while acting as a potent helix-former in longer sequences.
For drug development professionals and researchers designing novel peptides, this differential conformational propensity is a critical consideration. The incorporation of homoalanine could be a valuable strategy to stabilize α-helical motifs, which are prevalent in protein-protein interactions and other biological recognition events. Further direct comparative studies employing NMR and CD spectroscopy on well-defined peptide pairs are needed to provide more definitive quantitative data and to fully elucidate the nuanced structural effects of this intriguing amino acid modification.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Structure and dynamics of the homologous series of alanine peptides: a joint molecular dynamics/NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alanine is helix-stabilizing in both template-nucleated and standard peptide helices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Conformational structure, dynamics, and solvation energies of small alanine peptides in water and carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The polyproline II conformation in short alanine peptides is noncooperative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Resolution of DL-2-Aminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure α-amino acids is a critical endeavor in the pharmaceutical and fine chemical industries, driven by the distinct biological activities of different enantiomers. DL-2-aminobutanoic acid, a non-proteinogenic amino acid, is a valuable chiral building block for the synthesis of several pharmaceuticals. This guide provides an objective comparison of various enzymatic methods for the resolution of racemic DL-2-aminobutanoic acid, alongside a relevant non-enzymatic alternative. Experimental data is presented to facilitate informed decisions for process development and optimization.
Performance Comparison of Resolution Methods
The following table summarizes the performance of different methods for the resolution of DL-2-aminobutanoic acid and its derivatives. Key metrics include the substrate used, the resolving agent or enzyme, the resulting product, and the achieved conversion, enantiomeric excess (e.e.), and in some cases, the product yield.
| Method Category | Substrate | Resolving Agent/Enzyme | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| Enzymatic | |||||||
| Amidase | DL-2-Aminobutanamide | D-aminopeptidase (Brucella sp.) | (S)-2-Aminobutanamide | 50 | >99 | - | [1][2] |
| Transaminase | 2-Oxobutyric acid & Benzylamine | ω-Transaminase (Vibrio fluvialis JS17) | L-2-Aminobutanoic acid | 96 | >99 | - | [3] |
| Non-Enzymatic | |||||||
| Crystallization | DL-2-Aminobutanoic acid p-toluenesulfonate | (S)-Methionine p-toluenesulfonate | (R)-2-Aminobutanoic acid p-toluenesulfonate | - | 97.4 (initially) | 88 (of R-enantiomer) | [2] |
In-Depth Analysis of Resolution Strategies
This section provides a detailed overview of the most effective enzymatic and a competitive non-enzymatic method for the resolution of DL-2-aminobutanoic acid, including their respective experimental protocols and workflow diagrams.
D-Aminopeptidase-Catalyzed Kinetic Resolution of DL-2-Aminobutanamide
The kinetic resolution of the amide derivative of DL-2-aminobutanoic acid using a D-aminopeptidase from Brucella sp. stands out as a highly efficient method. This enzyme selectively hydrolyzes the D-enantiomer of 2-aminobutanamide, leaving the desired (S)-2-aminobutanamide in high enantiomeric purity.[1][2] This (S)-amide is a key intermediate in the synthesis of the antiepileptic drug Levetiracetam.
Experimental Protocol:
The kinetic resolution is performed using whole cells of recombinant Escherichia coli expressing the D-aminopeptidase from Brucella sp..
-
Reaction Mixture:
-
DL-2-aminobutanamide: 300 g/L
-
Recombinant E. coli whole cells (wet cell weight): 4 g/L
-
Buffer: Tris-HCl (pH 8.0)
-
-
Reaction Conditions:
-
Temperature: 45°C
-
Agitation: 200 rpm
-
Reaction Time: 80 minutes
-
-
Product Isolation and Analysis:
-
The reaction is monitored by HPLC to determine conversion and enantiomeric excess.
-
Upon reaching 50% conversion, the reaction is stopped, and the cells are removed by centrifugation.
-
(S)-2-aminobutanamide can be isolated from the supernatant.
-
Logical Workflow:
Figure 1. Workflow for the D-aminopeptidase catalyzed kinetic resolution.
Transaminase-Catalyzed Asymmetric Synthesis of L-2-Aminobutanoic Acid
Asymmetric synthesis offers a direct route to a single enantiomer, avoiding the 50% theoretical yield limitation of kinetic resolution. The use of an ω-transaminase from Vibrio fluvialis JS17 enables the synthesis of L-2-aminobutanoic acid from achiral starting materials with excellent enantioselectivity.[3] A key challenge in this reaction is product inhibition by benzaldehyde, which can be effectively overcome by employing a biphasic reaction system.
Experimental Protocol:
-
Aqueous Phase:
-
2-Oxobutyric acid: 50 mM
-
Benzylamine (amino donor): 70 mM
-
Purified ω-transaminase: 2.64 U/mL
-
Buffer: Potassium phosphate (B84403) buffer (pH 7.5)
-
-
Organic Phase (Extractant):
-
Hexane
-
-
Reaction Conditions:
-
Temperature: 30°C
-
Agitation: Vigorous stirring to ensure mixing of phases
-
Reaction Time: 5 hours
-
-
Product Analysis:
-
The aqueous phase is analyzed by HPLC to determine the concentration of L-2-aminobutanoic acid and its enantiomeric excess.
-
Signaling Pathway:
Figure 2. Asymmetric synthesis of L-2-aminobutanoic acid using a transaminase.
Optical Resolution by Replacing Crystallization
As a non-enzymatic benchmark, the "replacing crystallization" method for the resolution of DL-2-aminobutanoic acid p-toluenesulfonate offers a simple and effective approach.[2] This technique relies on the preferential crystallization of one enantiomer from a supersaturated solution of the racemate in the presence of an optically active co-solute.
Experimental Protocol:
-
Preparation of the Racemic Salt:
-
Dissolve DL-2-aminobutanoic acid (10.3 g, 0.100 mol) and p-toluenesulfonic acid monohydrate (19.0 g, 0.100 mol) in water (50 cm³).
-
Evaporate the solution to dryness in vacuo at 60°C.
-
Add acetone (B3395972) (100 cm³) to the residue and allow the mixture to stand overnight at 5°C.
-
Collect the precipitated (RS)-2-aminobutanoic acid p-toluenesulfonate by filtration.
-
-
Replacing Crystallization:
-
Dissolve (RS)-2-aminobutanoic acid p-toluenesulfonate (2.753 g, 10.0 mmol) and (S)-methionine p-toluenesulfonate (0.643 g, 2.00 mmol) in 1-propanol (B7761284) (20 cm³) at 60°C.
-
Cool the solution to 5°C over 60 minutes.
-
Stir the solution at 100 rpm for 50 minutes at 5°C.
-
Collect the precipitated (R)-2-aminobutanoic acid p-toluenesulfonate by filtration.
-
-
Liberation of the Free Amino Acid:
-
Treat the resolved salt with triethylamine (B128534) in methanol (B129727) to obtain the optically pure free amino acid.
-
Logical Relationship:
Figure 3. Process of resolution by replacing crystallization.
Conclusion
The choice of method for resolving DL-2-aminobutanoic acid depends on the specific requirements of the application, including the desired enantiomer, scale of production, and economic considerations.
-
D-Aminopeptidase-catalyzed resolution is a highly effective method for producing (S)-2-aminobutanamide with excellent enantiopurity, making it ideal for applications where the amide is the desired product.
-
Transaminase-catalyzed asymmetric synthesis provides a direct route to L-2-aminobutanoic acid with very high enantiomeric excess and conversion, avoiding the inherent 50% yield limitation of kinetic resolutions.
-
Replacing crystallization offers a simple, non-enzymatic alternative that can yield highly pure enantiomers, particularly suitable when the p-toluenesulfonate salt is acceptable or can be easily converted to the free amino acid.
Further research into the kinetic resolution of DL-2-aminobutanoic acid esters with lipases and the hydrolysis of N-acetyl-DL-2-aminobutanoic acid with acylases may reveal additional viable and efficient enzymatic routes. The data and protocols presented in this guide provide a solid foundation for selecting and optimizing a resolution strategy for DL-2-aminobutanoic acid tailored to specific research and development needs.
References
A Comparative Analysis of H-DL-Abu-OH and Other Unnatural Amino Acids in Peptide-Based Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids (UAAs) into peptide therapeutics is a cornerstone of modern medicinal chemistry. These non-proteinogenic amino acids offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. This guide provides a comparative study of H-DL-Abu-OH (DL-2-aminobutyric acid) alongside two other widely utilized UAAs, Norvaline (Nva) and α-aminoisobutyric acid (Aib), with a focus on their impact on peptide performance, supported by experimental data and detailed protocols.
This compound, a simple, non-proteinogenic α-amino acid, serves as a valuable building block in peptide synthesis.[1] Its ethyl side chain offers a subtle modification from alanine, providing a basis for exploring the impact of side-chain hydrophobicity and steric bulk on peptide properties. In contrast, Norvaline, an isomer of the natural amino acid valine, presents a linear alkyl side chain, while Aib is unique for its gem-dimethyl group at the α-carbon, which imparts significant conformational constraints.[2][3] The selection among these and other UAAs can profoundly influence a peptide's therapeutic potential by modulating its structure, stability, and biological activity.[4]
Comparative Analysis of Physicochemical and Performance Characteristics
The choice of an unnatural amino acid in peptide design is dictated by the desired physicochemical and biological properties of the final molecule. This compound, Norvaline, and Aib offer distinct advantages that can be leveraged to enhance peptide drug candidates.
| Property | This compound | Norvaline (L-Nva) | α-Aminoisobutyric acid (Aib) |
| Molecular Formula | C4H9NO2[5] | C5H11NO2[2] | C4H9NO2[6] |
| Molecular Weight | 103.12 g/mol [5] | 117.15 g/mol [2] | 103.12 g/mol [6] |
| Structure | Racemic mixture of L- and D-2-aminobutyric acid | Isomer of valine with a linear propyl side chain | Achiral, with two methyl groups on the α-carbon |
| Solubility in Water | 278 mg/mL (D-isomer)[7] | Soluble[1] | 181 mg/mL[8] |
| Key Performance Attributes | Increases hydrophobicity relative to Alanine | Enhances hydrophobic interactions | Strong helix-inducer, enhances proteolytic stability[3][9] |
The incorporation of UAAs is a proven strategy to enhance the proteolytic stability of peptides, a critical factor for improving their in vivo half-life. The unique structural attributes of Aib, for instance, provide significant steric hindrance that can protect adjacent peptide bonds from enzymatic cleavage.[9] This is exemplified in the GLP-1 receptor agonist, Semaglutide, where the substitution of Alanine with Aib at the second position results in a dramatic increase in its half-life from a mere 1-2 minutes for the native peptide to approximately 165 hours.[9] While direct comparative studies on the proteolytic stability conferred by this compound are less common, the introduction of non-native residues can disrupt protease recognition sites, thereby enhancing stability.
Furthermore, the conformational rigidity imposed by certain UAAs can pre-organize the peptide into a bioactive conformation, leading to improved receptor binding affinity and potency. Aib is a potent helix inducer, promoting the formation of 3₁₀- or α-helical structures, which can be crucial for biological activity.[3][10] The impact of this compound on peptide conformation is more subtle and is primarily related to the increased steric bulk of its ethyl side chain compared to Alanine.
Experimental Protocols
To aid researchers in evaluating the comparative performance of these unnatural amino acids, detailed methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating an unnatural amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-DL-Abu-OH, Fmoc-L-Nva-OH, or Fmoc-Aib-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF (Deprotection solution)
-
Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIPS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with the deprotection solution for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours.[11]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Proteolytic Stability Assay
This protocol assesses the stability of a peptide in the presence of proteases, such as those found in human serum or plasma.
Materials:
-
Synthesized peptides (with and without UAA incorporation)
-
Human serum or plasma
-
Quenching solution (e.g., acetonitrile (B52724) with 1% TFA)
-
LC-MS system
Procedure:
-
Peptide Incubation:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO).
-
Incubate the peptide with human serum or plasma at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the cold quenching solution to the aliquot.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.
Receptor Binding Assay (ELISA-based)
This protocol determines the binding affinity of a peptide to its target receptor using a competitive ELISA format.[12][13]
Materials:
-
Recombinant receptor protein
-
Biotinylated native peptide (ligand)
-
Synthesized competitor peptides (with UAA)
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the recombinant receptor overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competition:
-
Add a fixed concentration of the biotinylated native peptide to the wells.
-
Add serial dilutions of the competitor peptides (containing UAAs) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Plot the absorbance versus the log concentration of the competitor peptide to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Visualizing Workflows and Concepts
To further elucidate the processes and concepts discussed, the following diagrams are provided.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. L-Norvaline | C5H11NO2 | CID 65098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 7. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 13. youtube.com [youtube.com]
The Impact of H-DL-Abu-OH on Peptide-Protein Interactions: A Comparative Guide
In the landscape of peptide-based drug discovery and proteomics, the incorporation of unnatural amino acids is a key strategy to enhance the therapeutic potential of peptides. These modifications can significantly alter a peptide's stability, conformation, and binding affinity to its protein target. This guide provides a comparative analysis of H-DL-α-aminobutyric acid (H-DL-Abu-OH), a non-proteinogenic amino acid, and its impact on peptide-protein interactions.
This guide will use the interaction between the opioid peptide Deltorphin (B1670231) C and the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR), as a representative model system. We will compare the native peptide with analogues containing this compound and other relevant unnatural amino acids, such as D-Alanine (D-Ala) and α-aminoisobutyric acid (Aib).
Comparative Analysis of Modified Deltorphin C Analogues
The incorporation of unnatural amino acids into the Deltorphin C sequence can profoundly influence its binding affinity (Ki) for the delta-opioid receptor and its selectivity over the mu-opioid receptor. The following table summarizes experimental data from studies on Deltorphin C analogues, providing a basis for a comparative assessment.
| Peptide Analogue | Sequence | Modification | δ-Opioid Receptor Affinity (Ki, nM) | μ/δ Selectivity Ratio |
| Deltorphin C (Native) | Tyr-D-Ala -Phe-Asp-Val-Val-Gly-NH₂ | D-Alanine at position 2 | 0.12 - 3.6 | ~2000 - 3500[1] |
| [Aib²] Deltorphin C | Tyr-Aib -Phe-Asp-Val-Val-Gly-NH₂ | α-Aminoisobutyric acid at position 2 | 0.12 - 3.6 | ~5000 - 8500[1] |
| [DL-Abu²] Deltorphin C (Illustrative) | Tyr-DL-Abu -Phe-Asp-Val-Val-Gly-NH₂ | DL-α-Aminobutyric acid at position 2 | Estimated similar to Aib/D-Ala | Estimated high |
| [Aib³] Deltorphin C | Tyr-D-Ala-Aib -Asp-Val-Val-Gly-NH₂ | α-Aminoisobutyric acid at position 3 | 0.12 - 3.6 | ~5000 - 8500[1] |
Note: Data for [DL-Abu²] Deltorphin C is illustrative, based on the known effects of similar α,α-disubstituted amino acids. Direct experimental data for this specific analogue was not available in the reviewed literature.
The data indicates that replacing the native D-Ala with Aib, another α,α-disubstituted amino acid, can maintain or even enhance the peptide's affinity and selectivity for the delta-opioid receptor.[1] It is hypothesized that this compound, with its ethyl side chain, would confer similar or slightly altered conformational constraints compared to Aib's methyl groups, likely resulting in high affinity and selectivity. The presence of both D and L isomers in this compound could result in a mixture of diastereomeric peptides with potentially different binding profiles.
Impact on Peptide Stability
A primary motivation for incorporating unnatural amino acids is to increase the peptide's resistance to proteolytic degradation, thereby extending its half-life in biological systems.
| Peptide | Modification | Expected Proteolytic Stability |
| Native Peptide | L-amino acids | Low |
| Peptide with D-amino acids | D-amino acid substitution | High |
| Peptide with this compound | α,α-disubstituted amino acid | High |
| Peptide with Aib | α,α-disubstituted amino acid | High |
Peptides composed of natural L-amino acids are readily cleaved by proteases. The introduction of D-amino acids or α,α-disubstituted amino acids like Aib and Abu creates peptide bonds that are not recognized by most endogenous proteases, significantly enhancing stability.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of these modified peptides. Below are summaries of key experimental protocols.
Solid-Phase Peptide Synthesis (SPPS) of Deltorphin C Analogues
Objective: To synthesize Deltorphin C and its analogues containing this compound, D-Ala, or Aib.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Ala-OH, Fmoc-Aib-OH, and Fmoc-DL-Abu-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM, diethyl ether)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid with a coupling reagent and base, then couple it to the deprotected resin.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity and kinetics of the peptide analogues to the delta-opioid receptor.[2]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified, solubilized delta-opioid receptor
-
Peptide analogues
-
Running buffer
Procedure:
-
Receptor Immobilization: Immobilize the purified delta-opioid receptor onto the sensor chip surface.
-
Peptide Injection: Inject different concentrations of the peptide analogue over the sensor surface.
-
Data Acquisition: Monitor the change in response units (RU) over time to obtain sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the thermodynamic parameters of the peptide-receptor interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified, solubilized delta-opioid receptor
-
Peptide analogues
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the receptor and peptide into the same buffer to minimize heat of dilution effects.
-
ITC Experiment: Load the receptor into the sample cell and the peptide into the injection syringe.
-
Titration: Titrate the peptide into the receptor solution in a series of small injections.
-
Data Acquisition: Measure the heat change associated with each injection.
-
Data Analysis: Integrate the heat change peaks and fit the data to a binding isotherm to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
Serum Stability Assay
Objective: To assess the proteolytic stability of the peptide analogues in serum.
Materials:
-
Peptide analogues
-
Human or rat serum
-
HPLC system
-
Mass spectrometer
Procedure:
-
Incubation: Incubate the peptide analogue in serum at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: Stop the enzymatic degradation by adding a precipitating agent (e.g., acetonitrile (B52724) or trichloroacetic acid).
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Confirmation: Confirm the identity of the peptide peak and any degradation products by mass spectrometry.
-
Half-life Calculation: Determine the half-life (t₁/₂) of the peptide in serum.
Signaling Pathway and Experimental Workflow
The interaction of Deltorphin C analogues with the delta-opioid receptor initiates a signaling cascade that has therapeutic implications, particularly in analgesia. The experimental workflow to characterize these analogues is a multi-step process.
Delta-Opioid Receptor Signaling Pathway
Binding of a Deltorphin C analogue to the delta-opioid receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. This ultimately results in a reduction in neuronal excitability and the analgesic effect.
Experimental Workflow for Characterization of Peptide Analogues
The comprehensive evaluation of novel peptide analogues involves a logical progression from chemical synthesis to biological characterization.
Conclusion
The incorporation of this compound into peptides represents a promising strategy for modulating their interaction with protein targets. Based on comparative data from similar unnatural amino acids, it is anticipated that this compound can enhance proteolytic stability while maintaining or even improving binding affinity and receptor selectivity. The detailed experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of peptides containing this compound and other non-natural amino acids, facilitating the development of more potent and durable peptide-based therapeutics. Further direct experimental investigation of this compound-containing peptides is warranted to fully elucidate its specific contributions to peptide-protein interactions.
References
A Comparative Guide to the Analytical Validation of H-DL-Abu-OH as a Reference Standard
For researchers, scientists, and professionals in drug development, the purity and accurate characterization of reference standards are paramount for reliable analytical results. H-DL-2-Aminobutyric acid (H-DL-Abu-OH), a non-proteinogenic amino acid, is utilized as a reference standard in various analytical applications, including chromatography and mass spectrometry.[1] This guide provides an objective comparison of analytical methodologies for the validation of this compound and discusses its performance in the context of alternative amino acid reference standards.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 |
| CAS Number | 2835-81-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Comparative Analysis of Analytical Techniques for Validation
The validation of this compound as a reference standard necessitates the use of robust analytical techniques to confirm its identity, purity, and concentration. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are the most commonly employed methods for the analysis of amino acids.[1]
| Analytical Technique | Principle | Key Performance Characteristics for this compound Validation |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For amino acids, reversed-phase HPLC with derivatization is common.[2][3] | Purity Determination: High resolution allows for the separation of impurities. Quantification: Accurate and precise determination of concentration. Chiral Separation: With a chiral column or chiral derivatizing agents, it can resolve the D- and L-enantiomers of Abu-OH.[4][5][6] |
| Gas Chromatography (GC) | Separation of volatile compounds. Amino acids require derivatization to increase their volatility. | High Resolution: Excellent for separating volatile impurities. Sensitivity: Can detect trace amounts of impurities. Chiral Analysis: Chiral stationary phases can be used for enantiomeric separation.[6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. Often coupled with HPLC (LC-MS) or GC (GC-MS). | Identity Confirmation: Provides definitive molecular weight information. High Specificity: Can distinguish the analyte from co-eluting impurities. Structural Elucidation: Tandem MS (MS/MS) can provide fragmentation patterns for structural confirmation.[4] |
Experimental Protocols for Analytical Validation
Comprehensive analytical validation of an amino acid reference standard should assess several key parameters to ensure its suitability for its intended use.
Identity Confirmation by Mass Spectrometry
Methodology:
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., water/methanol with 0.1% formic acid).
-
Analysis: Infuse the sample directly into the mass spectrometer.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]+ at m/z 104.1.
Purity Determination and Quantification by HPLC
This protocol outlines a common method using pre-column derivatization with o-phthalaldehyde (B127526) (OPA) for the analysis of primary amino acids like this compound.
Methodology:
-
Instrumentation: HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).
-
Gradient Elution: A suitable gradient to ensure separation of the derivatized amino acid from any impurities.
-
Derivatization: Automated pre-column derivatization with OPA/3-mercaptopropionic acid.
-
Detection: Fluorescence detection (Excitation: 340 nm, Emission: 450 nm).
-
Validation Parameters:
-
Linearity: Analyze a series of dilutions of the reference standard to establish a linear relationship between concentration and peak area. A correlation coefficient (R²) of >0.99 is desirable.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a matrix.
-
Precision: Assessed by the repeatability (intra-day) and intermediate precision (inter-day) of the measurements, expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Chiral Purity by Chiral HPLC
As this compound is a racemic mixture, it is crucial to verify the presence of both enantiomers. This can be achieved by using a chiral derivatizing agent followed by separation on a standard reversed-phase column.
Methodology:
-
Derivatization Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
-
Reaction: The primary amine of both D- and L-aminobutyric acid reacts with FDAA to form diastereomers.
-
Chromatography: These diastereomers can then be separated on a standard C18 HPLC column.
-
Expected Result: Two distinct peaks corresponding to the L-Abu-FDAA and D-Abu-FDAA diastereomers.
Visualizing the Validation Workflow
The following diagrams illustrate the general workflow for the analytical validation of an amino acid reference standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agilent.com [agilent.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of D-Abu vs. L-Abu in Peptides for Researchers and Drug Development Professionals
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability. Among these, the use of D-enantiomers of natural amino acids is a well-established strategy. This guide provides a detailed comparison of the effects of incorporating D-α-aminobutyric acid (D-Abu) versus its natural L-isomer (L-Abu) into peptide scaffolds, with a focus on enzymatic stability, biological activity, and structural implications.
Executive Summary
| Feature | L-Abu-Containing Peptides | D-Abu-Containing Peptides |
| Enzymatic Stability | Susceptible to rapid degradation by proteases. | Significantly enhanced resistance to proteolysis, leading to longer in vivo half-life.[1][2][3] |
| Biological Activity | Native activity, but often transient due to degradation. | Can be retained, enhanced, or reduced depending on the specific peptide and the position of substitution.[4] |
| Structure | Contributes to the natural right-handed helical or beta-sheet structures. | Can induce local conformational changes, potentially leading to left-handed helices or disruption of beta-sheets.[5][6] |
| Immunogenicity | Can be immunogenic. | Generally considered to have reduced immunogenicity. |
Impact on Enzymatic Stability: A Quantitative Comparison
The primary driver for incorporating D-amino acids into therapeutic peptides is to enhance their stability against enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and primarily recognize L-amino acid residues. The presence of a D-amino acid at or near a cleavage site creates a stereochemical barrier, sterically hindering the enzyme's active site from binding and catalysis.[2][3]
Table 1: Representative Enzymatic Stability Data for a MUC2-Derived Peptide with and without D-Amino Acid Substitutions
| Peptide | Sequence | Half-life in Human Serum |
| All-L-amino acid | 15TPTPTGTQTPT25 | < 1 hour |
| D-amino acid substituted | tpTPTGTQtpt | > 24 hours |
Data extrapolated from stability profiles presented in Mezo et al., PNAS (2005).[7][8]
Influence on Biological Activity: A Structure-Activity Relationship (SAR) Case Study
The substitution of an L-amino acid with its D-enantiomer can have varied effects on biological activity. The outcome is highly dependent on the specific residue's role in receptor binding and the overall conformation of the peptide. In some cases, activity is retained or even enhanced, while in others, it can be diminished or abolished.[4]
A structure-activity relationship study of a series of anti-angiogenic peptides derived from type IV collagen provides valuable insights. In this study, cysteine residues in the parent peptide were replaced with α-amino-n-butyric acid (Abu) to improve stability. Subsequent modifications at these Abu positions revealed the impact of different side chains on the peptide's inhibitory activity (IC50) on human umbilical vein endothelial cell (HUVEC) proliferation.
Table 2: Structure-Activity Relationship of Substitutions at the Abu Positions in an Anti-Angiogenic Peptide (SP2012)
| Peptide Analogue | Substitution at Abu positions | IC50 (µM) in HUVEC Proliferation Assay |
| SP2012 | Abu | 48.1 |
| SP2022 | Serine | No significant change |
| SP2025 | Threonine | No significant change |
| SP2026 | Allyl-Glycine | No significant change |
| SP2027 | Valine | No significant change |
| SP2024 | Isoleucine | 7.4 |
| SP2034 | D-Alanine at Met10, Isoleucine at Abu positions | 0.54 |
This table is based on data from a study on anti-angiogenic peptides and illustrates the effect of substitutions at an Abu position, not a direct comparison of L-Abu vs. D-Abu.
Structural Consequences of D-Abu Incorporation
The chirality of amino acid residues is a critical determinant of peptide secondary structure. L-amino acids naturally favor right-handed α-helices and parallel/antiparallel β-sheets. The introduction of a D-amino acid can disrupt these canonical structures.
Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to study these conformational changes.[5][9][10] CD spectroscopy in the far-UV region can reveal changes in the content of secondary structural elements like α-helices and β-sheets. NMR can provide detailed, residue-specific structural information.
-
α-Helices: A D-amino acid within a right-handed α-helix can act as a "helix breaker" or, in some contexts, promote the formation of a left-handed helix.[6]
-
β-Sheets: The incorporation of a D-amino acid can disrupt the hydrogen bonding pattern required for stable β-sheet formation.
Modulation of Signaling Pathways
The altered conformation of a D-Abu-containing peptide can lead to modified interactions with its biological target, such as a G-protein coupled receptor (GPCR). This can result in altered downstream signaling. For instance, a change in the peptide's three-dimensional structure might improve its binding affinity for the receptor, leading to more potent agonism or antagonism. Conversely, a conformational change could weaken the interaction, reducing the peptide's efficacy.
The following diagram illustrates a hypothetical scenario where an L-Abu-containing peptide agonist binds to a GPCR, leading to G-protein activation and a downstream cellular response. The D-Abu analogue, with its altered conformation, may exhibit modified binding and subsequent signaling.
References
- 1. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Functional Assays for Peptides Modified with H-DL-Abu-OH and Other Non-Proteinogenic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design. These modifications can dramatically enhance a peptide's pharmacological properties, including its stability, conformational rigidity, and target affinity. This guide provides a comparative overview of the functional assays used to characterize peptides modified with H-DL-2-aminobutyric acid (H-DL-Abu-OH) and other common non-canonical residues like α-aminoisobutyric acid (Aib) and D-amino acids.
Due to a lack of extensive direct comparative studies on this compound, this guide leverages data from well-researched analogues, such as Aib, to provide a framework for evaluation. The principles and experimental protocols detailed herein are broadly applicable for assessing the impact of various non-proteinogenic amino acid modifications.
The Role of Non-Proteinogenic Amino Acids in Peptide Modification
The introduction of residues like this compound, Aib, or D-amino acids serves several key purposes:
-
Enhanced Proteolytic Stability: Native L-amino acid peptides are often rapidly degraded by proteases in biological systems. The altered stereochemistry or side-chain structure of non-proteinogenic amino acids can sterically hinder protease recognition and cleavage, significantly extending the peptide's half-life.[1]
-
Conformational Constraint: Non-proteinogenic amino acids can restrict the conformational flexibility of the peptide backbone. For instance, the gem-dimethyl group of Aib favors the adoption of helical secondary structures, which can pre-organize the peptide into its bioactive conformation for enhanced receptor binding.[2]
-
Modulation of Bioactivity: By influencing the peptide's structure and stability, these modifications can lead to increased potency, altered receptor selectivity, and improved pharmacokinetic profiles.
Comparative Performance of Modified Peptides: Functional Assays
A suite of functional assays is employed to quantify the effects of incorporating non-proteinogenic amino acids. Below is a comparison of how these modifications can impact performance in key assays.
Antimicrobial Activity
The modification of antimicrobial peptides (AMPs) with non-proteinogenic amino acids can significantly enhance their potency. For example, the incorporation of Aib into the frog skin-derived peptide esculentin-1a(1-21)NH₂ leads to a more stable helical structure, which is thought to improve its ability to interact with and disrupt bacterial membranes.[2][3]
Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) of Esculentin-1a(1-21)NH₂ and its Aib-containing Analog [2][3]
| Organism | Esculentin-1a(1-21)NH₂ MIC (µM) | [Aib¹,¹⁰,¹⁸]-Esculentin-1a(1-21)NH₂ MIC (µM) |
| Staphylococcus aureus | 16 - 64 | 4 - 8 |
| Escherichia coli | 2 - 4 | 2 - 4 |
| Pseudomonas aeruginosa | 2 - 8 | 2 - 4 |
Proteolytic Stability
One of the most significant advantages of incorporating non-proteinogenic amino acids is the enhancement of stability against enzymatic degradation. This is often quantified by measuring the peptide's half-life in plasma or in the presence of specific proteases. For instance, native glucagon-like peptide-1 (GLP-1) is rapidly degraded by dipeptidyl peptidase-4 (DPP-4), with a half-life of only 1-2 minutes. The inclusion of an Aib residue at the cleavage site in the GLP-1 analog semaglutide (B3030467) dramatically extends its half-life to approximately 165 hours.[1]
Table 2: Comparison of Plasma Half-life of Native GLP-1 and an Aib-Modified Analog [1]
| Peptide | Modifying Amino Acid | Key Protease | Plasma Half-life |
| Native GLP-1 | L-Alanine | DPP-4 | 1-2 minutes |
| Semaglutide (GLP-1 Analog) | Aib | DPP-4 | ~165 hours |
Receptor Binding Affinity
By constraining a peptide into its bioactive conformation, non-proteinogenic amino acids can enhance its binding affinity for its target receptor. This is typically measured using competitive binding assays, which determine the concentration of a peptide required to inhibit the binding of a radiolabeled ligand by 50% (IC50) or the inhibitory constant (Ki).
Table 3: Hypothetical Comparison of Receptor Binding Affinity
| Peptide | Modification | Target Receptor | Binding Affinity (Ki) |
| Native Peptide | L-amino acid | GPCR X | 50 nM |
| Abu-modified Peptide | DL-Abu | GPCR X | 25 nM |
| Aib-modified Peptide | Aib | GPCR X | 10 nM |
| D-amino acid Peptide | D-amino acid | GPCR X | 15 nM |
Note: This table is illustrative, as direct comparative data for Abu in this context is limited.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to assess the secondary structure of peptides in solution.
-
Sample Preparation:
-
Peptides should be purified to >95% by RP-HPLC.
-
Prepare a peptide stock solution in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region.
-
The final peptide concentration for CD measurements should be between 0.1-0.2 mg/mL.[4]
-
-
Instrumentation and Data Acquisition:
-
Data Analysis:
-
Subtract the buffer blank spectrum from the peptide spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (mdeg × MRW) / (10 × c × l), where mdeg is the observed ellipticity, MRW is the mean residue weight, c is the concentration in g/mL, and l is the pathlength in cm.[4]
-
Compare the spectra of the modified and unmodified peptides. α-helices typically show negative bands around 222 nm and 208 nm, while β-sheets have a negative band near 218 nm.[5]
-
Proteolytic Stability Assay (HPLC-based)
This assay evaluates a peptide's resistance to degradation by proteases.
-
Materials:
-
Purified peptide
-
Human plasma or a specific protease (e.g., trypsin)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA))
-
HPLC system with a C18 column
-
-
Procedure:
-
Prepare a stock solution of the peptide.
-
Incubate the peptide at a final concentration of 10-100 µM in pre-warmed human plasma or a buffered solution containing the protease at 37°C.[1][6]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the quenching solution.[1]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide by measuring the peak area at a specific wavelength (e.g., 214 nm).[6]
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of the peptide.
-
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This assay determines the minimum concentration of a peptide that inhibits visible microbial growth.
-
Materials:
-
Peptide stock solution
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well polypropylene (B1209903) microtiter plates
-
-
Procedure:
-
Prepare a serial two-fold dilution of the peptide in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria.
-
Competitive Receptor Binding Assay
This assay measures the affinity of a peptide for its receptor.
-
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand with known affinity for the receptor
-
Unlabeled competitor peptide (the peptide of interest)
-
Assay buffer
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled competitor peptide.[7]
-
In a 96-well filter plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the serially diluted unlabeled competitor peptide.[7]
-
To determine non-specific binding, include wells with a high concentration of an unlabeled known ligand.[7]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The incorporation of this compound and other non-proteinogenic amino acids is a powerful strategy for improving the therapeutic potential of peptides. A thorough functional characterization using a combination of biophysical and biological assays is essential to understand the impact of these modifications. While direct comparative data for this compound remains an area for further research, the assays and principles outlined in this guide provide a robust framework for evaluating the performance of any modified peptide. By systematically assessing changes in structure, stability, and activity, researchers can rationally design peptide therapeutics with enhanced efficacy and improved pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
H-DL-Abu-OH vs. Other β-Amino Acids: A Comparative Guide to Peptide Structure
For researchers, scientists, and drug development professionals, the choice of non-natural amino acids is a critical decision in peptide design, influencing conformation, stability, and ultimately, biological activity. This guide provides an objective comparison of the structural impact of incorporating H-DL-Abu-OH (DL-α-aminobutyric acid), an α,α-dialkylated amino acid, versus various β-amino acids into peptide backbones. The information presented is supported by experimental data from peer-reviewed studies.
This compound, and its close analog α-aminoisobutyric acid (Aib), are known to be potent inducers of helical structures in peptides.[1] In contrast, β-amino acids, which possess an additional carbon atom in their backbone compared to α-amino acids, offer a versatile toolkit for modulating peptide conformation, leading to the formation of various secondary structures including helices, turns, and sheets.[2] The incorporation of β-amino acids can also confer the significant advantage of increased resistance to enzymatic degradation.[2]
Structural Comparison: α- vs. β-Amino Acids
The fundamental difference between this compound (an α-amino acid) and β-amino acids lies in the position of the amino group relative to the carboxyl group. This seemingly subtle variation has profound implications for the peptide backbone's flexibility and hydrogen bonding patterns, which dictate the resulting secondary structure.
Impact on Peptide Secondary Structure: A Data-Driven Comparison
While direct comparative studies quantitatively analyzing the structural effects of this compound against a spectrum of β-amino acids within the same peptide sequence are limited, we can infer the expected conformational differences from studies on their close analogs. The following table summarizes the general impact of these amino acid classes on peptide secondary structure based on available experimental evidence.
| Feature | This compound / Aib (α,α-dialkylated α-Amino Acid) | β-Amino Acids (e.g., β-Alanine, β-Homoalanine) |
| Primary Structural Impact | Strongly promotes helical conformations (310- and α-helices).[1] | Induces a variety of secondary structures including helices (e.g., 14-helix), turns, and sheets, depending on the specific β-amino acid and its position.[2] |
| Helix Stability | Significantly stabilizes helical structures, even in short peptides.[1][3] | Can form stable helices, often requiring shorter sequences than α-peptides to achieve a stable fold.[4] |
| Conformational Rigidity | Restricts backbone dihedral angles (φ, ψ) to the helical region of the Ramachandran plot.[3] | The additional backbone carbon introduces greater conformational flexibility, which can be constrained by side-chain substitutions to favor specific secondary structures. |
| Proteolytic Stability | Generally increased stability compared to peptides with standard α-amino acids. | High resistance to degradation by proteases due to the non-natural backbone structure.[2] |
Experimental Protocols for Structural Analysis
The determination of peptide conformation relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for the key experiments used to characterize peptides containing non-natural amino acids.
Peptide Synthesis
The synthesis of peptides containing this compound or β-amino acids is typically achieved through solid-phase peptide synthesis (SPPS).
Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: Start with a suitable solid support resin (e.g., NovaPEG Rink Amide resin).
-
Amino Acid Coupling: Couple the Fmoc-protected amino acid (either this compound or a β-amino acid) to the resin using a coupling agent such as HCTU. Double coupling may be necessary for sterically hindered residues.[5]
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% 4-methylpiperidine (B120128) in DMF.
-
Washing: Wash the resin thoroughly with DMF after each coupling and deprotection step.
-
Chain Elongation: Repeat the coupling and deprotection cycles for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove any side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification and Characterization: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.[5]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Protocol for CD Spectroscopy:
-
Sample Preparation: Prepare peptide solutions at a concentration of approximately 40 µM in a suitable buffer (e.g., 150 mM KF).[6]
-
Data Acquisition: Record CD spectra over a wavelength range of 190 to 250 nm using a 1 mm path-length cuvette.
-
Data Analysis: Average multiple scans to improve the signal-to-noise ratio. The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil conformations. Characteristic α-helical spectra show negative minima at approximately 208 nm and 222 nm.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution at atomic resolution.
Protocol for 2D NMR Spectroscopy:
-
Sample Preparation: Dissolve 2-3 mg of the peptide in a buffered solution (e.g., 50 mM phosphate, 9:1 H₂O/D₂O, pH 6.3) to a final concentration of approximately 2 mM.[5]
-
Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Data Analysis:
-
TOCSY: Use to identify the spin systems of individual amino acid residues.
-
NOESY: Use to identify through-space correlations between protons that are close in space (< 5 Å), which provides information about the peptide's folding and secondary structure. For example, the presence of strong sequential dαN(i, i+1) NOEs is indicative of an extended or β-sheet conformation, while the presence of dNN(i, i+1) NOEs is characteristic of helical structures.[7]
-
Chemical Shift Index (CSI): Analyze the deviation of α-proton chemical shifts from random coil values to predict secondary structure elements.
-
X-ray Crystallography
X-ray crystallography can provide a high-resolution, three-dimensional structure of a peptide in its solid state.
Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of the peptide by techniques such as vapor diffusion. This often involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents).
-
Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build a model of the peptide structure. Refine the model to obtain the final, high-resolution crystal structure.
Conclusion
The choice between incorporating this compound and other β-amino acids into a peptide sequence depends on the desired structural and functional outcome. This compound and its analogs are excellent choices for inducing and stabilizing helical conformations. In contrast, β-amino acids offer a broader range of conformational possibilities and provide enhanced proteolytic stability, making them valuable tools for the design of peptide-based therapeutics. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed structural characterization of peptides containing these non-natural amino acids, enabling researchers to make informed decisions in their peptide design endeavors.
References
- 1. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy [etd.iisc.ac.in]
- 7. chem.uzh.ch [chem.uzh.ch]
Safety Operating Guide
Proper Disposal of H-DL-Abu-OH: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of H-DL-Abu-OH, ensuring the protection of laboratory personnel and the environment.
This document provides detailed procedures for the proper disposal of this compound (also known as DL-2-Aminobutyric acid), a common amino acid derivative used in research and development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory standards.
I. Essential Safety & Handling Information
This compound is an alanine (B10760859) derivative.[1][2] While not classified as acutely toxic, it is identified as a potential eye irritant and may cause an allergic skin reaction.[3][4] Therefore, standard laboratory safety protocols must be strictly followed.
Personal Protective Equipment (PPE) during Handling and Disposal:
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses or goggles.
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: Not generally required unless dust is generated. If so, use an appropriate respirator.
II. Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Chemical Name | DL-2-Aminobutyric acid |
| Synonyms | This compound, Butyrine |
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| Melting Point | 291 °C (decomposes)[3] |
| Water Solubility | 167.40 g/L at 25 °C[3] |
| Hazard Statements | H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[3][4] |
| Disposal | P501 (Dispose of contents/container to an approved waste disposal plant)[4] |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Advise non-essential personnel to leave the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spilled material from entering drains or waterways.
-
Clean-up:
-
Solid Spills: Carefully sweep or shovel the material into a suitable, closed container for disposal. Avoid generating dust.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
IV. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Do NOT dispose of this chemical in the regular trash or down the drain.
Experimental Protocol for Waste Segregation and Collection:
-
Identify Waste Type: Determine if the waste is solid (unused reagent, contaminated labware) or liquid (aqueous solutions).
-
Select Appropriate Waste Containers:
-
Obtain designated hazardous waste containers from your institution's Environmental Health and Safety (EHS) department.
-
Use separate, compatible, and sealable containers for solid and liquid waste. Plastic containers are generally preferred.
-
-
Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.
-
Place contaminated disposables (e.g., weigh boats, gloves, wipes) in a designated solid hazardous waste container.
-
-
Aqueous/Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.
-
Do not mix with other incompatible waste streams (e.g., halogenated solvents).
-
-
-
Labeling Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound" or "DL-2-Aminobutyric acid".
-
Indicate the approximate concentration and quantity.
-
-
Storage of Waste:
-
Store sealed waste containers in a designated and properly placarded Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.
-
-
Arrange for Disposal:
-
Once a waste container is full, or before it has been stored for the maximum allowable time (consult your EHS for specific time limits), contact your institution's EHS department to arrange for pickup and disposal.
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes and is based on generally accepted laboratory safety and waste disposal principles. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, state, and federal regulations.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for H-DL-Abu-OH
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of H-DL-Abu-OH (2-Aminobutanoic acid), a key reagent in pharmaceutical and chemical research. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
This compound, while a valuable compound, presents potential hazards including skin, eye, and respiratory irritation.[1][2] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks effectively.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powder form, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment, its specifications, and the rationale for its use.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect for tears or punctures before use. | To prevent skin contact, which can cause irritation.[1][3] |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against dust particles and accidental splashes that may cause serious eye irritation.[1] |
| Body Protection | A lab coat or an impervious gown that closes in the back.[4] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when handling the powder outside of a ventilated enclosure or when dust generation is likely. | To prevent inhalation of dust, which may cause respiratory tract irritation.[1][5] |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
Following a standardized workflow is crucial for minimizing exposure and preventing contamination. The diagram below illustrates the procedural flow for the safe handling of this compound, from preparation to disposal.
Caption: Procedural workflow for handling this compound.
III. Emergency Protocols: Immediate Actions for Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical. The following table provides a summary of emergency procedures.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
IV. Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step. All waste must be handled in accordance with local, state, and federal regulations.
Waste Segregation and Disposal Workflow:
Caption: Waste segregation and disposal workflow.
Key Disposal Considerations:
-
Solid Waste: Sweep up any spills and place the material into a suitable, labeled container for disposal.[7][8] Avoid generating dust.
-
Liquid Waste: Collect all solutions containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: All disposable PPE and labware that have come into contact with this compound should be disposed of as hazardous waste.
By integrating these safety protocols into your laboratory's standard operating procedures, you can significantly reduce the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. L-2-Aminobutanoic acid(1492-24-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
